molecular formula C19H33N3O2 B3026149 Photoclick sphingosine CAS No. 1823021-14-2

Photoclick sphingosine

货号: B3026149
CAS 编号: 1823021-14-2
分子量: 335.5 g/mol
InChI 键: CNCJUDANJBAFRY-WOKGBUJHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

pacSphingosine (d18:1) is a photoreactive probe for the study of sphingosine metabolism. It contains a terminal clickable alkyne moiety and a photoactivatable diazirine group that allow its interaction with sphingosine binding proteins and photo-activated cross-linking of its interacting partners, respectively. pacSphingosine (d18:1) has been used to monitor the metabolism of sphingosine and visualize protein-lipid interaction complexes in S1PL-/- mouse embryonic fibroblasts (MEFs).>

属性

IUPAC Name

(E,2S,3R)-2-amino-13-(3-pent-4-ynyldiazirin-3-yl)tridec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O2/c1-2-3-11-14-19(21-22-19)15-12-9-7-5-4-6-8-10-13-18(24)17(20)16-23/h1,10,13,17-18,23-24H,3-9,11-12,14-16,20H2/b13-10+/t17-,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCJUDANJBAFRY-WOKGBUJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1(N=N1)CCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC1(N=N1)CCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Photoclick Sphingosine: A Tool for Exploring Sphingolipid Biology

Author: BenchChem Technical Support Team. Date: December 2025

Authored by Gemini AI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoclick sphingosine (B13886) (pacSph) is a powerful bifunctional chemical probe designed for the advanced study of sphingolipid metabolism and interactions in living cells.[1][2][3] This synthetic analog of sphingosine incorporates two key chemical moieties: a photoactivatable diazirine ring and a clickable alkyne group.[1][2] This dual functionality allows for the covalent cross-linking of pacSph to interacting biomolecules upon UV irradiation and subsequent detection or enrichment via a highly selective copper-catalyzed or copper-free click reaction.[1] This guide provides a comprehensive overview of photoclick sphingosine, its mechanism of action, detailed experimental protocols for its application in fluorescence microscopy and proteomics, and a summary of key quantitative findings.

Core Concepts and Mechanism of Action

This compound is designed to be metabolically incorporated into cellular sphingolipid pathways, serving as a substrate for enzymes that synthesize more complex sphingolipids like ceramide and sphingomyelin.[4][5] To prevent its degradation and channeling into glycerolipid metabolism, it is crucial to use cell lines deficient in sphingosine-1-phosphate lyase (SGPL1).[4]

The utility of this compound is derived from its two functional groups:

  • Photoactivatable Diazirine Group: Upon exposure to UV light (typically around 350-365 nm), the diazirine ring is converted into a highly reactive carbene intermediate. This carbene can then form a covalent bond with any nearby molecules, effectively "trapping" the interaction between the sphingolipid and its binding partners, most notably proteins.[1]

  • Clickable Alkyne Group: The terminal alkyne handle allows for a bioorthogonal click chemistry reaction with an azide-modified reporter molecule. This reporter can be a fluorophore for visualization by microscopy or an affinity tag like biotin (B1667282) for enrichment and subsequent identification of cross-linked proteins by mass spectrometry.[1]

This "Flash & Click" methodology provides spatiotemporal control over the labeling and identification of sphingolipid-interacting proteins within their native cellular environment.

Experimental Protocols

I. Visualization of Sphingolipid Trafficking by Fluorescence Microscopy

This protocol allows for the visualization of the subcellular localization of sphingolipids derived from this compound.

A. Cell Culture and Labeling:

  • Cell Line: Use a human or mouse cell line with a knockout of the SGPL1 gene (e.g., SGPL1-/- HeLa cells or mouse embryonic fibroblasts).[4]

  • Plating: Plate the SGPL1-/- cells on glass-bottom dishes suitable for microscopy one day prior to the experiment.

  • Labeling Medium Preparation: Prepare a working solution of 0.5 µM this compound in DMEM supplemented with delipidated fetal bovine serum (FBS). To do this, add 1 µL of a 6 mM stock solution of this compound in ethanol (B145695) to 12 mL of the medium.[4] Ensure homogeneity by incubating at 37°C for 5 minutes, sonicating for 5 minutes, and then incubating for another 5 minutes at 37°C.[4]

  • Pulse Labeling: Wash the cells twice with the delipidated FBS-containing DMEM. Incubate the cells with the 0.5 µM this compound labeling medium for 30 minutes at 37°C.[4]

  • Chase: Wash the cells three times with the delipidated FBS-containing DMEM. Incubate the cells in normal growth medium (containing regular FBS) for a desired chase period (e.g., 1 hour to visualize Golgi accumulation) at 37°C to allow for the metabolic processing and trafficking of the labeled sphingolipids.[4]

B. Photo-Crosslinking and Fixation:

  • UV Irradiation: Place the cells on ice and irradiate with 365 nm UV light for 15 minutes to induce photo-crosslinking.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Quenching: Quench the fixation by washing the cells with PBS containing 50 mM glycine.

C. Click Chemistry and Imaging:

  • Permeabilization: Permeabilize the cells with a buffer containing saponin (B1150181) (e.g., 0.1% saponin in PBS) for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes an azide-conjugated fluorophore (e.g., Alexa Fluor 647 Azide), a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) in a suitable buffer. Incubate the cells with the click reaction cocktail for 30 minutes at room temperature in the dark.[4]

  • Washing: Wash the cells extensively with PBS to remove unreacted click chemistry reagents.[4]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[4]

II. Identification of Sphingolipid-Interacting Proteins by Mass Spectrometry

This protocol outlines the workflow for identifying proteins that interact with this compound-derived lipids.

A. Cell Culture, Labeling, and Crosslinking:

  • Follow the same procedure as for fluorescence microscopy (Protocol I, Section A) for cell culture and labeling, scaling up the number of cells as needed for proteomic analysis.

  • UV Crosslinking: After the desired chase period, place the culture plates on ice and irradiate with 365 nm UV light for 15 minutes.[5]

B. Cell Lysis and Click Reaction:

  • Lysis: Wash the cells with cold PBS and then lyse the cells in a buffer containing 1% SDS in PBS, supplemented with a nuclease (e.g., Benzonase) to reduce viscosity from DNA.[5]

  • Click Reaction with Biotin-Azide: To the cell lysate, add the click chemistry reagents, including a biotin-azide conjugate, copper(II) sulfate, a reducing agent, and a copper-chelating ligand. Incubate for 1 hour at room temperature to attach biotin to the cross-linked sphingolipids.

C. Affinity Purification and Protein Digestion:

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-lipid complexes.

  • Washing: Wash the beads extensively with stringent buffers (e.g., containing high salt and detergents) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.

D. Mass Spectrometry and Data Analysis:

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Search the acquired MS/MS spectra against a protein database to identify the peptides and, consequently, the proteins that were cross-linked to the this compound-derived lipids.

  • Quantitative Analysis: Use label-free quantification or isotopic labeling methods to determine the relative abundance of the identified proteins in the this compound-labeled sample compared to control samples (e.g., no UV crosslinking or competition with natural sphingosine).

Quantitative Data Presentation

The following table summarizes the types of quantitative data that can be obtained from experiments using this compound. A key study by Haberkant et al. (2016) identified a significant number of novel sphingolipid-binding proteins.[6]

Data Type Description Example Findings from Literature
Protein Interactome A list of proteins identified by mass spectrometry as interacting with this compound-derived lipids.Over 180 novel sphingolipid-binding proteins were identified in sphingosine-1-phosphate lyase deficient cells.[6]
Subcellular Localization The distribution of labeled sphingolipids within different cellular organelles, often quantified by colocalization analysis with organelle-specific markers.Time-dependent trafficking of this compound metabolites from the endoplasmic reticulum to the Golgi apparatus and then to the plasma membrane and lysosomes has been observed.[7]
Metabolic Conversion Rates The relative abundance of different sphingolipid species (e.g., ceramide, sphingomyelin) derived from this compound over time, typically analyzed by thin-layer chromatography (TLC).Analysis of pacSph labeled lipids by TLC shows its conversion into more complex sphingolipids over time.[7]
Binding Specificity Validation of specific protein-lipid interactions, often through competition experiments with an excess of the natural lipid or by using mutant proteins.The interaction of validated protein hits with pacSph can be competed away by the addition of natural sphingosine.[7]

Mandatory Visualizations

Sphingolipid_Metabolism_of_Photoclick_Sphingosine pacSph This compound (pacSph) CerS Ceramide Synthases (CerS) pacSph->CerS pacCer Photoclick Ceramide (pacCer) SMS Sphingomyelin Synthase (SMS) pacCer->SMS GCS Glucosylceramide Synthase (GCS) pacCer->GCS pacSM Photoclick Sphingomyelin (pacSM) pacGlcCer Photoclick Glucosylceramide CerS->pacCer SMS->pacSM GCS->pacGlcCer

Caption: Metabolic pathway of this compound in SGPL1-deficient cells.

Experimental_Workflow_Microscopy cluster_cell_culture Cell Culture cluster_labeling Labeling & Imaging A Plate SGPL1-/- Cells B Pulse Labeling with pacSph A->B C Chase Period B->C D UV Crosslinking (365 nm) C->D E Fixation & Permeabilization D->E F Click Reaction with Fluorophore-Azide E->F G Fluorescence Microscopy F->G

Caption: Experimental workflow for fluorescence microscopy using this compound.

Experimental_Workflow_Proteomics cluster_cell_culture Cell Culture & Lysis cluster_enrichment Enrichment & Analysis A Labeling of SGPL1-/- Cells with pacSph B UV Crosslinking (365 nm) A->B C Cell Lysis B->C D Click Reaction with Biotin-Azide C->D E Affinity Purification with Streptavidin Beads D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G

Caption: Experimental workflow for proteomics using this compound.

References

An In-Depth Technical Guide to Photoclick Sphingosine: Structure, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoclick sphingosine (B13886), a powerful chemical tool for investigating sphingolipid metabolism and interactions. We will delve into its chemical structure, provide detailed experimental protocols for its application, present quantitative data from key studies, and visualize relevant biological pathways and experimental workflows.

Core Concept: The Chemical Structure of Photoclick Sphingosine

This compound, also known as pacSph or pacSphingosine (d18:1), is a synthetically modified analog of sphingosine designed for multi-faceted utility in cellular biology.[1][2] Its innovative design incorporates two key bioorthogonal functionalities onto a sphingosine backbone: a photoactivatable group and a clickable handle.[2]

The core structure consists of the characteristic (2S,3R,4E)-2-amino-4-tridecene-1,3-diol backbone of sphingosine.[1] This structural mimicry allows it to be recognized and processed by cellular enzymes, thereby entering endogenous sphingolipid metabolic pathways.[2][3] The two crucial modifications are:

  • A Photoactivatable Diazirine Group: This moiety, typically positioned on the hydrophobic tail, can be activated by UV light to form a highly reactive carbene. This carbene rapidly and indiscriminately forms covalent bonds with nearby molecules, enabling the capture of transient and stable protein-lipid interactions through photoaffinity labeling (PAL).[2]

  • A Terminal Alkyne Group: This "clickable" handle allows for the covalent attachment of a variety of reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2] This enables the visualization, enrichment, and identification of this compound and its metabolites, as well as any crosslinked protein partners.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Data Presentation: Properties and Proteomic Analysis

Physicochemical Properties
PropertyValueReference
Synonyms pacSph, pacSphingosine (d18:1), Click Tag™ Sphingosine[1]
CAS Number 1823021-14-2[1]
Molecular Formula C₁₉H₃₃N₃O₂[1]
Molecular Weight 335.5 g/mol [1]
Appearance Powder
Solubility Ethanol[1]
Storage -20°C[1]
Quantitative Proteomic Analysis of Sphingolipid-Binding Proteins

The following table summarizes a selection of high-confidence protein interactors identified in a chemoproteomic profiling study using this compound (pacSph) in sphingosine-1-phosphate lyase deficient (SGPL1-/-) mouse embryonic fibroblasts. Proteins were identified by mass spectrometry following photo-crosslinking, click chemistry-based enrichment, and proteolytic digestion. The spectral counts indicate the relative abundance of each protein identified.

ProteinGeneFunctionSpectral Counts (pacSph/+UV)
ATP synthase subunit alpha, mitochondrialAtp5a1ATP synthesis125
14-3-3 protein epsilonYwhaeSignal transduction118
V-type proton ATPase subunit B, brain isoformAtp6v1b2Proton transport115
Elongation factor 1-alpha 1Eef1a1Protein synthesis109
Tubulin beta-5 chainTubb5Cytoskeleton105
Heat shock cognate 71 kDa proteinHspa8Protein folding98
Glyceraldehyde-3-phosphate dehydrogenaseGapdhGlycolysis95
ATP synthase subunit beta, mitochondrialAtp5bATP synthesis92
Actin, cytoplasmic 1ActbCytoskeleton88
14-3-3 protein zeta/deltaYwhazSignal transduction85

Data adapted from the supplementary materials of Haberkant, P., et al. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS Chemical Biology, 11(1), 222–230.[4]

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

This protocol describes the incorporation of this compound into the sphingolipid metabolism of cultured cells. For studies focusing on the metabolism of sphingosine itself, it is recommended to use sphingosine-1-phosphate lyase (SGPL1) knockout cells to prevent the degradation of the sphingoid base.[5]

Materials:

  • This compound (pacSph)

  • Ethanol (for stock solution)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Delipidated FBS

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., HeLa, MEFs)

Procedure:

  • Stock Solution Preparation: Prepare a 6 mM stock solution of this compound in ethanol.[6] Store at -20°C.

  • Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium:

    • Pre-warm complete cell culture medium containing delipidated FBS to 37°C.

    • Dilute the this compound stock solution into the pre-warmed medium to a final concentration of 0.5 µM to 6 µM.[5][6] The optimal concentration should be determined empirically for each cell type.

    • To ensure homogeneous mixing of the lipid, sonicate the working solution for 5 minutes and incubate at 37°C for another 5 minutes.[6]

  • Metabolic Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells twice with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 30 minutes to 24 hours at 37°C in a humidified incubator with 5% CO₂.[6] The incubation time will depend on the specific metabolic process being investigated.

  • Post-Labeling Chase (Optional):

    • Aspirate the labeling medium.

    • Wash the cells three times with complete culture medium containing delipidated FBS.[6]

    • Add fresh, pre-warmed complete culture medium and incubate for a desired "chase" period (e.g., 1 hour) to allow for further metabolic processing of the incorporated this compound.[6]

  • Cell Harvesting/Fixation: Proceed with either cell harvesting for downstream analysis (e.g., lipid extraction, mass spectrometry) or cell fixation for imaging.

Photoaffinity Labeling (PAL) of Interacting Proteins

This protocol outlines the procedure for covalently crosslinking this compound to its interacting proteins.

Materials:

  • Cells metabolically labeled with this compound

  • PBS

  • UV lamp (365 nm)

Procedure:

  • Cell Preparation: After metabolic labeling (and optional chase), wash the cells twice with ice-cold PBS.

  • UV Crosslinking:

    • Place the cell culture dish on ice.

    • Irradiate the cells with UV light (365 nm) for 15-30 minutes. The optimal irradiation time should be determined empirically.

  • Cell Harvesting:

    • Immediately after irradiation, aspirate the PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • The cell lysate containing the crosslinked protein-lipid complexes is now ready for downstream applications such as click chemistry and proteomic analysis.

Click Chemistry for Visualization or Enrichment

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the alkyne handle of this compound.

Materials:

  • Fixed and permeabilized cells labeled with this compound OR cell lysate containing this compound-labeled molecules.

  • Azide-functionalized reporter molecule (e.g., Alexa Fluor 647 Azide for imaging, Biotin (B1667282) Azide for enrichment)

  • Click-iT™ Cell Reaction Buffer Kit or similar, containing:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

  • PBS

Procedure for Imaging in Fixed Cells:

  • Fixation and Permeabilization:

    • Fix metabolically labeled cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[6]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 or 0.1% saponin (B1150181) in PBS for 10-15 minutes.[7]

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the copper(II) sulfate, reducing agent, and the azide-functionalized reporter molecule in the provided buffer.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[7]

  • Washing:

    • Aspirate the reaction cocktail.

    • Wash the cells at least five times with PBS to remove excess reagents.[6]

  • Imaging: The cells are now ready for visualization by fluorescence microscopy.

Procedure for Enrichment from Cell Lysates:

  • Click Reaction:

    • To the cell lysate containing the this compound-labeled molecules, add the click reaction components: biotin azide, copper(II) sulfate, and a reducing agent.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Protein Precipitation: Precipitate the proteins from the reaction mixture (e.g., using methanol/chloroform precipitation).

  • Enrichment:

    • Resuspend the protein pellet in a buffer containing SDS.

    • Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein-lipid complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and proceed with downstream analysis, such as SDS-PAGE and mass spectrometry for protein identification.

Mandatory Visualizations

Signaling and Metabolic Pathways

Sphingolipid_Metabolism cluster_0 De Novo Synthesis (ER) cluster_1 Sphingomyelin Cycle (Plasma Membrane, Lysosome) cluster_2 Salvage Pathway cluster_3 Signaling Molecules Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide_1P Ceramide-1-Phosphate Ceramide->Ceramide_1P CerK Sphingomyelin->Ceramide SMase ComplexSphingolipids Complex Sphingolipids ComplexSphingolipids->Ceramide Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase pacSph This compound (pacSph) pacSph->Sphingosine mimics

Caption: Overview of the Sphingolipid Metabolism Pathway.

S1P_Signaling cluster_receptors S1P Receptors (GPCRs) cluster_G_proteins G Proteins cluster_effectors Downstream Effectors cluster_outcomes Cellular Responses S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 Gi Gαi S1PR1->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Gi->Ras_MAPK PLC PLC Pathway Gq->PLC Rho Rho Pathway G1213->Rho Survival Cell Survival & Proliferation PI3K_Akt->Survival Ras_MAPK->Survival Differentiation Differentiation PLC->Differentiation Migration Cell Migration Rho->Migration

Caption: Simplified Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Experimental Workflow

Experimental_Workflow MetabolicLabeling 1. Metabolic Labeling with this compound UV_Crosslinking 2. UV Crosslinking (Photoaffinity Labeling) MetabolicLabeling->UV_Crosslinking CellLysis 3. Cell Lysis UV_Crosslinking->CellLysis ClickChemistry 4. Click Chemistry (Biotin-Azide) CellLysis->ClickChemistry Enrichment 5. Streptavidin Enrichment ClickChemistry->Enrichment Proteomics 6. Mass Spectrometry (LC-MS/MS) Enrichment->Proteomics DataAnalysis 7. Data Analysis (Protein Identification & Quantification) Proteomics->DataAnalysis

References

The Synthesis and Application of Photoactivatable Clickable Sphingosine: A Technical Guide for Advanced Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and application of photoactivatable and clickable sphingosine (B13886) analogs, powerful chemical tools for the spatiotemporal investigation of sphingolipid metabolism, trafficking, and protein interactions. By integrating a photoactivatable moiety and a bioorthogonal "clickable" handle into the sphingosine backbone, these probes enable researchers to initiate covalent cross-linking to interacting molecules at specific times and locations, and to subsequently visualize or enrich these complexes for analysis.

Introduction to Photoactivatable Clickable Sphingosine Probes

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The dynamic nature of sphingolipid metabolism and signaling presents a significant challenge to researchers. Photoactivatable clickable sphingosine probes, such as the widely used pacSph (photoactivatable and clickable sphingosine), have emerged as indispensable tools to overcome these challenges.[2][3]

These probes typically incorporate two key features:

  • A Photoactivatable Group: Commonly a diazirine or benzophenone, which upon irradiation with UV light, generates a highly reactive carbene that forms covalent bonds with nearby molecules, effectively "trapping" transient interactions.[4][5] Another approach involves photoswitchable groups like azobenzene (B91143), which change conformation upon light exposure, thereby altering the probe's biological activity.[6][7][8]

  • A Clickable Handle: Usually a terminal alkyne or an azide, which allows for the highly specific and efficient covalent attachment of reporter molecules (e.g., fluorophores, biotin) via bioorthogonal click chemistry.[1][4] This enables the visualization or enrichment of the probe and its cross-linked partners.

This guide will focus on the synthesis of a diazirine-containing photoactivatable clickable sphingosine and its application in cell-based assays.

Synthesis of Photoactivatable Clickable Sphingosine (pacSph)

The synthesis of pacSph is a multi-step process that requires careful control of stereochemistry and protecting group chemistry. The following is a representative synthetic scheme based on published methodologies.

Synthetic Scheme Overview

The general strategy involves the synthesis of a sphingoid backbone containing a photoactivatable diazirine group and a terminal alkyne for click chemistry. This is typically achieved by coupling key building blocks and performing a series of functional group manipulations.

Key Experimental Protocols

Materials and General Methods: All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reaction progress is monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized by UV light and/or staining with appropriate reagents (e.g., potassium permanganate). Purification of intermediates and the final product is typically achieved by flash column chromatography on silica gel. Characterization of all synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Detailed Synthetic Steps (Representative Protocol):

A plausible multi-step synthesis would involve the preparation of a key aldehyde intermediate derived from a protected amino acid, which is then subjected to a Wittig-type reaction with a phosphonium (B103445) ylide containing the photoactivatable diazirine and terminal alkyne. This is followed by stereoselective reduction and deprotection steps.

Protocol 1: Synthesis of a Photoactivatable and Clickable Phosphonium Ylide

  • Synthesis of the Diazirine-Alkyne Precursor: A long-chain alkyl ketone containing a terminal alkyne is synthesized. This ketone is then converted to the corresponding trifluoromethylphenyl diazirine.

  • Formation of the Phosphonium Salt: The diazirine-alkyne precursor is then functionalized with a terminal bromide or tosylate, which is subsequently reacted with triphenylphosphine (B44618) to yield the corresponding phosphonium salt.

Protocol 2: Synthesis of the Sphingoid Backbone Aldehyde

  • Starting Material: A suitably protected serine derivative, such as N-Boc-L-serine methyl ester, is used as the starting material to establish the correct stereochemistry at C2 and C3 of the sphingosine backbone.

  • Garner's Aldehyde Synthesis: The protected serine is converted to Garner's aldehyde, a common intermediate in sphingolipid synthesis, through a series of standard organic transformations including reduction and oxidation.

Protocol 3: Assembly and Final Deprotection

  • Wittig Reaction: The phosphonium ylide from Protocol 1 is deprotonated with a strong base (e.g., n-butyllithium) to form the ylide, which is then reacted with Garner's aldehyde from Protocol 2 to form the carbon-carbon double bond of the sphingoid backbone. This reaction is typically performed at low temperatures to control stereoselectivity.

  • Stereoselective Reduction: The resulting ketone is stereoselectively reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (B1222165) in the presence of a chelating agent.

  • Deprotection: The protecting groups (e.g., Boc and acetonide) are removed under acidic conditions to yield the final photoactivatable clickable sphingosine product.

Quantitative Data Summary

The following table summarizes the expected yields for each key step in the synthesis of a photoactivatable clickable sphingosine. Actual yields may vary depending on the specific reagents and conditions used.

StepDescriptionExpected Yield (%)
1. Phosphonium Ylide SynthesisMulti-step synthesis of the key Wittig reagent containing the diazirine and alkyne moieties.30-40 (overall)
2. Garner's Aldehyde SynthesisConversion of protected serine to the corresponding aldehyde.70-80
3. Wittig Reaction and Stereoselective ReductionCoupling of the ylide and aldehyde, followed by reduction to form the protected sphingoid backbone.50-60
4. Final DeprotectionRemoval of protecting groups to yield the final product.85-95
Overall Yield ~5-10

Characterization Data: The final product should be thoroughly characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.[9]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.[10][11][12]

Application of Photoactivatable Clickable Sphingosine

The synthesized probe can be used in a variety of cell-based experiments to study sphingolipid biology.

Experimental Workflow for Chemoproteomic Profiling

The following workflow describes the use of pacSph for the identification of sphingolipid-interacting proteins in living cells.[13]

experimental_workflow cluster_cell_culture Cellular Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis A Incubate cells with photoactivatable clickable sphingosine (pacSph) B UV Irradiation (365 nm) to induce photo-crosslinking A->B Metabolic incorporation C Cell Lysis B->C Covalent trapping of interactors D Click Chemistry Reaction (e.g., with Biotin-Azide) C->D E Enrichment of Biotinylated Protein-Lipid Complexes (Streptavidin Affinity Purification) D->E F On-Bead Digestion (e.g., with Trypsin) E->F G LC-MS/MS Analysis of Peptides F->G H Protein Identification and Data Analysis G->H

Caption: Workflow for identifying protein interactors of sphingosine.

Detailed Experimental Protocols

Protocol 4: Metabolic Labeling and Photo-Crosslinking

  • Cell Culture: Plate cells of interest (e.g., HeLa or MEFs) to achieve 70-80% confluency at the time of the experiment.[14]

  • Metabolic Labeling: Remove the culture medium and replace it with fresh medium containing the photoactivatable clickable sphingosine probe (typically at a final concentration of 1-10 µM). Incubate for a desired period (e.g., 1-4 hours) to allow for cellular uptake and metabolic incorporation.[15]

  • Photo-Crosslinking: Wash the cells with PBS to remove excess probe. Irradiate the cells with UV light (e.g., 365 nm) for a short period (e.g., 1-5 minutes) on ice to induce covalent cross-linking of the probe to interacting proteins.[4]

Protocol 5: Cell Lysis, Click Chemistry, and Protein Enrichment

  • Cell Lysis: After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Click Reaction: To the cell lysate, add the click chemistry reagents: an azide-functionalized reporter tag (e.g., biotin-azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[15][16][17] Incubate at room temperature for 1 hour.

  • Protein Precipitation and Enrichment: Precipitate the proteins (e.g., with acetone (B3395972) or methanol/chloroform) to remove excess reagents. Resuspend the protein pellet and proceed with streptavidin-based affinity purification to enrich for the biotinylated protein-lipid complexes.

Protocol 6: Mass Spectrometry and Data Analysis

  • On-Bead Digestion: The enriched protein-lipid complexes bound to the streptavidin beads are subjected to on-bead digestion with a protease such as trypsin to release the peptides.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis: The acquired mass spectra are searched against a protein database to identify the proteins that were cross-linked to the sphingosine probe.

Sphingolipid Signaling Pathways

Photoactivatable clickable sphingosine probes can be used to investigate various aspects of sphingolipid signaling. The diagram below illustrates a simplified overview of the central sphingolipid metabolic pathway.

sphingolipid_pathway cluster_de_novo De Novo Synthesis cluster_central Central Hub cluster_complex Complex Sphingolipids cluster_catabolism Catabolism Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine Serine->DHS SPT DHC Dihydroceramide DHS->DHC CerS Ceramide Ceramide DHC->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine CDase SM Sphingomyelin Ceramide->SM SMS GlcCer Glucosylceramide Ceramide->GlcCer GCS Sphingosine->Ceramide CerS (Salvage) S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Degradation Products S1P->Degradation S1PL SM->Ceramide SMase

Caption: Overview of the sphingolipid metabolic pathway.

Conclusion

Photoactivatable clickable sphingosine probes are versatile and powerful tools for elucidating the complex roles of sphingolipids in cellular biology. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to employ these advanced chemical biology techniques to gain unprecedented insights into sphingolipid function. The ability to control the timing of interaction capture and the specificity of labeling makes these probes invaluable for the identification of novel drug targets and the development of new therapeutic strategies targeting sphingolipid pathways.

References

An In-depth Technical Guide to Photoclick Sphingosine for Studying Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of photoclick sphingosine (B13886), a powerful chemical probe for the advanced study of sphingolipid metabolism and interactions. It covers the probe's mechanism, detailed experimental protocols, and its application in identifying novel protein-lipid interactions.

Introduction to Photoclick Sphingosine

This compound (pacSph) is a synthetically modified analog of sphingosine, an essential building block for all sphingolipids.[1] It is engineered to serve as a versatile molecular tool for investigating the complex roles of sphingolipids in cellular processes.[2][3] Structurally, it mimics natural sphingosine, allowing it to be integrated into the cell's endogenous metabolic pathways.[1][2]

The key to its utility lies in its bifunctional nature, incorporating two distinct chemical moieties onto the sphingosine backbone:

  • A photoactivatable diazirine group: This group remains inert until activated by UV light. Upon photoactivation, it forms a highly reactive carbene intermediate that covalently cross-links with nearby molecules, primarily interacting proteins.[1][4]

  • A terminal alkyne group: This "clickable" handle enables the molecule to be tagged with a reporter molecule (e.g., a fluorophore or biotin) through a highly specific and efficient bioorthogonal reaction known as click chemistry.[1][]

This dual functionality allows researchers to first trap transient lipid-protein interactions in living cells and then isolate and identify the involved proteins, providing a powerful method for mapping the sphingolipid interactome.[1][6]

Properties of this compound

The physical and chemical properties of this compound are critical for its application in experimental settings.

PropertyValueReference
IUPAC Name (2S,3R,E)-2-amino-13-(3-(pent-4-yn-1-yl)-3H-diazirin-3-yl)tridec-4-ene-1,3-diol[1][]
Molecular Formula C19H33N3O2[1]
Formula Weight 335.49 g/mol [1]
Exact Mass 335.26[1][]
Purity >99%[1][]
Appearance Powder[]
Storage Temperature -20°C[1][]
Percent Composition C 68.02%, H 9.91%, N 12.53%, O 9.54%[1][]

Mechanism of Action: A Dual-Pronged Approach

The utility of this compound stems from its two orthogonally reactive groups, which can be addressed in a stepwise manner.

  • Metabolic Incorporation: Cells are first incubated with this compound. Due to its structural similarity to endogenous sphingosine, it is taken up by cells and processed by sphingolipid-metabolizing enzymes.[2][6] This allows the probe to be incorporated into more complex sphingolipids like ceramides, sphingomyelin, and glycosphingolipids, effectively distributing the probe throughout the relevant cellular pathways.

  • Photoaffinity Labeling (PAL): After incorporation, cells are exposed to UV light (typically around 360 nm).[8] This activates the diazirine ring, which expels nitrogen gas to generate a highly reactive carbene. This carbene rapidly and indiscriminately forms a covalent bond with any molecule in its immediate vicinity, effectively "trapping" direct binding partners, such as enzymes or structural proteins.[1][9][10]

  • Bioorthogonal "Click" Reaction: The final step involves cell lysis followed by a click chemistry reaction. The alkyne handle on the probe is used to attach a reporter tag, most commonly an azide-modified molecule like biotin (B1667282) (for affinity purification) or a fluorescent dye (for imaging).[1][] This allows for the specific detection and isolation of only those molecules that were successfully labeled by the photoclick probe.

cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Photo-Crosslinking cluster_2 Step 3: Bioorthogonal Labeling pacSph This compound (pacSph) Cell Live Cell pacSph->Cell Incubation Metabolites pacSph-containing Metabolites (Ceramide, Sphingomyelin, etc.) Cell->Metabolites Enzymatic Conversion Metabolites_UV pacSph-Metabolites Crosslinked Covalently Crosslinked Protein-Lipid Complex Metabolites_UV->Crosslinked Protein Interacting Protein Protein->Crosslinked UV UV Light (360nm) UV->Crosslinked Carbene Formation Crosslinked_lysed Crosslinked Complex in Cell Lysate Tagged Tagged Complex for Downstream Analysis Crosslinked_lysed->Tagged Reporter Azide-Reporter (Biotin or Fluorophore) Reporter->Tagged Click Click Reaction (CuAAC) Click->Tagged G cluster_pro_death Pro-Apoptosis / Anti-Growth cluster_pro_survival Pro-Survival / Proliferation Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine de novo Synthesis DHCer Dihydroceramide Sphinganine->DHCer CerS Ceramide Ceramide DHCer->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS ComplexSL Complex Glycosphingolipids Ceramide->ComplexSL Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase ComplexSL->Sphingosine Salvage Pathway Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Irreversible Degradation S1P->Degradation SPLyase cluster_cell In-Cell Steps cluster_biochem Biochemical Steps cluster_analysis Analytical Steps step1 1. Label Live Cells Incubate cells with This compound. step2 2. Photo-Crosslink Irradiate with UV light (360nm) to form covalent protein-lipid bonds. step1->step2 step3 3. Cell Lysis Lyse cells to solubilize protein complexes. step2->step3 step4 4. Click Reaction Add Azide-Biotin to tag the crosslinked complexes. step3->step4 step5 5. Affinity Purification Use streptavidin beads to pull down biotinylated complexes. step4->step5 step6 6. Elution & Digestion Elute bound proteins and digest into peptides (e.g., with trypsin). step5->step6 step7 7. LC-MS/MS Analysis Analyze peptides by liquid chromatography-tandem mass spectrometry. step6->step7 step8 8. Protein Identification Identify proteins from peptide fragmentation patterns using a database search. step7->step8

References

An In-depth Technical Guide to Bifunctional Sphingosine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional sphingosine (B13886) probes, powerful chemical tools designed to investigate the complex roles of sphingolipids in cellular processes. By integrating photo-reactive and bioorthogonal functionalities onto a sphingoid backbone, these probes enable the identification of protein-sphingolipid interactions and the visualization of sphingolipid metabolism in living cells with high spatiotemporal resolution.

Core Concepts of Bifunctional Sphingosine Probes

Bifunctional sphingosine probes are synthetic analogs of sphingosine that incorporate two key chemical moieties: a photoactivatable group and a clickable handle .[1][2]

  • Photoactivatable Group: Typically a diazirine ring, this group remains inert until activated by UV light. Upon photoactivation, it forms a highly reactive carbene intermediate that covalently cross-links with nearby molecules, effectively "capturing" interacting proteins.[3][4]

  • Clickable Handle: An alkyne or azide (B81097) group serves as a bioorthogonal handle. This functionality does not react with native cellular components but can be specifically and efficiently ligated to a reporter tag (e.g., a fluorophore or biotin) via a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6]

A prominent example of such a probe is pacSph (photoactivatable and clickable sphingosine).[1][4] This design allows for a two-step experimental workflow: first, the probe is metabolically incorporated into cellular sphingolipids and cross-linked to interacting proteins in situ; second, the cross-linked complexes are tagged via click chemistry for visualization or enrichment and subsequent identification.[1][7]

Key Applications in Research and Drug Development

Bifunctional sphingosine probes are versatile tools with a wide range of applications:

  • Mapping Protein-Sphingolipid Interactomes: By capturing and identifying proteins that directly interact with sphingolipids, these probes provide valuable insights into the molecular machinery that governs sphingolipid signaling, transport, and metabolism.[1][8]

  • Tracking Sphingolipid Metabolism and Trafficking: The clickable handle allows for the visualization of how sphingosine is metabolized into more complex sphingolipids (e.g., ceramides, sphingomyelin) and transported between different cellular compartments over time.[7][9]

  • Target Identification and Validation for Drug Discovery: These probes can be used to identify the cellular targets of drugs that modulate sphingolipid metabolism or signaling. For instance, they can help characterize the off-target effects of sphingosine kinase inhibitors.[10][11]

  • Studying Sphingolipid-Dependent Signaling Pathways: By identifying the proteins that interact with sphingolipids under specific cellular conditions, researchers can elucidate the downstream effectors of sphingolipid-mediated signaling cascades.[12][13]

Signaling Pathways Involving Sphingosine and its Metabolites

Sphingosine is a central hub in sphingolipid metabolism and is the precursor to the potent signaling molecule, sphingosine-1-phosphate (S1P). S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, which are expressed in various cell types and couple to different G proteins to initiate a wide array of downstream signaling cascades.[12][13][14]

G Simplified S1P Receptor Signaling Pathways S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1P₁ S1P->S1PR1 S1PR2 S1P₂ S1P->S1PR2 S1PR3 S1P₃ S1P->S1PR3 Gi Gαi S1PR1->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 PI3K PI3K Gi->PI3K Rac Rac Gi->Rac PLC Phospholipase C (PLC) Gq->PLC Rho Rho G1213->Rho CellProliferation Cell Proliferation PLC->CellProliferation Akt Akt PI3K->Akt CytoskeletalRearrangement Cytoskeletal Rearrangement Rho->CytoskeletalRearrangement ERK ERK Rac->ERK CellMigration Cell Migration ERK->CellMigration Survival Cell Survival Akt->Survival

A simplified diagram of S1P receptor-mediated signaling pathways.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the key experiments utilizing bifunctional sphingosine probes.

Identification of Sphingolipid-Interacting Proteins

This workflow outlines the steps for metabolic labeling of cells with pacSph, in situ photo-cross-linking, click chemistry-mediated biotinylation, affinity purification of cross-linked proteins, and their subsequent identification by mass spectrometry.

G Workflow for Identifying Sphingolipid-Interacting Proteins Start Start: Culture Cells MetabolicLabeling 1. Metabolic Labeling with pacSph Start->MetabolicLabeling UV_Crosslinking 2. UV Photo-Cross-linking (365 nm) MetabolicLabeling->UV_Crosslinking CellLysis 3. Cell Lysis UV_Crosslinking->CellLysis ClickChemistry 4. Click Chemistry (Biotin-Azide) CellLysis->ClickChemistry AffinityPurification 5. Affinity Purification (Streptavidin Beads) ClickChemistry->AffinityPurification Elution 6. Elution of Protein Complexes AffinityPurification->Elution MS_Analysis 7. Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis DataAnalysis 8. Data Analysis and Protein Identification MS_Analysis->DataAnalysis End End: List of Interacting Proteins DataAnalysis->End

Experimental workflow for the identification of sphingolipid-binding proteins.

Detailed Protocol:

  • Metabolic Labeling:

    • Plate cells (e.g., HeLa or MEFs) in appropriate culture dishes and grow to 70-80% confluency. To prevent the degradation of the probe into glycerolipids, the use of S1P lyase-deficient (S1PL⁻/⁻) cells is recommended.[3]

    • Incubate cells with 0.5-6 µM pacSph in serum-free medium for 10 minutes to 4 hours at 37°C.[7][15] The optimal concentration and incubation time should be determined empirically for each cell type.

  • Photo-Cross-linking:

    • Wash cells twice with ice-cold PBS to remove excess probe.

    • Place the culture dish on ice and irradiate with UV light (365 nm) for 15-30 minutes using a UV lamp.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Perform a click reaction by adding the following reagents to the cell lysate: 100 µM biotin-azide, 1 mM CuSO₄, and 1 mM sodium ascorbate (B8700270) (freshly prepared). Incubate for 1 hour at room temperature with gentle agitation.[6][16]

  • Affinity Purification:

    • Add streptavidin-coated agarose (B213101) or magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated protein-lipid complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads using a high-concentration biotin (B1667282) solution or by boiling in SDS-PAGE sample buffer.

    • Resolve the eluted proteins by SDS-PAGE and perform an in-gel digest with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[17][18]

Live-Cell Imaging of Sphingolipid Metabolism

This protocol describes the use of fluorescently-tagged sphingosine analogs or the combination of clickable sphingosine probes with fluorescent reporter molecules to visualize sphingolipid trafficking in living cells.

Detailed Protocol:

  • Cell Preparation and Labeling:

    • Plate cells on glass-bottom dishes suitable for live-cell imaging.

    • For direct imaging, incubate cells with a fluorescent sphingosine analog (e.g., NBD-sphingosine) at a concentration of 1-5 µM for 15-30 minutes at 37°C.

    • For click-chemistry based imaging, metabolically label the cells with a clickable sphingosine analog (e.g., cSph or pacSph) as described in section 4.1.1.

  • Fixation and Permeabilization (for Click Chemistry):

    • After metabolic labeling, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction with a Fluorescent Azide:

    • Prepare a click reaction cocktail containing 1-5 µM of an azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide), 1 mM CuSO₄, and 1 mM sodium ascorbate in PBS.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Imaging:

    • Wash the cells extensively with PBS.

    • Mount the coverslips and image the cells using a fluorescence microscope (e.g., confocal or spinning disk) with the appropriate filter sets for the chosen fluorophore.[15][19]

    • For live-cell imaging with fluorescent analogs, acquire time-lapse images to track the dynamic localization of the probe.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies utilizing bifunctional sphingosine probes and related analogs.

Table 1: Binding Affinities of Sphingosine Analogs to S1P Receptors

CompoundS1P₁ Ki (nM)S1P₃ Ki (nM)S1P₄ EC₅₀ (nM)S1P₅ EC₅₀ (nM)Reference
S1P~0.8~0.3~30~10[5]
FTY720-P~0.4~0.6~1.3~1.1[20]
VPC23019 (antagonist)~25~300>1000 (partial agonist)>1000 (partial agonist)[21]
Ozanimod0.63 (Kd)--3.13 (Kd)[22]

Table 2: Selected Proteins Identified as Interactors with pacSph in S1PL⁻/⁻ MEFs

ProteinGeneFunctionSpectral Counts (pacSph/+UV)Reference
Ceramide synthase 5CERS5Ceramide synthesis15[17]
Sphingomyelin synthase 1SGMS1Sphingomyelin synthesis12[17]
Fatty acid 2-hydroxylaseFAXDC2Sphingolipid metabolism10[17]
Lysosomal integral membrane protein 2LIMP2Lysosomal protein transport22[17]
ATP-binding cassette sub-family A member 1ABCA1Lipid transport8[17]

Conclusion

Bifunctional sphingosine probes represent a significant advancement in the field of chemical biology, providing researchers with powerful tools to unravel the intricate roles of sphingolipids in health and disease. The ability to identify protein-sphingolipid interactions and visualize sphingolipid dynamics in their native cellular environment offers unprecedented opportunities for understanding fundamental cellular processes and for the development of novel therapeutic strategies targeting sphingolipid-related pathways. As these technologies continue to evolve, they will undoubtedly shed further light on the complex world of lipid biology.

References

The Role of Photoclick Sphingosine in Elucidating Lipid-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids that function not only as structural components of cellular membranes but also as key signaling molecules in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The intricate interplay between sphingolipids and proteins governs these functions. However, studying these interactions within a native cellular context has been a significant challenge due to the transient and non-covalent nature of these associations. The development of photoclick sphingosine (B13886) (pacSph) has provided a powerful chemical biology tool to overcome these hurdles. This bifunctional probe, equipped with a photoactivatable diazirine group and a clickable alkyne moiety, enables the covalent capture of interacting proteins in living cells and their subsequent identification and quantification through mass spectrometry-based proteomics. This technical guide provides an in-depth overview of the application of photoclick sphingosine in lipid-protein interaction studies, detailing experimental protocols, presenting quantitative data, and illustrating relevant biological pathways and workflows.

Introduction to this compound

This compound is a chemically modified analog of sphingosine designed for the study of lipid-protein interactions and sphingolipid metabolism in living cells.[1][2] Its structure incorporates two key features:

  • A photoactivatable diazirine group: Upon irradiation with ultraviolet (UV) light, this group forms a highly reactive carbene intermediate that covalently crosslinks with nearby molecules, including interacting proteins.[3][4]

  • A terminal alkyne moiety: This "clickable" handle allows for the bioorthogonal ligation of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5]

This dual functionality allows for the in situ trapping of sphingolipid-protein interactions in their native cellular environment, followed by the enrichment and identification of the crosslinked proteins.[6][7] To ensure the specificity of labeling sphingolipid-interacting proteins, experiments are often conducted in cells deficient in sphingosine-1-phosphate lyase (SGPL1).[8][9] This enzyme is responsible for the degradation of sphingosine-1-phosphate, and its absence prevents the metabolic breakdown of the photoclick probe and its incorporation into other lipid classes.[8]

Sphingolipid Metabolism and Signaling Pathways

This compound is metabolized by cells, entering into the endogenous sphingolipid metabolic pathways.[1] Understanding these pathways is crucial for interpreting experimental results.

SphingolipidMetabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS1 Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi Transport Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide Ceramide_Lyso Ceramide Sphingomyelin->Ceramide_Lyso Glucosylceramide->Ceramide_Lyso GBA Sphingosine Sphingosine Ceramide_Lyso->Sphingosine CDase S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK1/2 S1P->Sphingosine SGPP1/2 S1P_Signaling cluster_receptors S1P Receptors (GPCRs) cluster_downstream Downstream Signaling Pathways cluster_cellular_responses Cellular Responses S1P_ext Extracellular S1P S1PR1 S1PR1 S1P_ext->S1PR1 S1PR2 S1PR2 S1P_ext->S1PR2 S1PR3 S1PR3 S1P_ext->S1PR3 S1PR4 S1PR4 S1P_ext->S1PR4 S1PR5 S1PR5 S1P_ext->S1PR5 PI3K_Akt PI3K/Akt Pathway S1PR1->PI3K_Akt Ras_ERK Ras/ERK Pathway S1PR1->Ras_ERK STAT3 STAT3 Activation S1PR1->STAT3 Adenylyl_Cyclase Adenylyl Cyclase Inhibition S1PR1->Adenylyl_Cyclase Immune_Trafficking Immune Cell Trafficking S1PR1->Immune_Trafficking PLC PLC Activation S1PR2->PLC Rho Rho Activation S1PR2->Rho S1PR3->PLC S1PR3->Rho S1PR4->Immune_Trafficking Migration Migration S1PR5->Migration Differentiation Differentiation PLC->Differentiation Survival Survival PI3K_Akt->Survival Proliferation Proliferation Ras_ERK->Proliferation Rho->Migration STAT3->Proliferation Adenylyl_Cyclase->Proliferation inhibition of anti-proliferative signals ExperimentalWorkflow start Start: SGPL1-/- Cells metabolic_labeling Metabolic Labeling with This compound (pacSph) start->metabolic_labeling uv_crosslinking UV Irradiation (350 nm) (Covalent Crosslinking) metabolic_labeling->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis click_chemistry Click Chemistry Reaction (e.g., with Biotin-Azide) cell_lysis->click_chemistry enrichment Affinity Purification (e.g., Streptavidin Beads) click_chemistry->enrichment protein_digestion On-Bead Protein Digestion (e.g., with Trypsin) enrichment->protein_digestion ms_analysis LC-MS/MS Analysis protein_digestion->ms_analysis data_analysis Data Analysis and Protein Identification ms_analysis->data_analysis end End: List of Interacting Proteins data_analysis->end

References

Exploring Sphingolipid Trafficking with Chemical Tools: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical tools available for studying the intricate pathways of sphingolipid trafficking. Dysregulation of sphingolipid metabolism and transport is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes and lipids of these pathways attractive therapeutic targets.[1][2] This guide details the application of various chemical probes and inhibitors, presents quantitative data for their use, and offers detailed experimental protocols for their implementation in a research setting.

Chemical Probes for Visualizing Sphingolipid Dynamics

A variety of chemical tools have been engineered to probe the complexities of sphingolipid metabolism and transport within cells. These tools can be broadly categorized into fluorescently labeled lipids, photoactivatable probes, and clickable analogs.

  • Fluorescently Labeled Sphingolipids: These are sphingolipid analogs conjugated to a fluorophore, such as NBD (Nitrobenzoxadiazole) or BODIPY (Boron-dipyrromethene).[3][4][5][6] They allow for real-time visualization of sphingolipid uptake, transport, and localization in living cells using fluorescence microscopy.[3]

  • Photoactivatable Sphingolipids: These probes offer spatiotemporal control over the release of sphingolipids within the cell.[1][7][8][9] "Caged" sphingolipids, for instance, are rendered inactive by a photolabile protecting group that can be removed by UV light, releasing the bioactive lipid at a specific time and location.[1][8] Photoswitchable ceramides (B1148491), such as caCers, contain an azobenzene (B91143) moiety that can be reversibly isomerized with light of different wavelengths, allowing for the optical control of their metabolic conversion.[10]

  • Clickable Sphingolipid Analogs: These probes are modified with a small, bioorthogonal handle, typically an alkyne or an azide (B81097) group.[1][2][11] This modification is minimally perturbative and allows the lipid to be metabolized and trafficked similarly to its endogenous counterpart.[1] Following a desired incubation period, the cells are fixed, and a fluorescent reporter or affinity tag is attached to the probe via a highly specific and efficient "click" reaction.[1][12] This approach enables the visualization and identification of the probe and its metabolites.[1][2]

Inhibitors of Sphingolipid Metabolism and Transport

Small molecule inhibitors that target specific enzymes in the sphingolipid metabolic and trafficking pathways are invaluable tools for dissecting the roles of these enzymes and their products. By blocking a particular step, researchers can study the resulting accumulation of substrates and depletion of products, and their effects on cellular processes.

Key enzyme targets for which inhibitors have been developed include:

  • Ceramide Synthases (CerS): Fumonisin B1 is a well-known inhibitor of CerS.[13]

  • Dihydroceramide Desaturase (DES): GT11 is an example of a DES1 inhibitor.[13]

  • Sphingomyelinases (SMases): There are inhibitors available for both acid and neutral sphingomyelinases, such as GW4869 for nSMase.[13][14]

  • Sphingosine Kinases (SphK): Specific inhibitors exist for both isoforms, SphK1 and SphK2.[15][16][17]

  • Ceramide Transport Protein (CERT): HPA-12 is a potent inhibitor of CERT, which is crucial for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi.[18][19][20]

Quantitative Data for Chemical Tools

The effective use of chemical probes and inhibitors requires careful consideration of their optimal concentrations and properties. The following tables summarize key quantitative data for a selection of these tools.

Chemical ProbeTypeTypical ConcentrationApplication
NBD-sphingosineFluorescent2-10 µMReal-time imaging of transport to the Golgi.[3]
pacSphPhotoactivatable, ClickableNot specifiedStudying sphingolipid metabolism and protein interactions.[21]
Azido-Sphingolipid EClickable10-50 µMMetabolic labeling and visualization.[12]
caCersPhotoswitchable, ClickableNot specifiedOptical control of sphingolipid metabolism.[10]

Table 1: Chemical Probes for Sphingolipid Trafficking

InhibitorTarget EnzymeIC50 / Effective Concentration
Fumonisin B1Ceramide Synthases (CerS)0.1 µM (in rat liver microsomes)[13]
GW4869Neutral Sphingomyelinase 2 (nSMase2)1 µM[13]
HPA-12Ceramide Transport Protein (CERT)Potent inhibitor[18][19]
SafingolProtein Kinase C (PKC), Sphingosine Kinase (SphK)Not specified
FenretinideDihydroceramide Desaturase (DES)Not specified

Table 2: Inhibitors of Sphingolipid Metabolism and Transport

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of enzymes and lipids in sphingolipid metabolism is crucial for understanding the points of intervention for chemical tools. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3_Keto_dihydrosphingosine 3-Keto-dihydrosphingosine Serine_PalmitoylCoA->3_Keto_dihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3_Keto_dihydrosphingosine->Dihydrosphingosine KDSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS (Fumonisin B1) Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DES (GT11) Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT (HPA-12) Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Sphingomyelin_PM Sphingomyelin Sphingomyelin->Sphingomyelin_PM Vesicular Transport Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Ceramide_PM Ceramide Sphingomyelin_PM->Ceramide_PM SMase (GW4869) Sphingosine Sphingosine Ceramide_PM->Sphingosine CDase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK (Safingol)

Caption: Overview of Sphingolipid Metabolism and Trafficking Pathways with Sites of Action for Key Inhibitors.

Click_Chemistry_Workflow Start 1. Metabolic Labeling Incubate cells with clickable sphingolipid analog (e.g., Azido-SphE). Incubation 2. Chase Period Allow the probe to be metabolized and trafficked to different organelles. Start->Incubation Fixation 3. Cell Fixation Fix cells with paraformaldehyde to halt metabolic processes. Incubation->Fixation Permeabilization 4. Permeabilization Use a detergent (e.g., Triton X-100) to allow entry of click reagents. Fixation->Permeabilization Click_Reaction 5. Click Reaction Add fluorescent alkyne/azide, copper catalyst, and reducing agent. Permeabilization->Click_Reaction Washing 6. Washing Remove excess reagents. Click_Reaction->Washing Imaging 7. Fluorescence Microscopy Visualize the localization of the labeled sphingolipids. Washing->Imaging

Caption: Experimental Workflow for Visualizing Sphingolipid Trafficking Using Click Chemistry.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in this guide.

Protocol 1: Metabolic Labeling and Visualization of Sphingolipids using Click Chemistry

This protocol is adapted from procedures for using clickable sphingolipid analogs like Azido-Sphingolipid E.[12]

Materials:

  • Cultured cells (e.g., HeLa, CHO) grown on glass-bottom dishes or coverslips

  • Clickable sphingolipid analog (e.g., Azido-Sphingolipid E) stock solution in ethanol (B145695) or DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Click reaction cocktail:

    • Fluorescent alkyne or azide (e.g., Alexa Fluor 488 DIBO Alkyne)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate

  • DAPI solution (1 µg/mL in PBS) for nuclear staining (optional)

  • Mounting medium

Procedure:

  • Cell Seeding: Plate cells to achieve 50-70% confluency on the day of the experiment.

  • Metabolic Labeling: a. Prepare labeling medium by diluting the clickable sphingolipid stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM. b. Remove the existing medium from the cells and replace it with the labeling medium. c. Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal time should be determined empirically.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unincorporated probe.

  • Cell Fixation: a. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.

  • Permeabilization: a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Click Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. b. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: a. Wash the cells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). b. (Optional) Stain the nuclei with DAPI solution for 5 minutes. c. Wash the cells three times with PBS.

  • Imaging: Mount the coverslips on a microscope slide with mounting medium and visualize using a fluorescence microscope.

Protocol 2: Monitoring Sphingolipid Transport with NBD-Sphingosine

This protocol is based on the use of NBD-sphingosine to visualize its transport to the Golgi apparatus.[3]

Materials:

  • Cultured cells on glass-bottom dishes

  • NBD-sphingosine

  • Defatted bovine serum albumin (BSA)

  • Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

  • Complete culture medium

  • Fluorescence microscope with an environmental chamber

Procedure:

  • Preparation of NBD-sphingosine-BSA Complex: a. Prepare a stock solution of NBD-sphingosine in ethanol. b. Inject the ethanol solution into a vortexing solution of defatted BSA in HBSS/HEPES to achieve a final labeling concentration of 2-10 µM.

  • Cell Labeling: a. Wash cells once with pre-warmed (37°C) HBSS/HEPES. b. Incubate cells with the NBD-sphingosine-BSA complex solution at 4°C for 30 minutes to allow binding to the plasma membrane while minimizing endocytosis. c. Rinse the cells several times with ice-cold HBSS/HEPES to remove the unbound probe.

  • Chase Period and Imaging: a. Add pre-warmed (37°C) complete culture medium to the cells. b. Immediately transfer the dish to a fluorescence microscope equipped with an environmental chamber maintained at 37°C and 5% CO₂. c. Acquire images at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the internalization of NBD-sphingosine and its transport to the Golgi. Use a standard FITC/GFP filter set.

Protocol 3: Using Photoactivatable Sphingolipids for Spatiotemporal Studies

This is a general protocol for using caged sphingolipid probes.

Materials:

  • Cultured cells on glass-bottom dishes

  • Caged sphingolipid probe (e.g., lyso-pacSph)

  • UV light source (e.g., 365 nm LED) coupled to the microscope

  • Click chemistry reagents (if the probe is also clickable)

  • Fluorescence microscope

Procedure:

  • Probe Loading: Incubate cells with the caged sphingolipid probe. The probe may be designed to accumulate in a specific organelle.[1]

  • Pre-activation Imaging: Acquire baseline fluorescence images if the probe or cell has other fluorescent markers.

  • Photoactivation ("Uncaging"): a. Select a region of interest (ROI) within a cell. b. Expose the ROI to a brief pulse of UV light to uncage the sphingolipid probe, releasing the active lipid.

  • Post-activation Imaging: Acquire a time-lapse series of images to monitor the trafficking and downstream effects of the released sphingolipid.

  • Analysis: a. If using a clickable probe, fix the cells at a desired time point after uncaging and perform the click reaction as in Protocol 1 to visualize the probe's metabolites and localization. b. Analyze the fluorescence intensity changes and localization of reporters to understand the dynamics of sphingolipid signaling and transport.

Conclusion

The chemical tools described in this guide offer powerful and versatile approaches to dissecting the complex and dynamic processes of sphingolipid trafficking and metabolism. By combining the use of fluorescent, photoactivatable, and clickable probes with specific inhibitors, researchers can gain unprecedented insights into the roles of sphingolipids in health and disease. The detailed protocols provided herein serve as a starting point for the implementation of these techniques, which are essential for advancing our understanding of sphingolipid biology and for the development of novel therapeutic strategies.

References

Photoclick Sphingosine: A Technical Guide to its Discovery and Application in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoclick sphingosine (B13886) is a powerful chemical probe designed for the study of sphingolipid biology. This bifunctional molecule incorporates two key chemical moieties: a photoactivatable diazirine group and a clickable alkyne group. This unique design enables researchers to investigate the interactions and metabolism of sphingosine with unprecedented detail. Upon photoactivation with UV light, the diazirine group forms a reactive carbene that covalently crosslinks to nearby interacting molecules, primarily proteins. The alkyne handle allows for the subsequent attachment of reporter tags, such as fluorophores or biotin (B1667282), via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This allows for the visualization and enrichment of crosslinked species for identification and analysis.[1][2] This guide provides an in-depth overview of photoclick sphingosine, its development, and its application in elucidating the complex roles of sphingolipids in cellular processes.

Core Concepts and Design

This compound, also known as pacSph, was developed to overcome the challenges of studying lipid-protein interactions, which are often transient and of low affinity.[3][4] Its design as a sphingosine analog allows it to be integrated into endogenous sphingolipid metabolic pathways.[1][5] To prevent its degradation and allow for the study of its metabolic fate, experiments are often conducted in cells deficient in sphingosine-1-phosphate lyase (S1PL), the enzyme that irreversibly cleaves phosphorylated sphingosine.[2][3]

The key features of this compound are:

  • Photoaffinity Labeling: The diazirine group, upon UV irradiation, generates a highly reactive carbene that can insert into C-H and N-H bonds in close proximity, covalently capturing interacting proteins.[1]

  • Click Chemistry: The terminal alkyne group provides a bioorthogonal handle for the specific attachment of reporter molecules, such as fluorescent dyes for imaging or biotin for affinity purification and subsequent identification by mass spectrometry.[1]

Sphingolipid Metabolism and Signaling

To understand the context in which this compound is utilized, it is essential to have a grasp of the sphingolipid metabolic and signaling pathways. Sphingolipids are a class of lipids that play critical roles in cell membrane structure and as signaling molecules. The central molecule in sphingolipid metabolism is ceramide, which can be synthesized de novo or through the salvage pathway. Ceramide can be further metabolized to more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be broken down to sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates diverse cellular processes, including cell growth, survival, migration, and immune responses, by binding to a family of G protein-coupled receptors (S1PR1-5).[6]

Caption: Simplified overview of the sphingolipid metabolic and signaling pathway.

Quantitative Data

A key application of this compound is the identification of sphingolipid-binding proteins on a proteome-wide scale. The seminal study by Haberkant et al. (2016) utilized a quantitative proteomics approach to identify over 180 potential sphingolipid-interacting proteins in mouse embryonic fibroblasts (MEFs).[3][4] The table below summarizes a selection of these identified proteins, categorized by their primary cellular function. It is important to note that while this study provided a comprehensive list of potential interactors, detailed biophysical characterization, such as the determination of binding affinities (Kd values), was not performed for the majority of these proteins and remains a subject for future investigations.

Protein CategorySelected Identified Proteins
Enzymes Acyl-CoA synthetase long-chain family member 1 (ACSL1), Fatty acid synthase (FASN), Ceramide synthase 5 (CERS5)
Transporters ATP synthase subunit alpha, mitochondrial (ATP5A1), Solute carrier family 2, facilitated glucose transporter member 1 (SLC2A1)
Structural Proteins Vimentin (VIM), Tubulin beta chain (TUBB5), Actin, cytoplasmic 1 (ACTB)
Signaling Proteins 14-3-3 protein zeta/delta (YWHAZ), Ras-related protein Rab-7a (RAB7A), Guanine nucleotide-binding protein G(i) subunit alpha-2 (GNAI2)
Chaperones Heat shock protein 90-alpha (HSP90AA1), T-complex protein 1 subunit alpha (TCP1)

Note: This table represents a small subset of the proteins identified in the study by Haberkant et al. (2016). The original publication should be consulted for the complete dataset.[3]

Experimental Protocols

The successful application of this compound relies on a carefully executed multi-step experimental workflow. The following sections provide a detailed methodology for the key experiments.

Cell Culture and Labeling with this compound

This protocol is adapted from the work of Haberkant et al. (2016) and is suitable for adherent mammalian cells.[3]

  • Cell Seeding: Plate cells (e.g., S1PL-/- MEFs) in appropriate culture dishes to achieve 70-80% confluency on the day of the experiment.

  • Starvation (Optional but Recommended): To enhance the uptake and incorporation of the probe, cells can be starved in serum-free or delipidated serum-containing medium for 2-4 hours prior to labeling.

  • Labeling:

    • Prepare a working solution of this compound (pacSph) in pre-warmed culture medium. A typical final concentration is 5-10 µM.[3]

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pacSph-containing medium to the cells and incubate for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the specific cell type and experimental goals.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove unincorporated probe.

UV Crosslinking

This step covalently links the this compound probe to its interacting proteins.

  • Preparation: After the final PBS wash, add a minimal amount of ice-cold PBS to the cells to prevent them from drying out.

  • UV Irradiation: Place the culture dish on ice and irradiate with UV light. The specific parameters for UV crosslinking need to be optimized, but a common starting point is to use a 365 nm UV source with an energy of 1-2 J/cm².[7] The duration of irradiation will depend on the intensity of the UV lamp.

  • Post-Crosslinking: Immediately after irradiation, proceed to cell lysis.

Cell Lysis and Protein Extraction
  • Lysis Buffer: Use a lysis buffer compatible with subsequent click chemistry and protein purification. A common choice is a RIPA buffer or a buffer containing 1% SDS. The buffer should be supplemented with protease and phosphatase inhibitors.

  • Lysis: Add the lysis buffer to the cells, scrape the cells, and collect the lysate.

  • Sonication/Homogenization: Sonicate or homogenize the lysate to shear cellular DNA and ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction

This step attaches a reporter molecule (e.g., biotin-azide) to the alkyne handle of the this compound.

  • Reaction Cocktail: Prepare the click chemistry reaction cocktail. For a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a typical cocktail includes:

    • Biotin-azide (or a fluorescent azide)

    • Copper(II) sulfate (B86663) (CuSO4)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) ion and improve reaction efficiency.

  • Reaction: Add the click reaction cocktail to the protein lysate. Incubate for 1-2 hours at room temperature with gentle rotation, protected from light.

Enrichment of Biotinylated Proteins
  • Affinity Resin: Use streptavidin-coated magnetic beads or agarose (B213101) resin to capture the biotinylated protein-lipid complexes.

  • Incubation: Add the streptavidin resin to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include buffers with high salt concentrations, detergents (e.g., SDS), and urea.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a buffer containing a high concentration of biotin to compete for binding to streptavidin.

Mass Spectrometry Analysis
  • Sample Preparation: The eluted proteins are typically subjected to in-solution or in-gel tryptic digestion to generate peptides.

  • LC-MS/MS: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: Peptides are separated on a reverse-phase C18 column using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of acid (e.g., formic acid).[8][9][10]

    • Mass Spectrometry: The eluted peptides are ionized (typically by electrospray ionization) and analyzed in a mass spectrometer. In a typical data-dependent acquisition (DDA) workflow, the mass spectrometer alternates between acquiring a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides and acquiring MS/MS scans of the most intense peptides from the MS1 scan. In the MS/MS scan, the selected peptide is fragmented, and the m/z of the resulting fragment ions is measured.[11]

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., MaxQuant, Mascot).[7]

    • The search engine identifies the peptides and, by extension, the proteins from which they originated.

    • Quantitative analysis is performed to compare the abundance of identified proteins between the this compound-labeled sample and a negative control (e.g., no UV crosslinking or a mock-labeled sample). This allows for the identification of proteins that are significantly enriched in the this compound sample.[12]

Visualizations

Experimental Workflow for this compound-Based Target Identification

The following diagram illustrates the key steps involved in a typical this compound experiment for identifying protein interaction partners.

Photoclick_Sphingosine_Workflow cluster_cell_culture In-Cell Procedures cluster_biochemistry Biochemical Procedures cluster_analysis Analytical Procedures A 1. Cell Labeling Incubate cells with This compound B 2. UV Crosslinking Covalently link probe to interacting proteins A->B C 3. Cell Lysis Extract total protein B->C D 4. Click Chemistry Attach biotin-azide to the alkyne handle C->D E 5. Affinity Purification Enrich biotinylated proteins using streptavidin beads D->E F 6. Elution & Digestion Elute bound proteins and digest into peptides E->F G 7. LC-MS/MS Analysis Separate and identify peptides F->G H 8. Data Analysis Identify and quantify enriched proteins G->H

Caption: Experimental workflow for identifying protein interactors of sphingosine.

Logical Relationship of this compound's Dual Functionality

This diagram illustrates the logical relationship between the two key functional components of this compound and how they contribute to the overall experimental outcome.

Photoclick_Functionality cluster_photoaffinity Photoaffinity Labeling cluster_click Click Chemistry Probe This compound (pacSph) Diazirine Diazirine Moiety Probe->Diazirine Alkyne Alkyne Handle Probe->Alkyne UV_Light UV Light (365 nm) Diazirine->UV_Light Carbene Reactive Carbene UV_Light->Carbene Covalent_Bond Covalent Bond Formation with Interacting Protein Carbene->Covalent_Bond Tagged_Complex Tagged Protein-Lipid Complex Click_Reaction CuAAC or SPAAC Alkyne->Click_Reaction Click_Reaction->Tagged_Complex Reporter Reporter Tag (Biotin or Fluorophore) Reporter->Click_Reaction Outcome Identification & Visualization of Sphingosine Interactors Tagged_Complex->Outcome

Caption: Logical flow of this compound's dual functionality.

Conclusion

This compound has emerged as an invaluable tool for the study of sphingolipid biology. Its innovative design, combining photoaffinity labeling and click chemistry, allows for the in situ capture and subsequent identification of sphingolipid-interacting proteins, providing a global view of the sphingolipid interactome. While significant progress has been made in identifying potential binding partners, future work will undoubtedly focus on the detailed biophysical and functional characterization of these interactions. The continued application and development of this compound and similar chemical probes will be instrumental in unraveling the intricate roles of sphingolipids in health and disease, paving the way for the development of novel therapeutic strategies targeting sphingolipid pathways.

References

Methodological & Application

Application Notes and Protocols for Photoclick Sphingosine-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photoclick sphingosine (B13886) (pacSph) is a powerful chemical probe for investigating the intricate roles of sphingolipids in cellular processes.[1][2] This bifunctional analog of sphingosine integrates into endogenous metabolic pathways, allowing for the study of sphingolipid trafficking, metabolism, and protein-lipid interactions in living cells.[3][4] pacSph contains two key chemical moieties: a photoactivatable diazirine group and a clickable terminal alkyne.[1][2] Upon photoactivation with UV light, the diazirine group forms a reactive carbene that covalently crosslinks with nearby interacting biomolecules, primarily proteins.[1][4] The alkyne group enables the subsequent attachment of reporter tags, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][5] This dual functionality makes photoclick sphingosine a versatile tool for visualizing sphingolipid localization and identifying novel sphingolipid-binding proteins.[6][7]

For certain applications, particularly those aimed at preventing the degradation of the this compound probe and its incorporation into glycerolipid metabolism, the use of cell lines deficient in sphingosine-1-phosphate lyase (SGPL1) is recommended.[8][9] SGPL1 knockout cells, which can be generated using techniques like CRISPR/Cas9, ensure that the probe remains within the sphingolipid metabolic pathway, thus enhancing the specificity of the labeling.[8][9]

Key Applications

  • Visualization of Sphingolipid Metabolism and Trafficking: Tracking the movement of sphingolipids between different cellular compartments.[8]

  • Identification of Sphingolipid-Binding Proteins: Capturing and identifying proteins that interact with sphingolipids in their native cellular environment.[6][7]

  • Studying Ceramide and Sphingosine-1-Phosphate (S1P) Signaling: Investigating the roles of these key signaling molecules in various cellular processes, including cell growth, apoptosis, and inflammation.[10][11][12]

Data Presentation

Table 1: Recommended Reagent Concentrations for this compound Labeling and Click Chemistry
ReagentStock ConcentrationWorking ConcentrationPurpose
This compound (pacSph)6 mM in Ethanol0.5 - 10 µMMetabolic labeling of sphingolipids
Copper (II) Sulfate (CuSO₄)100 mM in H₂O1 mMCatalyst for CuAAC reaction
Tris(2-carboxyethyl)phosphine (TCEP)50 mM in H₂O1 mMReducing agent for Cu(II) to Cu(I)
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)1.7 mM in DMSO100 µMCopper(I)-stabilizing ligand
Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)10 mM in DMSO10 - 50 µMDetection of alkyne-tagged molecules
Table 2: Typical Incubation Times and Conditions
StepParameterValueNotes
Cell Seeding Cell TypeHeLa, MEFs (SGPL1-/- recommended)Optimal cell density should be determined empirically.
Seeding Density0.5 x 10⁵ cells/dish (for MatTek dishes)Adjust for different plate formats.
Metabolic Labeling Incubation Time30 minutes - 4 hoursShorter times for pulse-chase, longer for steady-state.[8]
Temperature37°CStandard cell culture conditions.
Chase Period (Optional) Incubation Time1 - 6 hoursTo track the metabolic fate of the initial labeled pool.
UV Crosslinking Wavelength365 nm
Duration15 - 30 minutesOn ice to minimize cellular damage.
Click Chemistry Reaction Incubation Time30 - 60 minutesAt room temperature, protected from light.
TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cellular sphingolipids.

Materials:

  • Cultured cells (e.g., SGPL1-/- HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Delipidated FBS

  • This compound (pacSph) stock solution (6 mM in ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: One day prior to the experiment, seed cells onto an appropriate culture vessel (e.g., glass-bottom dishes for microscopy).

  • Preparation of Labeling Medium: a. Prepare a working solution of pacSph by diluting the stock solution in pre-warmed cell culture medium containing delipidated FBS to the desired final concentration (e.g., 0.5 µM).[8] b. To ensure homogenous mixing, incubate the working solution at 37°C for 5 minutes, sonicate for 5 minutes, and then incubate for an additional 5 minutes at 37°C.[8]

  • Cell Washing: Wash the cells twice with warm medium containing delipidated FBS to remove existing lipids.[8]

  • Metabolic Labeling: Remove the wash medium and add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 30 minutes to 4 hours at 37°C in a humidified incubator with 5% CO₂.[8]

  • Washing: After incubation, wash the cells three times with medium containing delipidated FBS to remove unincorporated pacSph.[8]

  • Chase Period (Optional): For pulse-chase experiments, incubate the cells in complete culture medium for the desired chase period (e.g., 1-6 hours).

  • Proceed to Protocol 2 for UV crosslinking and subsequent analysis.

Protocol 2: UV Crosslinking and Visualization of Sphingolipid-Protein Interactions

This protocol details the photo-crosslinking of pacSph-labeled lipids to interacting proteins and their visualization via click chemistry.

Materials:

  • pacSph-labeled cells (from Protocol 1)

  • Ice-cold PBS

  • UV lamp (365 nm)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reagents (see Table 1)

  • Fluorescence microscope

Procedure:

  • UV Crosslinking: a. Place the dish of pacSph-labeled cells on ice. b. Irradiate the cells with 365 nm UV light for 15-30 minutes to induce crosslinking.[9]

  • Fixation and Permeabilization: a. Wash the cells twice with ice-cold PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.

  • Click Chemistry Reaction: a. Prepare the click reaction cocktail by sequentially adding CuSO₄, TCEP, TBTA, and the azide-fluorophore to PBS. Vortex after each addition. b. Add the click reaction cocktail to the fixed and permeabilized cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20.

  • Imaging: Mount the coverslips or image the dish directly using a fluorescence microscope.

Protocol 3: Enrichment of Sphingolipid-Binding Proteins for Proteomic Analysis

This protocol describes the enrichment of crosslinked sphingolipid-protein complexes for identification by mass spectrometry. For this application, an azide-biotin conjugate is used in the click reaction.

Materials:

  • pacSph-labeled and UV-crosslinked cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents with Azide-Biotin

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Cell Lysis: Lyse the cell pellets in a suitable lysis buffer.

  • Click Chemistry Reaction: Perform the click chemistry reaction on the cell lysate using an azide-biotin conjugate.

  • Enrichment of Biotinylated Proteins: a. Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated protein-lipid complexes. b. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion or Elution: a. Perform on-bead digestion of the captured proteins with trypsin. b. Alternatively, elute the captured proteins from the beads.

  • Mass Spectrometry Analysis: Analyze the resulting peptides or proteins by LC-MS/MS to identify the sphingolipid-binding proteins.

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_crosslinking Crosslinking & Lysis cluster_analysis Downstream Analysis cluster_visualization Visualization cluster_proteomics Proteomics cell_seeding Seed Cells (e.g., SGPL1-/- HeLa) cell_washing Wash with Delipidated Medium cell_seeding->cell_washing add_pacsph Incubate with this compound cell_washing->add_pacsph chase Chase Period (Optional) add_pacsph->chase uv_crosslink UV Crosslinking (365 nm) chase->uv_crosslink lysis Cell Lysis uv_crosslink->lysis fix_perm Fix & Permeabilize click_biotin Click Chemistry (Azide-Biotin) lysis->click_biotin click_fluorophore Click Chemistry (Azide-Fluorophore) fix_perm->click_fluorophore microscopy Fluorescence Microscopy click_fluorophore->microscopy enrichment Streptavidin Enrichment click_biotin->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis

Caption: Experimental workflow for this compound-based analysis.

sphingolipid_metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids SMS/GCS Signaling Cellular Signaling (Growth, Apoptosis) Ceramide->Signaling Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK pacSph This compound (pacSph) pacCer Photoclick Ceramide pacSph->pacCer CerS S1P->Sphingosine SPPase Degradation Degradation (via SGPL1) S1P->Degradation SGPL1 S1P->Signaling ComplexSphingolipids->Ceramide SMase/GBA

Caption: Simplified sphingolipid metabolism and signaling pathway.

References

Application Notes and Protocols for Photo-click Sphingosine in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Photo-click sphingosine (B13886) (pacSph), a powerful chemical tool for the advanced study of sphingolipid metabolism, trafficking, and interactions within cultured cells. This bifunctional probe incorporates both a photoactivatable diazirine group and a clickable alkyne moiety, enabling covalent cross-linking to interacting molecules and subsequent visualization or enrichment via click chemistry.

Introduction

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, membrane structure, and cell fate decisions. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the study of these lipids a key area of research.[1][2] Photo-click sphingosine allows for the spatiotemporal tracking of sphingosine and its metabolites, providing unprecedented insights into their dynamic behavior in living systems.[3][4][5] The probe is metabolically incorporated into cellular sphingolipid pathways, and upon UV irradiation, the diazirine group forms a covalent bond with nearby molecules, capturing transient interactions. The terminal alkyne then serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the attachment of a reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for affinity purification.[2][6][7]

Principle of the Method

The experimental workflow involves three main stages: metabolic labeling of cells with Photo-click sphingosine, photo-crosslinking to capture interactions, and click chemistry-based detection. Initially, cultured cells are incubated with pacSph, which is taken up and metabolized into more complex sphingolipids like ceramide and sphingomyelin.[5][8] Following a chase period to allow for metabolic conversion and trafficking, the cells are exposed to UV light to induce cross-linking of the probe to its interacting partners.[2][3] Finally, the cells are fixed, permeabilized, and subjected to a click reaction to attach a fluorescent azide (B81097) or biotin-azide for visualization by microscopy or downstream proteomic analysis, respectively.

Key Experimental Considerations

  • Cell Line Selection: For accurate tracking of sphingolipid metabolism, it is highly recommended to use cell lines deficient in sphingosine-1-phosphate lyase (SGPL1).[8] SGPL1 degrades sphingosine-1-phosphate, and its absence ensures that the Photo-click sphingosine probe is primarily channeled into the sphingolipid metabolic pathway.[8] SGPL1 knockout (KO) cells can be generated using CRISPR/Cas9 gene editing.[8]

  • Optimal Concentration and Incubation Time: The ideal concentration of Photo-click sphingosine and the incubation time can vary between cell types.[8] It is crucial to perform a titration experiment to determine the optimal conditions that provide a strong signal with minimal cytotoxicity and background.[8] Excessive concentrations of sphingosine analogs can be toxic to cells.[8]

  • Delipidated Serum: The use of charcoal-stripped or delipidated fetal bovine serum (FBS) during the labeling phase is recommended to reduce competition from endogenous lipids and enhance the uptake of Photo-click sphingosine.[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Photo-click Sphingosine

This protocol describes the metabolic incorporation of Photo-click sphingosine into cultured cells. The example provided is for HeLa cells, but it can be adapted for other cell types.

Materials:

  • SGPL1-KO HeLa cells

  • Photo-click Sphingosine (pacSph)

  • Ethanol (for stock solution)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Delipidated Fetal Bovine Serum (dFBS)

  • Glass-bottom culture dishes or coverslips

Procedure:

  • Cell Seeding: One day prior to the experiment, seed SGPL1-KO HeLa cells onto glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of labeling.[6]

  • Preparation of Labeling Medium:

    • Prepare a 6 mM stock solution of Photo-click Sphingosine in ethanol.[8]

    • To prepare the working solution, dilute the stock solution in pre-warmed (37°C) DMEM containing delipidated FBS to a final concentration of 0.5 µM.[8] For example, add 1 µL of the 6 mM stock to 12 mL of medium.[8]

    • To ensure homogenous mixing of the lipid, incubate the working solution at 37°C for 5 minutes, sonicate for 5 minutes, and then incubate for another 5 minutes at 37°C.[8]

  • Metabolic Labeling (Pulse):

    • Wash the cells twice with warm DMEM/dFBS.[8]

    • Remove the wash medium and add the prepared labeling medium to the cells.

    • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[8]

  • Chase Period:

    • Remove the labeling medium and wash the cells three times with warm DMEM/dFBS.[8]

    • Add fresh, pre-warmed complete culture medium (DMEM with regular FBS) to the cells.

    • Incubate for a desired chase period (e.g., 1-4 hours) at 37°C. The chase time will influence the subcellular localization of the probe as it is metabolized and trafficked through the cell.[8] For instance, a longer chase allows for accumulation in the Golgi apparatus.[8]

Protocol 2: Photo-crosslinking, Fixation, and Permeabilization

This protocol details the steps for covalently capturing protein-lipid interactions and preparing the cells for the click reaction.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • UV lamp (365 nm)

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Photo-crosslinking:

    • After the chase period, place the cells on ice.

    • Irradiate the cells with UV light (e.g., 365 nm) for a specified duration to activate the diazirine group and induce cross-linking. The optimal irradiation time should be determined empirically.

  • Fixation:

    • Wash the cells twice with cold PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

This protocol describes the "click" reaction to attach a fluorescent probe to the alkyne group of the incorporated Photo-click sphingosine.

Materials:

  • Click-iT™ Cell Reaction Buffer Kit or individual components:

    • Copper (II) Sulfate (CuSO4)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

  • Fluorescent Azide (e.g., Alexa Fluor 647 Azide)

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. The final concentrations of the components may need optimization.[9][10] A typical reaction cocktail includes:

    • Fluorescent Azide (e.g., 1-10 µM)

    • Copper (II) Sulfate (e.g., 1 mM)[6]

    • Reducing Agent (e.g., Sodium Ascorbate, freshly prepared, 2.5 mM)[9]

    • Optional: Copper-chelating ligand to protect cells and enhance the reaction.[9]

  • Click Reaction:

    • Remove the wash buffer from the fixed and permeabilized cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[6]

  • Washing:

    • Wash the cells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Optional Counterstaining:

    • If desired, stain the cell nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.[6]

  • Imaging:

    • Wash the cells a final three times with PBS.

    • The cells are now ready for visualization using fluorescence microscopy.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangePurposeReference
Photo-click Sphingosine Concentration0.5 - 5 µMMetabolic labeling[8]
Labeling Incubation Time (Pulse)30 minutesUptake and initial metabolism[8]
Chase Incubation Time1 - 4 hoursTrafficking to organelles like the Golgi[8]
Fluorescent Azide Concentration1 - 10 µMVisualization of the labeled sphingolipid[6]
Copper (II) Sulfate (CuSO₄) Concentration1 mMCatalyst for the CuAAC reaction[6]
Sodium Ascorbate Concentration2.5 mMReducing agent for Cu(I) regeneration[9]
Click Reaction Incubation Time30 - 60 minutesCovalent ligation of the fluorescent probe[6]

Visualizations

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Metabolic Labeling cluster_2 Interaction Capture & Cell Processing cluster_3 Detection seed_cells Seed SGPL1-KO Cells labeling Incubate with Photo-click Sphingosine (Pulse) seed_cells->labeling Day 1-2 chase Chase Period labeling->chase 30 min crosslink UV Cross-linking chase->crosslink 1-4 hours fix_perm Fixation & Permeabilization crosslink->fix_perm click Click Chemistry (CuAAC Reaction) fix_perm->click image Fluorescence Microscopy click->image 30-60 min Sphingolipid_Metabolism cluster_pathway Sphingolipid Metabolism Pathway cluster_signaling S1P Signaling Sphingosine Sphingosine (or Photo-click Sphingosine) Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase S1P_ext Extracellular S1P S1P->S1P_ext Export S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR GPCR G-protein Signaling S1PR->GPCR Downstream Downstream Cellular Responses (e.g., Migration, Survival) GPCR->Downstream

References

Application Notes and Protocols for Photoclick Sphingosine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, including sphingosine (B13886) and its phosphorylated form, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes such as proliferation, apoptosis, migration, and inflammation.[1] The study of these lipids and their interactions with proteins is crucial for understanding various diseases and for the development of novel therapeutics. Photoclick sphingosine (pacSph) is a powerful chemical probe designed for the investigation of sphingolipid metabolism and protein-lipid interactions within living cells.[1][2][3]

This bifunctional molecule incorporates two key features: a photoactivatable diazirine group and a terminal alkyne moiety.[2][3] The diazirine group allows for covalent cross-linking to interacting biomolecules upon UV irradiation, effectively "capturing" transient interactions.[2][4] The alkyne handle enables the subsequent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[5] This allows for the visualization, enrichment, and identification of sphingolipid-binding proteins.[1][6]

These application notes provide a detailed protocol for the use of this compound to label, cross-link, and identify sphingolipid-interacting proteins in cultured cells.

Signaling Pathway

The sphingosine-1-phosphate (S1P) signaling pathway is a key regulatory network in many physiological and pathological processes. Sphingosine, the precursor to S1P, is phosphorylated by sphingosine kinases (SphK1 and SphK2). S1P can then act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (GPCRs), S1P1-5, on the cell surface.[1] Activation of these receptors initiates downstream signaling cascades that influence a wide range of cellular functions.

S1P_Signaling_Pathway cluster_membrane Plasma Membrane S1PR S1P Receptors (S1PR1-5) GPCR_signaling G Protein Signaling S1PR->GPCR_signaling Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport S1P_extra->S1PR Binding & Activation Downstream Downstream Effectors (e.g., PLC, AKT, ERK, JNK) GPCR_signaling->Downstream Cellular_responses Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_responses

Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Experimental Workflow

The overall experimental workflow for this compound chemistry involves three main stages: metabolic labeling of cells with pacSph, UV-induced photo-cross-linking to capture protein interactions, and click chemistry-based detection of the cross-linked complexes.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_crosslinking Interaction Capture cluster_analysis Analysis start Seed Cells labeling Metabolic Labeling with this compound start->labeling uv UV Photo-Cross-linking (~350-365 nm) labeling->uv lysis Cell Lysis uv->lysis click Click Chemistry Reaction (CuAAC) lysis->click detection Detection & Analysis (In-gel fluorescence, Western Blot, MS) click->detection end Results detection->end

Caption: this compound Experimental Workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound protocol. These values may require optimization depending on the cell type and experimental goals.

Table 1: Metabolic Labeling and Photo-Cross-linking Parameters

ParameterValueNotes
This compound (pacSph) Concentration 0.5 - 6 µMLower concentrations (0.5 µM) can be used for competition experiments.[6]
Incubation Time 10 minutes - 4 hoursShorter times (10 min) can be used for pulse-chase experiments.[6]
Cell Type S1PL-/- MEFs or HeLa cellsSphingosine-1-phosphate lyase deficient (S1PL-/-) cells are recommended to prevent degradation of pacSph.[1][6]
UV Irradiation Wavelength 350 - 365 nmThe diazirine group is activated by UV light in this range.[3][7]
UV Irradiation Time 15 - 30 minutesPerformed on ice to minimize cellular damage.[7]

Table 2: Click Chemistry (CuAAC) Reagent Concentrations

ReagentStock ConcentrationFinal Concentration
Azide-Fluorophore (e.g., Azido-Rhodamine) 5 mM in DMSO100 µM
Copper(II) Sulfate (B86663) (CuSO₄) 50 mM in H₂O1 mM
Tris(2-carboxyethyl)phosphine (TCEP) 50 mM in H₂O1 mM
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) 2 mM in DMSO/t-BuOH100 µM

Note: These concentrations are starting points and may need to be optimized.It is critical to add the reagents in the specified order to ensure proper copper reduction.[6]

Experimental Protocols

Materials
  • This compound (pacSph) (e.g., from Cayman Chemical, Avanti Polar Lipids)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

  • S1PL-/- cells (or other suitable cell line)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 1% SDS in PBS with protease inhibitors)

  • Benzonase nuclease

  • Azide-fluorophore or Azide-biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • DMSO and t-butanol

  • Methanol (B129727) and Acetic Acid for gel fixation

  • UV cross-linker with 350-365 nm bulbs

  • Equipment for SDS-PAGE and in-gel fluorescence scanning or Western blotting

Protocol 1: Metabolic Labeling and Photo-Cross-linking
  • Cell Seeding: Seed S1PL-/- cells in appropriate culture plates (e.g., 6-well or 12-well plates) to achieve 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 5 µM).

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired time (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Washing: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated probe.

  • Photo-Cross-linking: Place the culture plate on ice and remove the lid. Irradiate the cells with UV light (350-365 nm) for 15-30 minutes in a UV cross-linker.[7]

  • Cell Harvesting: After irradiation, lyse the cells directly in the well by adding lysis buffer (e.g., 100 µL of 1% SDS in PBS with protease inhibitors and benzonase per well of a 12-well plate).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Lysate: In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 50 µg).

  • Prepare Click Reaction Cocktail: In a separate tube, prepare the click reaction cocktail by adding the following reagents in order. The volumes are for a single reaction and should be scaled as needed.

    • 10 µL of 5 mM azido-fluorophore in DMSO

    • 25 µL of 2 mM TBTA in DMSO/t-BuOH

    • 10 µL of 50 mM TCEP in H₂O (prepare fresh)

    • 10 µL of 50 mM CuSO₄·5H₂O in H₂O

  • Initiate Click Reaction: Add the click reaction cocktail to the protein lysate. Vortex briefly to mix.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes.

  • Pellet and Wash: Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein. Carefully remove the supernatant and wash the pellet with ice-cold methanol.

  • Resuspend: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., 1x SDS-PAGE loading buffer).

Protocol 3: In-Gel Fluorescence Analysis
  • SDS-PAGE: Separate the click-labeled proteins by SDS-PAGE on a suitable polyacrylamide gel.

  • Gel Fixation (Optional but Recommended): Fix the gel in a solution of 50% methanol and 7% acetic acid for 15 minutes to reduce background fluorescence.[6]

  • Washing: Wash the gel with 40% methanol for at least 20 minutes.[6]

  • Fluorescence Scanning: Scan the gel using a fluorescence gel imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Protein Staining: After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands and confirm equal loading.

Conclusion

The this compound methodology provides a robust and versatile platform for the study of sphingolipid biology. By combining metabolic labeling, photo-cross-linking, and click chemistry, researchers can effectively identify and characterize sphingolipid-protein interactions in their native cellular environment. This approach holds significant promise for elucidating the complex roles of sphingolipids in health and disease and for the discovery of new therapeutic targets.

References

Application Notes and Protocols for UV Cross-linking of Photoclick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Photoclick sphingosine (B13886) (pacSph), a bifunctional metabolic probe, to identify and study protein-sphingolipid interactions within a cellular context.[1][2] Photoclick sphingosine contains a photo-activatable diazirine group and a terminal alkyne moiety, enabling UV-induced covalent cross-linking to interacting proteins and subsequent detection or enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2]

Overview of the Experimental Workflow

The overall experimental workflow involves the metabolic incorporation of this compound into cellular sphingolipid pathways, UV-induced cross-linking to capture interacting proteins, cell lysis, click chemistry to attach a reporter tag (e.g., a fluorophore or biotin), and downstream analysis such as in-gel fluorescence scanning or proteomic identification by mass spectrometry.

G cluster_cell In-Cell Procedures cluster_lysate In-Lysate Procedures cluster_analysis Analysis A Metabolic Labeling with This compound B UV Cross-linking (365 nm) A->B C Cell Lysis B->C D Click Chemistry Reaction (Fluorophore or Biotin Azide) C->D E Downstream Analysis D->E F In-Gel Fluorescence Scanning E->F G Affinity Purification (for Biotin tag) E->G H SDS-PAGE & Western Blot E->H I Mass Spectrometry (Proteomics) G->I

Caption: Experimental workflow for this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental protocols.

Table 1: Metabolic Labeling and UV Cross-linking Parameters

ParameterValueNotes
This compound Concentration0.5 - 10 µMOptimal concentration should be determined empirically for each cell type to balance labeling efficiency with potential toxicity.[3]
Incubation Time30 minutes - 4 hoursTime required for metabolic incorporation can vary between cell lines.[3]
Chase Period1 hourA chase period in fresh media allows for the transport of the probe to various cellular compartments.[3]
UV Wavelength~365 nmThis wavelength is optimal for activating the diazirine group while minimizing damage to proteins and DNA.[4][5]
UV Energy Dose100 - 500 mJ/cm²The optimal energy dose should be titrated to maximize cross-linking efficiency while minimizing non-specific interactions and cellular damage. This is a critical parameter to optimize.
UV Exposure Time5 - 15 minutesDependent on the intensity of the UV lamp. Shorter times are preferred to minimize cellular stress.[6]

Table 2: Click Chemistry Reaction Components

ComponentStock ConcentrationFinal Concentration
Azide (B81097) Reporter (e.g., Azide-Fluorophore)1-10 mM in DMSO25-100 µM
Copper (II) Sulfate (CuSO₄)50 mM in H₂O1 mM
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate50 mM in H₂O1 mM
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)2 mM in DMSO/t-BuOH100 µM

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling and UV Cross-linking
  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Preparation of this compound Working Solution: Prepare a working solution of this compound in pre-warmed (37°C) serum-free or delipidated serum-containing medium. To ensure homogeneity, sonicate the solution for 5 minutes.[3]

  • Metabolic Labeling: Aspirate the culture medium, wash the cells once with warm PBS, and add the this compound working solution. Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.[3]

  • Chase (Optional): Remove the labeling medium, wash the cells three times with warm medium, and then incubate with fresh, complete medium for a desired chase period (e.g., 1 hour).[3]

  • UV Cross-linking:

    • Wash the cells twice with ice-cold PBS.

    • Place the culture plate on ice and remove the lid.

    • Irradiate the cells with a 365 nm UV lamp. The distance from the lamp to the cells should be minimized and kept consistent.

    • The optimal UV energy should be determined empirically, typically in the range of 100-500 mJ/cm².

  • Cell Harvesting: After cross-linking, aspirate the PBS and lyse the cells immediately or store the plate at -80°C.

Protocol 2: Cell Lysis and Protein Quantification
  • Cell Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Sonicate the lysate on ice to shear DNA and ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction
  • Sample Preparation: In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 50-100 µg).

  • Click Reaction Cocktail: Prepare a fresh click reaction cocktail by sequentially adding the azide reporter, copper (II) sulfate, TCEP or sodium ascorbate, and TBTA to the reaction buffer.

  • Reaction: Add the click reaction cocktail to the protein lysate. Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C, and discard the supernatant. Wash the pellet with cold methanol.

Protocol 4: In-Gel Fluorescence Scanning
  • Sample Preparation for SDS-PAGE: Resuspend the protein pellet from the click chemistry reaction in SDS-PAGE sample buffer. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Gel Imaging: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.[7]

  • Coomassie Staining: After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.

Protocol 5: Mass Spectrometry Sample Preparation
  • Affinity Purification (for Biotin-tagged proteins):

    • Incubate the lysate after the click reaction with streptavidin-conjugated beads to enrich for biotinylated protein-sphingolipid complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • In-gel or In-solution Digestion:

    • For in-gel digestion, run the eluate on an SDS-PAGE gel, excise the entire lane or specific bands, and digest the proteins with trypsin.[8][9]

    • For in-solution digestion, denature, reduce, and alkylate the eluted proteins, followed by digestion with trypsin.[8][9]

  • Peptide Cleanup: Desalt the digested peptides using C18 spin columns or StageTips to remove contaminants that can interfere with mass spectrometry analysis.[10][11]

  • LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked proteins.[8][10]

Signaling Pathway and Metabolism Diagrams

Sphingolipid Metabolism

Sphingolipids are a class of lipids that play crucial roles in cell membrane structure and signal transduction. The metabolism of sphingolipids is a complex network of interconnected pathways. De novo synthesis begins in the endoplasmic reticulum and leads to the formation of ceramide, a central hub in sphingolipid metabolism. Ceramide can be further metabolized to form various complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids, or it can be broken down to sphingosine.[12]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome/Endosome Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi CERT Sphingomyelin Sphingomyelin Glucosylceramide Glucosylceramide Ceramide_Golgi->Sphingomyelin SMS Ceramide_Golgi->Glucosylceramide GCS Sphingosine Sphingosine Ceramide_Lysosome Ceramide Ceramide_Lysosome->Sphingosine ACDase Sphingomyelin_Lysosome Sphingomyelin Sphingomyelin_Lysosome->Ceramide_Lysosome aSMase

Caption: Simplified overview of sphingolipid metabolism.

Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[12] S1P can act intracellularly or be exported out of the cell to activate a family of G protein-coupled receptors (S1PR1-5), thereby regulating diverse cellular processes such as cell survival, proliferation, migration, and immune cell trafficking.[12]

G cluster_intracellular Intracellular cluster_extracellular Extracellular Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine S1P Phosphatase S1P_ext S1P S1P->S1P_ext S1P Transporter S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR binds Downstream Downstream Signaling (e.g., Akt, ERK, Rac) S1PR->Downstream Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Response

References

Visualizing Sphingolipid Localization with Photoclick Sphingosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including cell proliferation, death, and migration.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and infectious diseases.[2][3] Understanding the subcellular localization and trafficking of these lipids is paramount to elucidating their complex roles in health and disease.

Photoclick Sphingosine (B13886) (pacSph) is a powerful chemical probe for studying sphingolipid metabolism and localization.[4][5] This bifunctional analog of sphingosine incorporates both a photoactivatable diazirine group and a clickable alkyne moiety.[4][6] Once introduced to cells, it is metabolized and integrated into complex sphingolipids.[5][7] The alkyne group allows for the attachment of a fluorescent reporter via click chemistry, enabling visualization by fluorescence microscopy, while the photoactivatable group can be used for cross-linking with interacting proteins.[4][7] This document provides detailed protocols and application notes for the use of Photoclick Sphingosine in visualizing sphingolipid localization in cultured cells.

Principle of the Method

The methodology relies on the metabolic incorporation of this compound into the cellular sphingolipid synthesis pathway. The cells are first incubated with pacSph, which acts as a precursor for the synthesis of more complex sphingolipids like ceramide and sphingomyelin.[7] Following a chase period to allow for trafficking of the labeled lipids to various subcellular compartments, the cells are fixed. The alkyne handle on the incorporated sphingolipids is then "clicked" to a fluorescent azide-containing dye. This covalent attachment allows for the direct visualization of sphingolipid distribution within the cell using fluorescence microscopy. A critical aspect of this technique is the use of cells deficient in sphingosine-1-phosphate lyase (SGPL1), which prevents the degradation of the pacSph and ensures its primary channeling into the sphingolipid metabolic pathway.[7]

G cluster_workflow Experimental Workflow Start Start Cell_Culture Cell Culture (SGPL1-deficient cells) Start->Cell_Culture Labeling Labeling with This compound Cell_Culture->Labeling Chase Chase Period Labeling->Chase Fixation Cell Fixation Chase->Fixation Permeabilization Permeabilization Fixation->Permeabilization Click_Reaction Click Chemistry Reaction (Fluorophore Conjugation) Permeabilization->Click_Reaction Imaging Fluorescence Microscopy Click_Reaction->Imaging End End Imaging->End

Caption: Experimental workflow for visualizing sphingolipid localization.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundAvanti Polar Lipids900600
DMEM, high glucoseGibco-
Delipidated Fetal Bovine Serum (FBS)--
Penicillin-StreptomycinGibco-
Formaldehyde (B43269), 16% solutionThermo Fisher Scientific-
Saponin (B1150181) or Digitonin (B1670571)Sigma-Aldrich-
Copper(II) Sulfate (CuSO4)Sigma-Aldrich-
Sodium AscorbateSigma-Aldrich-
Tris(2-carboxyethyl)phosphine (TCEP)--
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)--
Fluorescent Azide (B81097) (e.g., Azide-Fluor 488)Click Chemistry Tools-
Phosphate Buffered Saline (PBS)Gibco-
DAPI (4',6-diamidino-2-phenylindole)Invitrogen-

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Stock Solution Preparation : Dissolve this compound in ethanol (B145695) to a stock concentration of 6 mM.[7]

  • Working Solution Preparation :

    • Add 1 µL of the 6 mM this compound stock solution to 12 mL of pre-warmed (37°C) DMEM supplemented with delipidated FBS. This results in a final concentration of 0.5 µM.[7]

    • Incubate the working solution at 37°C for 5 minutes.[7]

    • Sonicate for 5 minutes.[7]

    • Incubate for an additional 5 minutes at 37°C to ensure the lipid is homogenously mixed in the medium.[7]

Protocol 2: Labeling, Fixation, and Click Chemistry

This protocol is adapted from established methods and is optimized for HeLa cells with inactivated SGPL1.[7]

  • Cell Seeding : Seed SGPL1-deficient HeLa cells on glass coverslips in a 12-well plate and grow to the desired confluency.

  • Cell Washing : Wash the cells twice with pre-warmed DMEM containing delipidated FBS.[7]

  • Labeling :

    • Incubate the cells with 0.5 µM this compound working solution for 30 minutes at 37°C.[7] The optimal concentration may vary depending on the cell type and should be determined empirically.[7]

  • Chase :

    • Wash the cells three times with DMEM containing delipidated FBS.[7]

    • Incubate the cells in fresh, pre-warmed DMEM with delipidated FBS for a chase period. The duration of the chase will determine the localization of the labeled sphingolipids. A 4-hour chase can result in a more diffuse signal as lipids traffic to various organelles.[7]

  • Fixation :

    • Wash the cells once with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization :

    • Permeabilize the cells with a buffer containing either saponin or digitonin. It is crucial to avoid harsh detergents that can extract lipids.[7]

    • Wash the cells three times with PBS.

  • Click Reaction :

    • Prepare the click reaction cocktail. A typical cocktail includes:

      • Fluorescent azide (e.g., 5 µM Azide-Fluor 488)

      • 1 mM CuSO4

      • 1 mM TCEP or 50 mM Sodium Ascorbate

      • 100 µM TBTA

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Mounting :

    • Wash the cells three times with PBS. Crucially, do not include any detergent in the wash buffers after the click reaction. [7]

    • (Optional) Stain the nuclei with DAPI for 1-5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

Data Presentation

Recommended Labeling and Chase Conditions
ParameterRecommended ValueNotes
This compound Concentration0.5 µMMay need optimization for different cell types.[7]
Labeling Time30 minutes-
Chase TimeVariableDepends on the organelle of interest. Shorter times for early secretory pathway, longer for plasma membrane and endosomes.[7]

Signaling Pathway Visualization

G cluster_pathway Simplified Sphingolipid Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine 3-Ketodihydrosphingosine -> Dihydrosphingosine Serine_Palmitoyl_CoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK pacSph This compound (pacSph) pacSph->Dihydroceramide Metabolic Incorporation

Caption: Simplified overview of sphingolipid metabolism.

Troubleshooting and Considerations

  • Cell Toxicity : High concentrations of this compound can be toxic to cells. It is important to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[7]

  • High Background : High background fluorescence can result from using too much this compound or from inefficient washing steps.[7]

  • Weak Signal : A weak signal may indicate insufficient labeling. Consider increasing the concentration of this compound or the labeling time. Alternatively, the chase time might be too long, leading to a diffuse signal.[7]

  • Choice of Detergent : The choice of permeabilization agent is critical. Saponin and digitonin are recommended as they permeabilize the plasma membrane without causing significant lipid extraction.[7]

  • SGPL1-deficient Cells : The use of cells lacking sphingosine-1-phosphate lyase activity is highly recommended to prevent the degradation of the probe and ensure its incorporation into complex sphingolipids.[7]

Conclusion

This compound is a versatile and powerful tool for the visualization of sphingolipid localization and trafficking in cells. By following the detailed protocols outlined in these application notes, researchers can gain valuable insights into the subcellular distribution of these important lipids, contributing to a deeper understanding of their roles in cellular function and disease. The combination of metabolic labeling with click chemistry provides a robust and specific method for imaging sphingolipids in their native cellular environment.

References

Application Notes and Protocols for Identifying Sphingolipid-Binding Proteins Using Photoclick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Photoclick Sphingosine (B13886) (pacSph), a powerful chemical probe for the elucidation of sphingolipid-protein interactions in living cells. This technology facilitates the identification of novel protein binders to sphingolipids, offering significant opportunities for basic research and the development of new therapeutic strategies targeting sphingolipid-mediated signaling pathways.

Introduction to Sphingolipid-Binding Protein Identification

Sphingolipids are a class of essential lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome. Understanding the intricate network of sphingolipid-protein interactions is paramount to unraveling their physiological and pathological roles.

Traditionally, identifying the protein interaction partners of lipids has been challenging due to the transient and often low-affinity nature of these interactions within the complex lipid bilayer. Photoclick sphingosine has emerged as a state-of-the-art tool to overcome these hurdles.[3] This bifunctional molecule incorporates a photoactivatable diazirine group and a clickable alkyne moiety.[3][4] When introduced to living cells, this compound is metabolized and integrated into cellular membranes and sphingolipid signaling pathways. Upon UV irradiation, the diazirine group forms a covalent crosslink with nearby interacting proteins.[4] The alkyne handle then allows for the "clicking" on of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, enabling the subsequent identification and quantification of these binding partners by mass spectrometry.[5]

Key Features of this compound:

  • Metabolic Labeling: Functions as a surrogate for endogenous sphingosine and is processed by cellular enzymes.

  • Photo-Crosslinking: Covalently captures even transient or weak protein interactions upon UV activation.[4]

  • Bioorthogonal Ligation: The alkyne group allows for specific and efficient labeling via click chemistry.[3]

  • In Vivo Application: Enables the study of lipid-protein interactions within the native cellular environment.

Sphingolipid Metabolism and Signaling

Sphingolipids are metabolized through a complex and interconnected pathway. De novo synthesis begins in the endoplasmic reticulum (ER) and proceeds through the Golgi apparatus, where sphingosine is converted into more complex sphingolipids like ceramide, sphingomyelin, and glycosphingolipids.[6] These lipids are then trafficked to various cellular compartments, including the plasma membrane. Sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are key signaling molecules with often opposing effects on cell fate.[1][7]

Sphingolipid_Metabolism cluster_Cytosol Cytosol / Lysosome Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine (Sphinganine) Serine->DHS SPT DHCer Dihydroceramide DHS->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Sph Sphingosine Cer->Sph CDase SM->Cer SMase ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL S1P_receptor S1P Receptors (S1PR1-5) S1P_out Extracellular S1P S1P_out->S1P_receptor Sph->Cer CerS S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 S1P->S1P_out Degradation Degradation S1P->Degradation SGPL1

Caption: Simplified overview of sphingolipid metabolism and signaling pathways.

Experimental Workflow for Identification of Sphingolipid-Binding Proteins

The overall workflow involves cell culture and labeling with this compound, UV-induced photo-crosslinking, cell lysis, click chemistry-mediated biotinylation of crosslinked complexes, affinity purification of biotinylated proteins, and finally, identification and quantification of enriched proteins by mass spectrometry.

Experimental_Workflow Start Cell Culture (e.g., SGPL1-/- cells) Labeling Metabolic Labeling with This compound Start->Labeling UV UV Crosslinking (365 nm) Labeling->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Enrichment Affinity Purification (Streptavidin Beads) Click->Enrichment MS_prep On-Bead Digestion (Trypsin) Enrichment->MS_prep MS LC-MS/MS Analysis MS_prep->MS Data Data Analysis (Protein Identification & Quantification) MS->Data End Identified Sphingolipid- Binding Proteins Data->End

Caption: Experimental workflow for identifying sphingolipid-binding proteins.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling

Note: The use of sphingosine-1-phosphate lyase deficient (SGPL1-/-) cells is recommended to prevent the degradation of the this compound probe and enhance its incorporation into complex sphingolipids.[8]

  • Cell Seeding: Plate SGPL1-/- HeLa cells or other suitable cell lines in complete DMEM medium and grow to 80-90% confluency.

  • Preparation of Labeling Medium: Prepare a working solution of this compound at a final concentration of 0.5 µM in DMEM supplemented with delipidated fetal bovine serum (FBS).[1]

    • Stock Solution: Dissolve this compound in ethanol (B145695) to a stock concentration of 6 mM.[1]

    • Working Solution: Add 1 µL of the 6 mM stock solution to 12 mL of DMEM/delipidated FBS. To ensure homogeneity, incubate the working solution at 37°C for 5 minutes, sonicate for 5 minutes, and then incubate for another 5 minutes at 37°C.[1]

  • Metabolic Labeling:

    • Wash the cells twice with pre-warmed DMEM/delipidated FBS.[1]

    • Incubate the cells with the 0.5 µM this compound labeling medium for 30 minutes to 4 hours at 37°C in a CO2 incubator.[1][9] The optimal incubation time may vary depending on the cell type and the specific metabolic pathway being investigated.

Protocol 2: Photo-Crosslinking and Cell Lysis
  • Washing: After labeling, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

  • UV Crosslinking: Place the cell culture plates on ice and irradiate with 365 nm UV light for 15-30 minutes. The exact duration and intensity of UV exposure should be optimized for each experimental setup.

  • Cell Lysis:

    • After UV irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein-lipid complexes.

Protocol 3: Click Chemistry and Affinity Purification
  • Click Reaction:

    • To the clarified cell lysate, add the click chemistry reaction components. A typical reaction mixture includes a biotin-azide probe, copper(I) sulfate (B86663) (CuSO4), and a reducing agent like sodium ascorbate (B8700270) or a copper ligand such as TBTA to catalyze the cycloaddition.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification:

    • Add streptavidin-conjugated magnetic or agarose (B213101) beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated protein-lipid complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., with high salt or mild detergents) can be performed to minimize background.

Protocol 4: Mass Spectrometry and Data Analysis
  • On-Bead Digestion:

    • Wash the beads with a suitable buffer for enzymatic digestion (e.g., ammonium (B1175870) bicarbonate).

    • Resuspend the beads in the digestion buffer and add trypsin. Incubate overnight at 37°C with shaking to digest the captured proteins into peptides.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the peptides.

    • Desalt the peptides using a C18 StageTip or equivalent method.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the tandem mass spectra against a relevant protein database (e.g., UniProt) to identify the peptides and corresponding proteins.

    • Perform quantitative analysis, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), to determine the enrichment of proteins in the this compound-labeled sample compared to control samples (e.g., no UV irradiation or competition with an excess of natural sphingosine).

Data Presentation

The quantitative proteomics data allows for the confident identification of specific sphingolipid-binding proteins. The results can be categorized based on the subcellular localization and function of the identified proteins.

Table 1: Functional Classification of Identified Sphingolipid-Binding Proteins

Protein ClassExamplesPutative Role in Sphingolipid Biology
Metabolic Enzymes Ceramide synthases (CerS), Sphingomyelin synthases (SMS)Directly involved in the synthesis and modification of sphingolipids.
Lipid Transfer Proteins CERT, FAPP2, OSBPMediate the non-vesicular transport of sphingolipids between organelles.
Signaling Proteins Kinases, Phosphatases, G-protein coupled receptorsMediate downstream signaling events initiated by sphingolipids.
Membrane Trafficking SNAREs, Rab proteins, Vesicular coat proteinsRegulate the transport of sphingolipid-containing vesicles.
Structural Proteins Transmembrane proteins, Cytoskeletal componentsMay be part of sphingolipid-enriched membrane domains or interact with the lipid bilayer.

Table 2: Representative List of Proteins Identified by this compound Pulldown

Protein (UniProt ID)Gene NameDescriptionSpectral Counts (+UV)Spectral Counts (-UV Control)Fold Enrichment
P0DPA2CERS5Ceramide synthase 5152819.0
Q9Y5P5SGMS1Sphingomyelin synthase 1128525.6
Q9Y5P4CERT1Ceramide transfer protein98332.7
P53998OSBP1Oxysterol-binding protein 175418.8
Q15027VAPAVesicle-associated membrane protein-associated protein A65232.5
P62820VCPValosin-containing protein58511.6
P51148STX5ASyntaxin-545145.0
P27824GOLGA2Golgin subfamily A member 242221.0

Note: The data presented in this table is illustrative and based on representative findings from studies using this compound. Actual results will vary depending on the experimental conditions and cell type.

Conclusion

The this compound-based chemical proteomics approach provides a robust and unbiased method for the discovery of sphingolipid-binding proteins in their native cellular context. This technology has the potential to significantly advance our understanding of sphingolipid biology and its role in health and disease. The identification of novel sphingolipid interactors can reveal new regulatory mechanisms and provide a rich source of potential targets for therapeutic intervention in a wide range of pathologies.

For further details on the synthesis and application of this compound, please refer to the primary literature, such as Haberkant, P., et al. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS Chemical Biology, 11(1), 222-230.

References

Photoclick Sphingosine: A Versatile Tool for In Situ Analysis of Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases.[4] The study of sphingolipids in their native cellular environment is essential for understanding their complex functions and for the development of novel therapeutics. Photoclick sphingosine (B13886) (pacSph) is a powerful chemical tool that enables the in situ analysis of sphingolipid metabolism, trafficking, and protein interactions.[5][6] This bifunctional molecule incorporates a photoactivatable diazirine group for UV-light-induced cross-linking to interacting molecules and a terminal alkyne group for bioorthogonal "click" chemistry, allowing for the attachment of reporter tags such as fluorophores or biotin.[3][7]

These application notes provide an overview of the applications of photoclick sphingosine and detailed protocols for its use in the in situ analysis of sphingolipids, tailored for researchers, scientists, and professionals in drug development.

Key Applications

  • Visualization of Sphingolipid Trafficking and Localization: Tracking the movement of sphingolipids between different cellular compartments is crucial for understanding their function. This compound allows for the metabolic labeling of sphingolipids, and subsequent click reaction with a fluorescent probe enables their visualization by microscopy.[1][8]

  • Identification of Sphingolipid-Interacting Proteins: The photoactivatable group on this compound facilitates the covalent cross-linking of the lipid to its binding proteins in live cells. These protein-lipid complexes can then be enriched and identified using mass spectrometry, providing a global profile of sphingolipid-protein interactions.[3][4][9]

  • Analysis of Sphingolipid Metabolism: By tracing the metabolic conversion of this compound into downstream sphingolipids like ceramide and sphingomyelin, researchers can study the activity of enzymes involved in sphingolipid metabolic pathways under various cellular conditions.[6]

  • Target Identification and Validation in Drug Development: this compound can be utilized to identify the protein targets of drugs that modulate sphingolipid metabolism. By observing changes in sphingolipid-protein interactions in the presence of a compound, researchers can elucidate its mechanism of action.

Data Presentation

Quantitative Analysis of Sphingolipid-Protein Interactions

A groundbreaking study utilizing this compound (pacSph) in sphingosine-1-phosphate lyase deficient (Sgpl1-/-) mouse embryonic fibroblasts (MEFs) led to the identification of a large number of novel sphingolipid-binding proteins.[3][4][9]

Parameter Value Cell Line Reference
Novel Sphingolipid-Binding Proteins Identified>180Sgpl1-/- MEFs[3][4][9]
Metabolic Fate of Sphingosine Analogs

A "fix and click" method was developed to assay sphingolipid metabolism in single cells, comparing an alkyne-terminated sphingosine reporter with a traditional fluorescently labeled one.[6]

Sphingosine Reporter Metabolite Produced Peak Area (%) Cell Line Reference
Sphingosine AlkyneCeramide31.6 ± 3.3Caco-2[6]
Sphingosine FluoresceinSphingosine-1-Phosphate and downstream products32.8 ± 5.7Caco-2[6]

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and Signaling

Sphingolipids are metabolized through a series of enzymatic reactions, giving rise to bioactive molecules that regulate key cellular processes.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol/Membrane Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis, Cell Cycle Arrest Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 Cell Survival, Proliferation Cell Survival, Proliferation S1P->Cell Survival, Proliferation

Caption: Overview of the de novo sphingolipid biosynthesis pathway.

Experimental Workflow: Identification of Sphingolipid-Binding Proteins

This workflow outlines the key steps for identifying protein interactors of sphingolipids using this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Sgpl1-/- cells) Metabolic_Labeling 2. Metabolic Labeling with this compound Cell_Culture->Metabolic_Labeling UV_Crosslinking 3. UV Cross-linking (365 nm) Metabolic_Labeling->UV_Crosslinking Cell_Lysis 4. Cell Lysis UV_Crosslinking->Cell_Lysis Click_Chemistry 5. Click Chemistry (Biotin-Azide) Cell_Lysis->Click_Chemistry Enrichment 6. Enrichment (Streptavidin Beads) Click_Chemistry->Enrichment Proteomics 7. On-bead Digestion & Mass Spectrometry Enrichment->Proteomics Data_Analysis 8. Data Analysis & Protein Identification Proteomics->Data_Analysis

Caption: Workflow for proteomic analysis of sphingolipid-protein interactions.

Experimental Protocols

Protocol 1: Visualization of Sphingolipid Trafficking in Fixed Cells

This protocol describes the metabolic labeling of sphingolipids with this compound and their subsequent visualization using fluorescence microscopy.[1] It is recommended to use cells deficient in sphingosine-1-phosphate lyase (SGPL1) to prevent the degradation of the probe.[1][10]

Materials:

  • HeLa cells (or other suitable cell line, preferably SGPL1-deficient)

  • DMEM with and without delipidated fetal bovine serum (FBS)

  • This compound (pacSph) stock solution (6 mM in ethanol)

  • MatTek dishes or other imaging-compatible plates

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 50 mM glycine (B1666218) in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction mix (e.g., copper (II) sulfate, a fluorescent azide, and a reducing agent like sodium ascorbate (B8700270) in a suitable buffer)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate 0.5 x 10^5 HeLa cells on MatTek dishes one day before the experiment.

  • Preparation of Labeling Medium:

    • Prepare a working solution of 0.5 µM this compound in pre-warmed (37°C) DMEM with delipidated FBS. To do this, add 1 µL of the 6 mM stock solution to 12 mL of medium.

    • To ensure homogenous mixing, incubate the working solution at 37°C for 5 minutes, sonicate for 5 minutes, and then incubate for another 5 minutes at 37°C.[1]

  • Metabolic Labeling (Pulse):

    • Wash the cells twice with DMEM containing delipidated FBS.

    • Incubate the cells with the 0.5 µM this compound labeling medium for 30 minutes at 37°C.[1]

  • Chase Period:

    • Wash the cells three times with DMEM containing delipidated FBS.

    • Incubate the cells in normal culture medium (DMEM with FBS) for 1 hour at 37°C to allow the labeled sphingosine to be metabolized and trafficked.[1] The duration of the chase can be varied to visualize different stages of trafficking.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Quench the fixation by incubating with 50 mM glycine in PBS for 10 minutes.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction mix according to the manufacturer's instructions.

    • Incubate the cells with the reaction mix for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • If desired, counterstain for nuclei (e.g., with DAPI) and/or specific organelles.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Identification of Sphingolipid-Interacting Proteins by Mass Spectrometry

This protocol outlines a procedure for identifying sphingolipid-binding proteins by combining this compound labeling with a pull-down assay and mass spectrometry.[3][4]

Materials:

  • Sgpl1-/- cells

  • This compound (pacSph)

  • UV cross-linking instrument (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Click chemistry reagents (as in Protocol 1)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for on-bead digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture Sgpl1-/- cells to the desired confluency.

    • Metabolically label the cells with this compound (e.g., 0.5 µM for 4 hours).[3] Include a control group of cells that are not treated with this compound.

  • UV Cross-linking:

    • Wash the cells with cold PBS.

    • Irradiate the cells with UV light (365 nm) on ice for a specified time (e.g., 15-30 minutes) to induce cross-linking.

  • Cell Lysis:

    • Scrape the cells in cold PBS and pellet by centrifugation.

    • Lyse the cell pellet in lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Chemistry:

    • Perform a click reaction on the cell lysate by adding biotin-azide and the click chemistry reagents.

    • Incubate for 1-2 hours at room temperature.

  • Enrichment of Biotinylated Proteins:

    • Pre-clear the lysate with unconjugated beads to reduce non-specific binding.

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein-lipid complexes.

  • Washing:

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical washing series could be:

      • 2x with lysis buffer

      • 2x with high-salt buffer

      • 2x with PBS

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

    • Compare the protein abundance in the this compound-treated samples to the control samples to identify specifically enriched proteins.

Conclusion

This compound is a versatile and powerful tool for the in situ investigation of sphingolipid biology. The protocols provided here offer a starting point for researchers to visualize sphingolipid trafficking and identify novel protein-lipid interactions. These methods have significant potential to advance our understanding of the roles of sphingolipids in health and disease and to facilitate the development of new therapeutic strategies targeting sphingolipid pathways.

References

Application Notes and Protocols for Metabolic Labeling of Cells with Photoclick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral to the structure of cellular membranes and play critical roles as signaling molecules in a myriad of cellular processes, including cell proliferation, apoptosis, and migration.[1][2] The study of sphingolipid-protein interactions is crucial for understanding the mechanisms underlying these processes and for the development of novel therapeutics. Photoclick sphingosine (B13886) (pacSph) is a powerful chemical probe for investigating these interactions.[3][4][5] This bifunctional molecule contains a photoactivatable diazirine group for UV-induced covalent crosslinking to interacting proteins and a clickable alkyne moiety for the subsequent attachment of a reporter tag, such as biotin (B1667282) or a fluorophore, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), also known as click chemistry.[3][4][5]

These application notes provide detailed protocols for the metabolic labeling of mammalian cells with photoclick sphingosine, the subsequent identification of interacting proteins using a proteomics approach, and a reference to the key signaling pathways involving sphingolipids.

Principle of the Method

The experimental workflow involves several key steps:

  • Metabolic Labeling: Cells are incubated with this compound, which is metabolized and incorporated into the cellular sphingolipidome.

  • UV Crosslinking: Upon UV irradiation, the diazirine group on the this compound is activated, forming a reactive carbene that covalently crosslinks to nearby interacting proteins.

  • Cell Lysis and Click Chemistry: The cells are lysed, and a reporter tag (e.g., biotin-azide) is attached to the alkyne group of the crosslinked this compound via a click reaction.

  • Enrichment of Labeled Proteins: Biotinylated protein complexes are enriched from the cell lysate using streptavidin-functionalized beads.

  • Protein Identification and Quantification: The enriched proteins are identified and quantified using mass spectrometry-based proteomic techniques.

Data Presentation

Table 1: Recommended Reagents and Equipment

Reagent/EquipmentSupplier ExamplesCatalog Number Examples
This compoundAvanti Polar Lipids, Cayman Chemical900600, 25364
SGPL1 Knockout HeLa Cells(Requires generation via CRISPR/Cas9)N/A
Delipidated Fetal Bovine Serum (FBS)Thermo Fisher ScientificA3382101
Click-iT™ Cell Reaction Buffer KitThermo Fisher ScientificC10269
Biotin AzideThermo Fisher ScientificB10184
Streptavidin Magnetic BeadsNEB, Thermo Fisher ScientificS1420S, 88816
Mass SpectrometerThermo Fisher Scientific, SciexOrbitrap series, QTRAP series

Table 2: Typical Experimental Parameters for this compound Labeling

ParameterRecommended Value/RangeNotes
Cell Line SGPL1 knockout (KO) HeLa cellsInactivation of SGPL1 is recommended to prevent degradation of the probe and enhance its incorporation into complex sphingolipids.[6]
This compound Stock Solution 6 mM in ethanolStore at -20°C, protected from light.[6]
Final Labeling Concentration 0.5 µMThe optimal concentration should be determined empirically for each cell type to balance labeling efficiency with potential toxicity.[6]
Labeling Incubation Time 30 minutes at 37°CThis "pulse" step allows for the uptake and initial metabolism of the probe.[6]
Chase Period 1 hour at 37°CA "chase" with normal culture medium allows for the trafficking of the metabolized probe to various cellular compartments.[6]
UV Crosslinking Wavelength 306 nmThis wavelength is effective for activating the diazirine group.[7]
UV Crosslinking Duration 15 minutes on icePerforming the irradiation on ice helps to minimize cellular damage.[7]

Experimental Protocols

Protocol 1: Metabolic Labeling and UV Crosslinking

Materials:

  • SGPL1 KO HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • DMEM with 10% delipidated FBS

  • This compound (pacSph) stock solution (6 mM in ethanol)

  • Phosphate-buffered saline (PBS)

  • UV Stratalinker (e.g., Stratagene 2400)

Procedure:

  • One day before labeling, seed SGPL1 KO HeLa cells on culture plates at an appropriate density to reach approximately 80% confluency on the day of the experiment.

  • On the day of the experiment, wash the cells twice with pre-warmed DMEM containing 10% delipidated FBS.[6]

  • Prepare the labeling medium by diluting the 6 mM pacSph stock solution to a final concentration of 0.5 µM in pre-warmed DMEM with 10% delipidated FBS. To ensure homogenous mixing, sonicate the working solution for 5 minutes.[6]

  • Remove the wash medium and add the labeling medium to the cells.

  • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[6]

  • After the "pulse" incubation, remove the labeling medium and wash the cells three times with DMEM containing 10% delipidated FBS.[6]

  • Add complete culture medium to the cells and incubate for 1 hour at 37°C (the "chase" period).[6]

  • After the chase period, wash the cells three times with ice-cold PBS.

  • Remove the plate lids and place the cells on ice. Irradiate the cells with 306 nm UV light for 15 minutes in a UV Stratalinker.[7]

  • After irradiation, immediately proceed to cell lysis or store the cell pellets at -80°C.

Protocol 2: Click Chemistry and Protein Enrichment

Materials:

  • Labeled and crosslinked cell pellets from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Click-iT™ Cell Reaction Buffer Kit (or individual components: CuSO4, buffer additive, reducing agent)

  • Biotin-azide

  • Streptavidin magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and/or Triton X-100)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Lyse the cell pellets in ice-cold lysis buffer. Sonicate the lysate to shear DNA and reduce viscosity.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. A typical reaction for a 1 mg protein sample in 1 ml might include:

    • Protein lysate

    • Biotin-azide (final concentration 25-50 µM)

    • CuSO4 (final concentration 1 mM)

    • Reducing agent (e.g., sodium ascorbate, freshly prepared, final concentration 1 mM)

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Pre-wash the streptavidin magnetic beads with lysis buffer.

  • Add the pre-washed streptavidin beads to the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to capture the biotinylated proteins.[2][8]

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., lysis buffer, PBS with 1% SDS, PBS with 0.1% Tween-20, and finally PBS alone).[9]

  • After the final wash, the beads with the bound proteins are ready for downstream analysis.

Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis

Materials:

  • Protein-bound streptavidin beads from Protocol 2

  • Ammonium (B1175870) bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin tips

  • LC-MS/MS system

Procedure:

  • Wash the protein-bound beads twice with 50 mM ammonium bicarbonate.

  • Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT and incubate at 56°C for 30 minutes to reduce the proteins.

  • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the proteins.

  • Add trypsin to the bead slurry (e.g., 1 µg of trypsin for 50-100 µg of protein) and incubate overnight at 37°C with shaking.[3][6]

  • After digestion, pellet the beads and collect the supernatant containing the peptides.

  • Acidify the supernatant with formic acid to a final concentration of 0.1-1%.[3]

  • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

  • Analyze the eluted peptides by LC-MS/MS. A typical setup would involve a nano-flow HPLC system coupled to a high-resolution mass spectrometer. Data-dependent acquisition is commonly used to select peptide precursors for fragmentation.[10]

  • The resulting MS/MS data can be searched against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins. For quantitative analysis, SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) can be employed, where cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids before this compound labeling. The relative abundance of proteins between different conditions can then be determined by comparing the intensities of the heavy and light peptide pairs in the mass spectra.[11][12][13]

Mandatory Visualizations

Sphingolipid Metabolism and Signaling

Sphingolipid_Metabolism_and_Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Signaling Sphingomyelin->Ceramide SMase Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL pacSph Photoclick Sphingosine pacSph->Sphingosine Metabolic Incorporation Cell_Proliferation Cell Proliferation & Survival S1PRs->Cell_Proliferation

Caption: Overview of sphingolipid metabolism and signaling pathways.

Experimental Workflow for this compound Proteomics

Photoclick_Workflow Start Start: SGPL1 KO Cells Labeling Metabolic Labeling (0.5 µM pacSph, 30 min) Start->Labeling Chase Chase (1 hour) Labeling->Chase UV_Crosslinking UV Crosslinking (306 nm, 15 min) Chase->UV_Crosslinking Lysis Cell Lysis UV_Crosslinking->Lysis Click_Chemistry Click Chemistry (Biotin-Azide) Lysis->Click_Chemistry Enrichment Streptavidin Pull-down Click_Chemistry->Enrichment Wash Wash Beads Enrichment->Wash Digestion On-Bead Digestion (Trypsin) Wash->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Protein ID & Quant) LC_MS->Data_Analysis

Caption: Experimental workflow for identifying protein interaction partners.

Troubleshooting

Table 3: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or weak signal in downstream analysis (e.g., Western blot or MS) Inefficient metabolic labelingOptimize pacSph concentration and incubation time. Ensure cell health. Use SGPL1 KO cells.[6]
Inefficient UV crosslinkingEnsure proper UV wavelength and dose. Remove plate lid during irradiation.[14] Check the age and intensity of the UV lamp.
Inefficient click reactionUse freshly prepared reagents, especially the reducing agent (e.g., sodium ascorbate). Optimize reaction time and temperature.
Inefficient protein enrichmentEnsure sufficient bead capacity. Optimize incubation time for pull-down. Use fresh streptavidin beads.
High background of non-specific proteins Insufficient washing after pull-downIncrease the number and stringency of wash steps. Include detergents like SDS or Triton X-100 in the wash buffers.[9]
Non-specific binding to beadsPre-clear the lysate with beads that do not have streptavidin. Block the beads with biotin before adding to the lysate.
High concentration of pacSph leading to non-specific crosslinkingPerform a dose-response experiment to find the lowest effective concentration of pacSph.
Cell toxicity High concentration of pacSphLower the concentration of the probe. Reduce the incubation time.
Excessive UV exposureReduce the duration or intensity of UV irradiation. Ensure cells are kept on ice during the procedure.

Conclusion

Metabolic labeling with this compound is a robust method for the discovery and characterization of sphingolipid-protein interactions in a cellular context. The protocols provided herein offer a comprehensive guide for researchers to implement this technique in their own laboratories. By combining metabolic labeling, photo-crosslinking, click chemistry, and mass spectrometry, this approach enables the identification of novel protein interaction partners of sphingolipids, thereby providing valuable insights into their diverse biological functions. Careful optimization of the experimental parameters and the inclusion of appropriate controls are essential for obtaining high-quality, reliable data.

References

Application Notes and Protocols for Photoclick Sphingosine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a critical class of lipids in the central nervous system (CNS), acting as both structural components of cell membranes and key signaling molecules. Their metabolic pathways are complex and tightly regulated, and dysregulation is implicated in various neurological disorders. Photoclick sphingosine (B13886) (pacSph) is a powerful chemical probe for investigating sphingolipid metabolism and interactions in live cells. This bifunctional molecule incorporates a photo-activatable diazirine group and a clickable alkyne moiety. The alkyne group allows for the visualization of sphingolipid metabolism and trafficking via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). The diazirine group enables UV-light-inducible covalent cross-linking of the sphingosine analog to interacting proteins, facilitating the identification and characterization of sphingolipid-binding proteins. These application notes provide detailed protocols for the use of photoclick sphingosine in neuroscience research, with a focus on metabolic labeling and the study of sphingosine-1-phosphate (S1P) signaling.

Applications in Neuroscience Research

  • Visualization of Sphingolipid Metabolism and Trafficking: Trace the metabolic fate of sphingosine into downstream sphingolipids such as ceramide and sphingomyelin (B164518) within neurons and glial cells. This allows for the study of subcellular lipid distribution and transport dynamics in axons, dendrites, and synapses.

  • Identification of Sphingolipid-Interacting Proteins: Utilize the photo-crosslinking capability to identify novel protein interactors of sphingosine and its metabolites in a spatiotemporal manner within neural cells.

  • Investigation of Sphingosine-1-Phosphate (S1P) Signaling: As a precursor to S1P, this compound can be used to study the synthesis and downstream signaling of this important neuromodulator. S1P signaling plays a crucial role in neurogenesis, neuronal survival, synaptic transmission, and glial cell function.[1][2]

Quantitative Data Summary

S1P Receptor Subtype Expression in Neural Tissues

The response of neural cells to S1P is dictated by the expression profile of its five G protein-coupled receptors (S1PRs).[1][3] Understanding the relative abundance of these receptors is crucial for interpreting experimental results.

Receptor SubtypeRelative mRNA Expression in Rat Dorsal Root Ganglia (DRG)[4]Predominant Subcellular Localization in Mouse Cortex Synapses[5]Notes
S1PR1HighExtrasynapticHighly expressed in the majority of single sensory neurons.[3][4]
S1PR2ModerateUbiquitous, enriched 3-fold in presynaptic zone vs. post- and extrasynaptic zonesFunctionally active in cultured neurons, inhibiting spontaneous activity.[6]
S1PR3HighestNot efficiently detected in synaptic fractionsMost highly expressed S1PR in the whole DRG.[3][4]
S1PR4LowUbiquitous, enriched 4-fold in presynaptic zone vs. post- and extrasynaptic zonesFunctionally active in cultured neurons, inhibiting spontaneous activity.[6]
S1PR5LowNot efficiently detected in synaptic fractions-
Functional Concentration of S1P in Neurons
ParameterValueCell TypeReference
IC50 for inhibition of spontaneous neuronal activity38 nmol/LMixed cortical and hippocampal primary neurons[6]

Signaling Pathways

Sphingolipid Metabolism and this compound Incorporation

The following diagram illustrates the metabolic pathway of sphingosine and the points of incorporation and utility of this compound.

sphingolipid_metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus ser_pal Serine + Palmitoyl-CoA ceramide Ceramide ser_pal->ceramide SPT ser_pal->ceramide sm Sphingomyelin ceramide->sm SM Synthase ceramide->sm gsl Glycosphingolipids ceramide->gsl ceramide->gsl pacSph Photoclick Sphingosine (pacSph) pacCer pac-Ceramide pacSph->pacCer Ceramide Synthases pacS1P pac-S1P pacSph->pacS1P SphK1/2 pacSM pac-Sphingomyelin pacCer->pacSM SM Synthase pacGSL pac-Glycosphingolipids pacCer->pacGSL click Click Chemistry (Fluorescence) pacCer->click crosslink Photo-Crosslinking (Protein ID) pacCer->crosslink pacSM->click pacSM->crosslink pacGSL->click pacGSL->crosslink pacS1P->click pacS1P->crosslink S1P_signaling cluster_receptors S1P Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_outcomes Neuronal Functions S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 Gi Gαi S1PR1->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 S1PR4->Gi S1PR4->G1213 S1PR5->Gi PI3K PI3K / Akt Gi->PI3K Rac Rac Gi->Rac cAMP ↓ cAMP Gi->cAMP PLC PLC Gq->PLC Rho Rho G1213->Rho Survival Survival & Proliferation PI3K->Survival Ca Ca²⁺ Mobilization PLC->Ca Cytoskeleton Cytoskeletal Reorganization Rho->Cytoskeleton Migration Migration Rac->Migration Synaptic Synaptic Transmission cAMP->Synaptic Ca->Synaptic Cytoskeleton->Migration experimental_workflow cluster_vis Visualization Protocol cluster_prot Protein Interaction Protocol start Culture Primary Neurons or Neuronal Cell Line labeling Metabolic Labeling with This compound (Pulse) start->labeling chase Chase Period (Allow for Trafficking) labeling->chase fix_perm Fixation & Permeabilization chase->fix_perm uv_crosslink UV Photo-Crosslinking chase->uv_crosslink click_fluor Click Chemistry (Fluorescent Azide) fix_perm->click_fluor imaging Fluorescence Microscopy click_fluor->imaging lysis Cell Lysis uv_crosslink->lysis click_biotin Click Chemistry (Biotin Azide) lysis->click_biotin pull_down Streptavidin Pull-Down click_biotin->pull_down analysis SDS-PAGE / Mass Spec pull_down->analysis

References

Application Notes and Protocols: Utilizing Photoclick Sphingosine in SGPL1 Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that function as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and migration.[1][2][3] The delicate balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine (B13886), and the pro-proliferative sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is crucial for maintaining cellular homeostasis.[2] Dysregulation of this balance is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[4]

A key regulator of this rheostat is Sphingosine-1-phosphate lyase (SGPL1), an enzyme located in the endoplasmic reticulum that catalyzes the irreversible degradation of S1P.[1][5][6] This final step of sphingolipid catabolism breaks down S1P into phosphoethanolamine and a fatty aldehyde, effectively removing it from the sphingolipid pool.[1][5]

The study of sphingolipid metabolism and protein-sphingolipid interactions has been significantly advanced by the development of chemical biology tools. Photoclick sphingosine (pacSph) is a powerful bifunctional analog of sphingosine. It incorporates two key features: a photoactivatable diazirine group and a terminal alkyne moiety.[7][8] The diazirine group allows for UV-induced covalent cross-linking to interacting proteins, while the alkyne handle enables the attachment of reporter tags (e.g., fluorophores or biotin) via a highly specific bioorthogonal "click" reaction.[7][9]

However, a challenge in using sphingosine analogs is their potential metabolism and incorporation into other lipid classes, which can complicate data interpretation. In wild-type cells, the degradation of sphingoid bases via SGPL1 can lead to the channeling of the labeled backbone into glycerolipid biosynthesis.[10][11]

SGPL1 knockout (KO) cells provide a crucial advantage for studying sphingolipid metabolism with tools like this compound. By eliminating SGPL1 activity, the primary catabolic pathway for sphingosine is blocked.[10][11] This prevents the degradation of the this compound probe and its subsequent incorporation into non-sphingolipid pools, ensuring that the observed signals are specific to sphingolipid metabolism and interactions.[10][12] This application note provides detailed protocols for the use of this compound in SGPL1 KO cells to investigate sphingolipid metabolism and protein interactions.

The Role of SGPL1 in Sphingolipid Metabolism

SGPL1 is the gatekeeper enzyme for the only exit route of the sphingolipid metabolic pathway.[3] Its activity is critical for maintaining low intracellular levels of S1P. Loss-of-function mutations in the SGPL1 gene in humans lead to a multisystemic disorder characterized by nephrotic syndrome, primary adrenal insufficiency, and neurological defects, highlighting the enzyme's vital role.[1][13][14]

In a research context, the absence of SGPL1 in knockout cells leads to the accumulation of its substrate, S1P, and its precursor, sphingosine.[13][15] This cellular environment is ideal for tracing the fate of exogenously added sphingosine analogs like this compound as they are exclusively metabolized within the sphingolipid pathway. Studies have shown that in SGPL1 KO cells, this compound is converted to its downstream sphingolipid derivatives, but not to labeled glycerolipids, validating these cells as a specific model system.[10][12]

Data Presentation

The following table summarizes the expected metabolic fate of this compound in Wild-Type (WT) versus SGPL1 Knockout (KO) cells, based on published findings.

MetaboliteWild-Type (WT) CellsSGPL1 Knockout (KO) CellsRationale
This compound Incorporated into various sphingolipids and glycerolipidsExclusively incorporated into sphingolipidsIn WT cells, SGPL1 degrades the sphingoid backbone, which can then be used for glycerolipid synthesis. In SGPL1 KO cells, this pathway is blocked.[10][11][12]
Photoclick Ceramide PresentPresent at potentially higher levelsDirect downstream product of sphingosine acylation.
Photoclick Sphingomyelin PresentPresent at potentially higher levelsDownstream product of ceramide metabolism.
Photoclick Glycosphingolipids PresentPresent at potentially higher levelsDownstream products of ceramide metabolism.
Labeled Glycerolipids (e.g., Phosphatidylcholine) PresentAbsent or significantly reducedThe labeled aldehyde fragment from SGPL1-mediated cleavage enters glycerolipid synthesis in WT cells. This is blocked in KO cells.[10][12]
Intracellular S1P levels BasalElevatedAccumulation due to the lack of degradation by SGPL1.[13][15]

Experimental Protocols

Protocol 1: Metabolic Labeling of Sphingolipids in SGPL1 KO Cells

This protocol describes the metabolic labeling of SGPL1 KO and wild-type control cells with this compound to visualize its incorporation into downstream sphingolipids.

Materials:

  • SGPL1 KO cells (e.g., CRISPR-generated HeLa or MEFs) and corresponding wild-type cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (pacSph)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

  • Click reaction reagents:

    • Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Thin Layer Chromatography (TLC) plates and developing solvent

  • Fluorescence imaging system

Procedure:

  • Cell Seeding: Seed SGPL1 KO and WT cells in parallel on appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Dilute the stock solution in complete culture medium to a final working concentration (typically 1-5 µM).

  • Metabolic Labeling: Remove the culture medium from the cells and wash once with PBS. Add the labeling medium containing this compound to the cells.

  • Incubation: Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and pellet by centrifugation.

    • Perform a lipid extraction (e.g., using the Bligh-Dyer method with chloroform:methanol).

  • Click Reaction:

    • Dry the extracted lipid film under a stream of nitrogen.

    • Resuspend the lipids in a suitable solvent (e.g., methanol).

    • Prepare the click reaction master mix containing the fluorescent azide, CuSO₄, TCEP/sodium ascorbate, and TBTA.

    • Add the master mix to the lipid sample and incubate for 1 hour at room temperature, protected from light.

  • Analysis by Thin Layer Chromatography (TLC):

    • Spot the clicked lipid samples onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate different lipid classes.

    • Visualize the fluorescently labeled sphingolipids using a fluorescence imager.

Protocol 2: Photo-cross-linking and Identification of Sphingosine-Interacting Proteins

This protocol details the use of this compound to identify proteins that interact with sphingosine in SGPL1 KO cells.

Materials:

  • All materials from Protocol 1

  • Biotin-azide for click reaction

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV lamp (365 nm)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometry facility for protein identification

Procedure:

  • Metabolic Labeling: Follow steps 1-4 from Protocol 1.

  • Photo-cross-linking:

    • Wash the cells twice with ice-cold PBS.

    • Place the culture plate on ice and irradiate with UV light (365 nm) for 15-30 minutes to induce cross-linking.

  • Cell Lysis:

    • Wash the cells again with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Reaction with Biotin-Azide:

    • Perform a click reaction on the protein lysate using biotin-azide to tag the cross-linked sphingolipid-protein complexes.

  • Affinity Purification:

    • Incubate the biotin-tagged lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to pull down the protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the proteins by SDS-PAGE.

    • Visualize the proteins by silver staining or proceed with in-gel digestion for identification by mass spectrometry.

    • Alternatively, perform a Western blot to detect specific candidate interacting proteins.

Visualizations

Sphingolipid_Metabolism_in_WT_vs_SGPL1_KO cluster_WT Wild-Type (WT) Cells cluster_KO SGPL1 Knockout (KO) Cells pacSph_WT This compound pacCer_WT Photoclick Ceramide pacSph_WT->pacCer_WT pacS1P_WT Photoclick S1P pacSph_WT->pacS1P_WT pacSM_WT Photoclick Sphingomyelin pacCer_WT->pacSM_WT SGPL1_WT SGPL1 pacS1P_WT->SGPL1_WT Fragments_WT Labeled Fragments SGPL1_WT->Fragments_WT Degradation Glycero_WT Labeled Glycerolipids Fragments_WT->Glycero_WT Re-utilization pacSph_KO This compound pacCer_KO Photoclick Ceramide pacSph_KO->pacCer_KO pacS1P_KO Photoclick S1P (Accumulates) pacSph_KO->pacS1P_KO pacSM_KO Photoclick Sphingomyelin pacCer_KO->pacSM_KO SGPL1_KO SGPL1 (Inactive) pacS1P_KO->SGPL1_KO Blocked

Caption: Metabolic fate of this compound in WT vs. SGPL1 KO cells.

Experimental_Workflow_Protein_ID start Seed SGPL1 KO Cells labeling Metabolic Labeling (this compound) start->labeling uv UV Cross-linking (365 nm) labeling->uv lysis Cell Lysis uv->lysis click Click Reaction (Biotin-Azide) lysis->click pulldown Streptavidin Pulldown click->pulldown analysis SDS-PAGE & Mass Spectrometry pulldown->analysis end Identify Interacting Proteins analysis->end

Caption: Workflow for identifying sphingosine-interacting proteins.

References

Troubleshooting & Optimization

Technical Support Center: Photoclick Sphingosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photoclick Sphingosine (B13886) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and providing clear guidance on protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Photoclick Sphingosine and how does it work?

A1: this compound (pacSph) is a powerful chemical probe used to study sphingolipid metabolism and their interactions with proteins within a cellular environment.[1][2] It is a sphingosine analog that has been chemically modified with two key features: a photoactivatable diazirine group and a clickable alkyne group.[1][2]

Once introduced to cells, it is metabolized similarly to endogenous sphingosine.[3] The alkyne group allows for the attachment of a fluorescent reporter molecule via a "click" reaction, enabling visualization of the sphingolipid's localization.[1][3] The diazirine group can be activated by UV light to form a covalent bond with nearby interacting proteins, allowing for the identification of sphingolipid-binding partners.[1][2]

Q2: What are the key advantages of using this compound?

A2: The primary advantages of using this compound include:

  • Minimal structural perturbation: The small size of the alkyne and diazirine groups minimizes interference with the natural metabolism and localization of the sphingolipid analog.

  • Bioorthogonality: The click reaction is highly specific and occurs only between the alkyne on the sphingolipid and the azide (B81097) on the reporter molecule, avoiding off-target labeling.[4]

  • Spatiotemporal control: The photoactivation feature allows researchers to initiate cross-linking at a specific time and location within the cell, providing precise control over the experiment.[5][6]

  • Versatility: It can be used for a variety of applications, including imaging sphingolipid trafficking, identifying protein-lipid interactions, and studying sphingolipid metabolism.[1][2]

Q3: In which types of cells can I use this compound?

A3: this compound has been successfully used in various cultured mammalian cells, such as HeLa cells and mouse embryonic fibroblasts (MEFs).[2][7] However, the optimal conditions for labeling may vary between cell types, so it is crucial to optimize the protocol for your specific cell line.[7] For certain studies focusing on the sphingolipid pathway, it is necessary to use cells deficient in sphingosine-1-phosphate lyase (SGPL1) to prevent the degradation of the probe.[2][7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments and provides potential causes and solutions.

ProblemPotential CauseSuggested Solution
Low or No Fluorescent Signal Inefficient cellular uptake of this compound. Optimize the concentration of the probe and the incubation time. Ensure cells are healthy and not over-confluent, as this can reduce metabolic activity.[8]
Poor lipid extraction efficiency. Ensure the lipid extraction protocol is performed correctly and that all reagents are fresh. Consider trying alternative extraction methods.[8]
Low metabolic activity of the cells. Use metabolically active, healthy cells. Consider scaling up the reaction to increase the amount of labeled lipid.[8]
Inefficient click reaction. Ensure the click chemistry reagents (e.g., copper catalyst, reducing agent, fluorescent azide) are fresh and used at the correct concentrations. Optimize the reaction time and temperature.
High Background or Non-Specific Labeling Excess unreacted click-chemistry probe. After the click reaction, wash the cells thoroughly to remove any unbound fluorescent azide.[7][8]
This compound concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration that provides a good signal-to-noise ratio.[7]
The fluorescent tag is bulky and altering metabolism. If possible, try a smaller fluorescent azide reporter.[8]
Altered Cellular Function or Morphology Cellular stress or toxicity from the probe. Perform a dose-response experiment to find the highest non-toxic concentration. Monitor cell viability using methods like trypan blue exclusion or an MTT assay.[8]
Toxicity from click chemistry reagents. Copper, used as a catalyst in the click reaction, can be toxic to cells. Ensure to use a copper chelator like BTTAA and wash thoroughly after the reaction.
Difficulty Separating or Identifying Labeled Sphingolipids Inadequate separation using thin-layer chromatography (TLC). Optimize the TLC solvent system to achieve better separation of different sphingolipid species.[8]
Co-migration of different lipid classes. Consider using two-dimensional TLC or high-performance liquid chromatography (HPLC) for better resolution.[8]

Experimental Protocols

I. Metabolic Labeling of Live Cells with this compound

This protocol is adapted from a procedure for visualizing sphingolipids in cultured cells.[7]

Materials:

  • SGPL1-deficient HeLa cells (or other suitable cell line)

  • This compound (pacSph)

  • DMEM with delipidated Fetal Bovine Serum (FBS)

  • Normal culture medium (DMEM with FBS)

  • Ethanol

  • Water bath sonicator

Procedure:

  • Cell Plating: The day before labeling, plate 0.5 x 10^5 HeLa cells on MatTek dishes.[7]

  • Preparation of Working Solution: Prepare a 6 mM stock solution of this compound in ethanol. To make the working solution, add 1 µL of the stock solution to 12 mL of pre-warmed (37°C) DMEM with delipidated FBS for a final concentration of 0.5 µM. To ensure the lipid is homogenously mixed, incubate the working solution at 37°C for 5 minutes, sonicate for 5 minutes, and then incubate for another 5 minutes at 37°C.[7]

  • Cell Washing: Wash the cells twice with DMEM/delipidated FBS.[7]

  • Labeling: Incubate the cells with the 0.5 µM this compound working solution for 30 minutes at 37°C.[7]

  • Washing: Wash the cells three times with DMEM/delipidated FBS.[7]

  • Chase: Incubate the cells in normal culture medium (DMEM/FBS) for 1 hour at 37°C.[7]

II. Fixation and Click Reaction

Materials:

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization and Blocking Buffer (0.1% saponin (B1150181) with 5% serum in PBS)

  • Click-iT™ Cell Reaction Buffer Kit (or similar)

  • Fluorescent Azide (e.g., Alexa Fluor 647 Azide)

Procedure:

  • Washing: Wash the cells three times with PBS.[7]

  • Fixation: Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[7]

  • Washing: Wash the cells three times with PBS.[7]

  • Permeabilization and Blocking: Incubate the cells with Permeabilization and Blocking Buffer for 1 hour.[7]

  • Washing: Wash with PBS.[7]

  • Click Reaction: Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, including the fluorescent azide. Incubate the cells in the reaction buffer for 30 minutes at room temperature, protected from light.[7]

  • Final Washes: Wash the cells at least five times with PBS over the course of 1 hour.[7]

  • Imaging: The cells are now ready for imaging using a fluorescence microscope. They can be stored at 4°C for up to 24 hours.[7]

Visualizations

Sphingolipid Metabolic Pathway

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol / Lysosome Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketosphinganine 3-ketosphinganine Serine + Palmitoyl-CoA->3-ketosphinganine SPT Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide->Sphingosine Sphinganine Sphinganine 3-ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Dihydroceramide->Ceramide DEGS1 Complex GSLs Complex GSLs Glucosylceramide->Complex GSLs S1P S1P Sphingosine->S1P SphK Hexadecenal + PE Hexadecenal + PE S1P->Hexadecenal + PE SGPL1

Caption: Simplified diagram of the central pathways of sphingosine metabolism.

Experimental Workflow for this compound Labeling

Experimental_Workflow Start Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Labeling Incubate with this compound Cell_Culture->Labeling Chase Incubate in Normal Medium Labeling->Chase Fixation_Permeabilization Fix and Permeabilize Cells Chase->Fixation_Permeabilization Click_Reaction Perform Click Reaction with Fluorescent Azide Fixation_Permeabilization->Click_Reaction Imaging Fluorescence Microscopy Click_Reaction->Imaging Data_Analysis Analyze Images Imaging->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Problem Problem Low_Signal Low Signal Problem->Low_Signal High_Background High Background Problem->High_Background Cell_Toxicity Cell Toxicity Problem->Cell_Toxicity Check_Uptake Optimize Labeling (Concentration, Time) Low_Signal->Check_Uptake Check_Extraction Verify Lipid Extraction Low_Signal->Check_Extraction Check_Click Verify Click Reaction reagents Low_Signal->Check_Click Reduce_Concentration Decrease Probe Concentration High_Background->Reduce_Concentration Wash_Thoroughly Increase Washing Steps High_Background->Wash_Thoroughly Dose_Response Perform Dose-Response Assay Cell_Toxicity->Dose_Response Check_Viability Monitor Cell Viability Cell_Toxicity->Check_Viability

References

Technical Support Center: Optimizing Photoclick Sphingosine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Photoclick sphingosine (B13886) for cellular labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Photoclick sphingosine and how does it work?

A1: this compound (also known as pacSph or pacSphingosine) is a versatile chemical probe used to study sphingolipid metabolism and their interactions with proteins within cells.[1][2][3] It is a sphingosine analog that has been chemically modified with two key features: a photoactivatable diazirine group and a clickable alkyne group.[2][3] Once introduced to cells, it is metabolized and integrated into the cell's endogenous sphingolipid pathways.[1][4] The alkyne group allows for the attachment of a fluorescent reporter molecule via a "click" chemistry reaction, enabling visualization.[3] The diazirine group can be activated by UV light to form a covalent bond with nearby proteins, allowing for the identification of sphingolipid-binding partners.[2]

Q2: What are the main applications of this compound?

A2: The primary applications include:

  • Visualizing sphingolipid metabolism and trafficking: Tracking the conversion of sphingosine to other complex sphingolipids and their localization within subcellular compartments like the Golgi apparatus.[5]

  • Identifying protein-sphingolipid interactions: Using its photo-crosslinking ability to capture and subsequently identify proteins that bind to sphingolipids.[2]

  • Studying signaling pathways: Investigating the role of sphingolipids in various cellular processes by observing their distribution and interactions under different conditions.[6]

Q3: In which part of the cell does this compound metabolism occur?

A3: this compound is a metabolic precursor to complex sphingolipids.[5] After entering the cell, it is primarily metabolized to a ceramide analog by ceramide synthases (CerS).[6] This ceramide can then be transported to the Golgi apparatus for further conversion into more complex sphingolipids or can be involved in various signaling pathways.[7]

Q4: Is a specific cell type required for using this compound?

A4: The use of this compound to visualize sphingolipids is most effective in cells that are deficient in sphingosine-1-phosphate lyase (SGPL1) activity.[5] This enzyme irreversibly degrades sphingosine-1-phosphate. In cells with normal SGPL1 activity, the probe may be rapidly broken down, reducing the signal. Therefore, researchers often use SGPL1 knockout cells or employ CRISPR/Cas9 to eliminate this enzymatic activity in their cell line of interest.[5]

Troubleshooting Guide

High Background Signal

Q: I am observing high, non-specific background fluorescence in my images. What could be the cause and how can I fix it?

A: High background can obscure your specific signal and is a common issue in fluorescence microscopy.[8] Here are the likely causes and solutions:

  • Cause 1: this compound concentration is too high.

    • Solution: The optimal concentration of this compound can vary between cell types.[5] While a concentration of 0.5 µM is a good starting point, too much can lead to high background and potential cell toxicity.[5] It is crucial to perform a concentration titration to find the lowest concentration that still provides a detectable specific signal.

  • Cause 2: Insufficient washing.

    • Solution: Unbound probe or excess click chemistry reagents can contribute to background fluorescence. Ensure you are performing thorough washing steps after incubating with the probe and after the click reaction.[5][8] Use the recommended buffers (e.g., PBS) for washing.

  • Cause 3: Non-specific binding of the fluorescent dye.

    • Solution: To minimize non-specific binding of the azide-fluorophore, include a blocking step.[8][9] Using a blocking buffer, such as one containing Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody, can help reduce non-specific interactions.[10][11]

  • Cause 4: Autofluorescence.

    • Solution: Some cells and tissues have endogenous molecules that fluoresce naturally.[12] This can be exacerbated by aldehyde fixatives like paraformaldehyde. To check for autofluorescence, prepare a control sample that undergoes the entire procedure without the addition of the fluorescent azide (B81097). If autofluorescence is an issue, you can try using a different fixative or employ quenching agents like Sodium Borohydride or Trypan Blue.[12]

Weak or No Signal

Q: My fluorescent signal is very weak or completely absent. What are the possible reasons and troubleshooting steps?

A: A weak or non-existent signal can be frustrating. Here’s how to troubleshoot this problem:

  • Cause 1: this compound concentration is too low.

    • Solution: If the concentration of the probe is insufficient, it will be difficult to distinguish the signal from the background.[5] If you suspect this is the case, try increasing the concentration in a stepwise manner. A titration experiment is highly recommended to find the optimal concentration for your specific cell line.[5]

  • Cause 2: Suboptimal incubation time.

    • Solution: The "pulse" time (incubation with this compound) and "chase" time (incubation in probe-free media) may need to be optimized for your cell type to allow for sufficient metabolic incorporation and trafficking to the compartment of interest (e.g., the Golgi).[5] Experiment with different incubation and chase durations.

  • Cause 3: Inefficient "Click" reaction.

    • Solution: The copper-catalyzed click chemistry reaction is essential for attaching the fluorophore. Ensure that your click chemistry reagents are fresh and prepared according to the manufacturer's protocol. The efficiency of the reaction can be systematically optimized by adjusting the concentration of the fluorescent azide and the copper catalyst.[6]

  • Cause 4: Inappropriate fixation or permeabilization.

    • Solution: Lipids can be sensitive to certain fixation and permeabilization methods. Using methanol (B129727) for fixation is not recommended as it can dissolve lipids. Similarly, harsh detergents like Triton X-100 should be avoided for permeabilization.[5] A common recommendation is to fix with 4% paraformaldehyde (PFA) and permeabilize with a gentle agent like saponin (B1150181) or digitonin.[5]

Cell Toxicity or Altered Morphology

Q: I've noticed that my cells appear unhealthy or have an altered morphology after treatment with this compound. What should I do?

A: Cell health is paramount for obtaining biologically relevant results.

  • Cause 1: High concentration of this compound.

    • Solution: As mentioned, excessive amounts of exogenous sphingosine can be toxic to cells.[5] This is a strong indicator that you need to lower the probe concentration. Perform a dose-response experiment to determine the maximum concentration your cells can tolerate without showing signs of stress.

  • Cause 2: Solvent toxicity.

    • Solution: this compound is typically dissolved in a solvent like ethanol (B145695) for the stock solution.[5] When preparing your working solution, ensure that the final concentration of the solvent in the cell culture medium is very low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

For reproducible experiments, it is vital to carefully control the concentrations of reagents. The following tables provide recommended starting concentrations.

Table 1: Recommended Concentrations for this compound Labeling

ReagentStock ConcentrationRecommended Working ConcentrationReference
This compound6 mM in Ethanol0.5 µM - 10 µM (start with 0.5 µM and titrate)[5][6]
Paraformaldehyde (PFA)16% or 32% aqueous4% in PBS[5][6]
Saponin-0.1% in PBS with 5% serum[5]

Table 2: Common Inhibitors for Studying Sphingolipid Pathways

InhibitorTarget EnzymeTypical Working ConcentrationEffectReference
Fumonisin B1 (FB1)Ceramide Synthase (CerS)Varies by cell typeBlocks conversion of sphingosine to ceramide[7]
PF-543Sphingosine Kinase 1 (SphK1)~16 nM (IC50)Blocks conversion of sphingosine to S1P[13]
N,N-dimethylsphingosine (DMS)Sphingosine Kinase 1 (SphK1)~15.2 µM (IC50)Blocks conversion of sphingosine to S1P[13]
K145Sphingosine Kinase 2 (SphK2)~33.7 µM (IC50)Blocks conversion of sphingosine to S1P[13]

Experimental Protocols

Protocol 1: Basic this compound Labeling in Cultured Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.[5]

  • Cell Preparation:

    • One day before the experiment, plate cells (e.g., HeLa cells) on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Reagents:

    • Labeling Medium: Prepare cell culture medium (e.g., DMEM) supplemented with delipidated fetal bovine serum (FBS).

    • This compound Working Solution: Prepare a 0.5 µM working solution of this compound in the pre-warmed labeling medium. To do this, dilute a 6 mM stock solution in ethanol. Note: To ensure the lipid is well-mixed, it is recommended to incubate the working solution at 37°C for 5 minutes, sonicate for 5 minutes, and then incubate for another 5 minutes at 37°C.[5]

  • Pulse-Chase Labeling:

    • Wash the cells twice with warm labeling medium.

    • Pulse: Add the 0.5 µM this compound working solution to the cells and incubate for 30 minutes at 37°C.

    • Chase: Wash the cells three times with warm labeling medium to remove the excess probe. Then, add fresh warm labeling medium and incubate for a desired "chase" period (e.g., 30-60 minutes) to allow for metabolic processing and trafficking.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with a buffer containing 0.1% saponin and 5% serum in PBS for 1 hour.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., using a Click-iT™ Cell Reaction Buffer Kit). This typically involves combining a copper sulfate (B86663) solution, a reducing agent, and the fluorescent azide of your choice.

    • Wash the cells once with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Imaging:

    • Wash the cells three times with PBS.

    • If desired, stain the nuclei with a dye like DAPI.

    • Mount the coverslips onto slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Protocol 2: Using Inhibitors to Study Sphingolipid Metabolism

This protocol describes how to use an inhibitor to block a specific step in the sphingolipid metabolic pathway.

  • Cell Preparation: Plate and grow cells as described in Protocol 1.

  • Inhibitor Pre-incubation:

    • Prepare a working solution of your chosen inhibitor (e.g., Fumonisin B1 to block ceramide synthesis) in cell culture medium.

    • Wash the cells and add the inhibitor-containing medium.

    • Pre-incubate the cells with the inhibitor for a sufficient time to achieve target engagement (this time should be optimized, e.g., 1-4 hours).

  • This compound Labeling:

    • Prepare the this compound labeling medium, ensuring it also contains the inhibitor at the same concentration used for pre-incubation.

    • Perform the "pulse" and "chase" steps as described in Protocol 1, keeping the inhibitor present in all media throughout these steps.

  • Fixation, Click Reaction, and Imaging:

    • Proceed with the fixation, permeabilization, click chemistry, and imaging steps exactly as described in Protocol 1.

    • Compare the resulting fluorescent signal and localization to a control sample that was not treated with the inhibitor.

Visualizations

Sphingolipid_Metabolism cluster_pathway Cellular Sphingolipid Metabolism cluster_inhibitors Inhibitor Action Sph Photoclick Sphingosine Cer Photoclick Ceramide Sph->Cer Ceramide Synthase (CerS) S1P Photoclick Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinase (SphK) Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Golgi Processing CerS_Inhibitor Fumonisin B1 CerS_Inhibitor->Sph SphK_Inhibitor PF-543, DMS SphK_Inhibitor->Sph

Caption: Metabolic pathway of this compound and points of inhibitor action.

Experimental_Workflow start Plate Cells pulse Pulse: Incubate with This compound start->pulse chase Chase: Incubate in probe-free medium pulse->chase fix Fix Cells (e.g., 4% PFA) chase->fix permeabilize Permeabilize Cells (e.g., Saponin) fix->permeabilize click Click Reaction: Add fluorescent azide permeabilize->click wash Wash Cells click->wash image Image with Fluorescence Microscope wash->image

Caption: General experimental workflow for this compound labeling.

Troubleshooting_Logic cluster_problem Problem Observed cluster_solution Potential Solutions High_BG High Background? Weak_Signal Weak/No Signal? High_BG->Weak_Signal No Sol_HighBG Decrease [Probe] Increase Washing Add Blocking Step High_BG->Sol_HighBG Yes Sol_WeakSignal Increase [Probe] Optimize Incubation Check Click Reagents Weak_Signal->Sol_WeakSignal Yes Sol_Toxicity Decrease [Probe] Check Solvent % Weak_Signal->Sol_Toxicity No (Check for Toxicity)

Caption: A logical workflow for troubleshooting common experimental issues.

References

reducing background signal in Photoclick sphingosine imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photoclick sphingosine (B13886) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments. Our goal is to help you minimize background signal and optimize your imaging results.

Troubleshooting Guide: Reducing Background Signal

High background signal is a common issue in fluorescence microscopy that can obscure the specific signal from your photoclick sphingosine probe. This guide provides a systematic approach to identifying and mitigating the sources of background noise.

Problem: High Background Fluorescence Across the Entire Image

Possible Causes and Solutions

Possible Cause Recommended Solution
Excessive Probe Concentration Titrate the this compound probe to find the optimal concentration. Start with a concentration of 0.5 µM and test a range of lower and higher concentrations to find the best balance between signal and background.[1] High probe concentrations can lead to non-specific binding and increased background.
Unbound Fluorophore Increase the number and duration of washing steps after the click reaction. Use a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS) to help remove non-specifically bound azide (B81097) fluorophore. Consider an additional wash with a high-salt buffer (e.g., 1 M NaCl) to disrupt ionic interactions, followed by washes with PBS.
Autofluorescence Image an unstained control sample (cells that have not been treated with the this compound or the azide fluorophore) to determine the level of endogenous autofluorescence. If autofluorescence is high, consider using a commercial autofluorescence quenching agent or selecting a fluorophore in the far-red or near-infrared spectrum, as cellular autofluorescence is often lower in these ranges.
Suboptimal Imaging Parameters Reduce the laser power and/or the exposure time on the microscope. High laser power can excite autofluorescence and increase detector noise, while long exposure times can lead to the accumulation of background signal.
Contaminated Reagents or Media Ensure all buffers, media, and reagents are fresh and free of contaminants that might be fluorescent. Phenol (B47542) red in cell culture media can be a source of background fluorescence; consider using phenol red-free media during the imaging steps.
Problem: Punctate or Speckled Background

Possible Causes and Solutions

Possible Cause Recommended Solution
Probe or Fluorophore Aggregates Centrifuge the this compound and azide-fluorophore stock solutions before use to pellet any aggregates. Prepare fresh dilutions for each experiment.
Precipitated Reagents in Click Reaction Ensure that the copper sulfate (B86663) and sodium ascorbate (B8700270) solutions are freshly prepared and completely dissolved before adding them to the reaction mixture.
Cell Debris Ensure cells are healthy and not overgrown. Wash gently to avoid detaching cells, which can lead to fluorescent debris adhering to the coverslip.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

A1: A good starting concentration for this compound is 0.5 µM.[1] However, the ideal concentration can vary between cell types. It is recommended to perform a concentration titration to determine the optimal balance between achieving a strong signal and minimizing background and potential cytotoxicity.[1]

Q2: How can I be sure the signal I'm seeing is specific to the photoclick reaction?

A2: It is crucial to include proper controls in your experiment. A key control is a "no-click" sample, where the cells are incubated with this compound but the azide fluorophore is omitted from the click reaction step. This will help you determine the level of background fluorescence from the cells and the probe itself. Another important control is to perform the experiment without the this compound probe but with the azide fluorophore to assess non-specific binding of the fluorophore.

Q3: What are some common sources of interference with the diazirine-based photoclick reaction?

A3: The diazirine group on the this compound is activated by UV light (~350 nm) to form a reactive carbene intermediate that crosslinks to nearby molecules.[2][3][4] While this reaction is generally efficient, high concentrations of thiol-containing molecules in the cellular environment could potentially interfere with the click reaction chemistry. In some contexts, pretreatment with a low concentration of hydrogen peroxide has been used to mitigate thiol interference.[5]

Q4: Can I perform the photoclick reaction in live cells?

A4: The photoclick reaction, which involves UV activation and a copper-catalyzed click reaction, is typically performed on fixed cells. The UV irradiation and the copper catalyst can be cytotoxic.

Experimental Protocols

Key Experiment: Imaging of Sphingosine Metabolism using this compound

This protocol provides a general workflow for labeling and imaging sphingosine in cultured cells.

Materials:

  • This compound (pacSph)

  • Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)

  • Cell culture medium (DMEM, with and without phenol red)

  • Delipidated Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Antifade mounting medium with DAPI

Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Probe Incubation:

    • Prepare a working solution of 0.5 µM this compound in pre-warmed cell culture medium with dFBS.[1]

    • Wash cells twice with serum-free medium.

    • Incubate cells with the this compound working solution for 30 minutes at 37°C.[1]

  • Chase Period:

    • Remove the probe-containing medium and wash the cells three times with medium containing dFBS.[1]

    • Incubate the cells in normal growth medium for 1 hour at 37°C to allow for metabolic processing of the probe.[1]

  • UV Crosslinking:

    • Wash cells twice with PBS.

    • Place the cells on ice and irradiate with UV light (~350-365 nm) for 1-2 minutes to initiate photo-crosslinking.[2][3] The optimal irradiation time may need to be determined empirically.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific binding sites by incubating with 3% BSA in PBS for 1 hour at room temperature.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail. For a 100 µL reaction, mix:

      • 10 µM azide-conjugated fluorophore

      • 1 mM CuSO₄

      • 100 mM Sodium Ascorbate (add last to initiate the reaction)

      • Optional: 5 mM THPTA

    • Aspirate the blocking solution and add the click reaction cocktail to the cells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three to five times with PBS containing 0.1% Tween-20.

    • Perform a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on slides using an antifade mounting medium containing DAPI.

    • Image the cells using an appropriate fluorescence microscope.

Signaling Pathways and Workflows

The Ceramide-Sphingosine-1-Phosphate (S1P) Rheostat

The balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P) is critical for determining cell fate, a concept known as the sphingolipid rheostat.[6][7] Ceramide promotes apoptosis, while S1P is involved in cell survival and proliferation.[6][7] this compound allows for the study of the metabolic flux through this pathway.

Sphingolipid_Rheostat cluster_enzymes Key Enzymes Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase Survival Survival & Proliferation S1P->Survival Ceramidase Ceramidase Ceramide Synthase Ceramide Synthase Sphingosine Kinase (SphK1/2) Sphingosine Kinase (SphK1/2) S1P Phosphatase S1P Phosphatase

The Ceramide-S1P Rheostat.
Experimental Workflow for this compound Imaging

The following diagram outlines the key steps in a this compound imaging experiment, from cell preparation to final analysis.

Photoclick_Workflow A 1. Cell Seeding B 2. This compound Incubation (0.5 µM, 30 min) A->B C 3. Chase Period (1 hr) B->C D 4. UV Crosslinking (~365 nm) C->D E 5. Fixation & Permeabilization D->E F 6. Click Reaction (Azide-Fluorophore) E->F G 7. Washing F->G H 8. Fluorescence Microscopy G->H I 9. Image Analysis H->I Troubleshooting_Logic Start High Background Observed Check_Controls Are controls (no-click, no-probe) clean? Start->Check_Controls Autofluorescence High Autofluorescence or Contaminated Reagents Check_Controls->Autofluorescence No Optimize_Probe Is probe concentration optimized? Check_Controls->Optimize_Probe Yes Optimize_Imaging Adjust imaging parameters (laser, exposure) Autofluorescence->Optimize_Imaging Titrate_Probe Titrate this compound (start 0.5 µM) Optimize_Probe->Titrate_Probe No Optimize_Washing Are washing steps adequate? Optimize_Probe->Optimize_Washing Yes Titrate_Probe->Optimize_Washing Increase_Washes Increase number/duration of washes Optimize_Washing->Increase_Washes No Optimize_Washing->Optimize_Imaging Yes Increase_Washes->Optimize_Imaging End Reduced Background Optimize_Imaging->End

References

Technical Support Center: Improving the Efficiency of the Photoclick Sphingosine Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photoclick sphingosine (B13886) (pacSph) click reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the photoclick sphingosine click reaction, covering both the photo-cross-linking and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Photo-Cross-Linking Troubleshooting

Q1: What is the optimal wavelength and duration for UV irradiation of this compound?

A1: The diazirine group on this compound is most efficiently activated by long-wave UV light in the range of 330-370 nm.[1] The specific absorbance maximum for this compound is approximately 349 nm.[2] It is crucial to avoid shorter wavelengths (e.g., 254 nm) as they can cause damage to proteins and nucleic acids.[3]

The optimal irradiation time depends on the intensity of your UV lamp and its distance from the sample. For high-wattage lamps, shorter exposure times are needed, while lower-wattage lamps may require longer exposures.[3] A good starting point is to irradiate for 1-15 minutes, positioning the lamp as close as possible to the sample without causing thermal damage.[3][4] It is highly recommended to perform a titration of UV exposure time to determine the optimal duration for your specific experimental setup.

Q2: I am observing low cross-linking efficiency. What are the possible causes and solutions?

A2: Low cross-linking efficiency can stem from several factors:

  • Suboptimal UV Irradiation:

    • Incorrect Wavelength: Ensure your UV lamp emits in the 330-370 nm range.[1]

    • Insufficient Light Intensity or Duration: The UV light may not be powerful enough, or the exposure time may be too short. Try increasing the irradiation time or moving the lamp closer to the sample.[3] For a 15-watt lamp, a distance of 3-5 cm is recommended.[3]

    • Light Path Obstruction: Ensure there are no barriers (e.g., certain plastics) that absorb UV light between the lamp and your sample. Perform the irradiation in a shallow, uncovered vessel for maximal efficiency.[3]

  • Low Concentration of this compound: The concentration of the probe may be too low for efficient cross-linking. However, be aware that high concentrations can lead to cytotoxicity.[5] A typical starting concentration for cell-based assays is around 0.5 µM.[5]

  • Probe Degradation: Ensure the this compound has been stored correctly at -20°C and protected from light to prevent degradation of the diazirine moiety.[2]

Q3: Are there any known side reactions during the photo-activation of the diazirine group?

A3: Yes, upon UV irradiation, the diazirine ring forms a highly reactive carbene intermediate.[6][7] However, the diazirine can also rearrange to a diazo intermediate, which can then either form the carbene or react directly with nucleophiles.[8][9] This diazo intermediate has been shown to have a preference for reacting with acidic residues like glutamate (B1630785) and aspartate.[6][9] The highly reactive carbene can also be quenched by water, which can reduce labeling efficiency, especially in aqueous environments.[10]

Click Reaction (CuAAC) Troubleshooting

Q4: My click reaction is inefficient, resulting in a weak signal. How can I improve it?

A4: Inefficient click reaction is a common issue. Here are several factors to consider:

  • Reagent Quality and Concentration:

    • Copper (II) Sulfate (B86663): Ensure your copper (II) sulfate solution is fresh.

    • Reducing Agent (Sodium Ascorbate): Sodium ascorbate (B8700270) is sensitive to oxidation. Always use a freshly prepared solution.

    • Azide (B81097) Probe: The concentration of your azide-functionalized reporter molecule (e.g., fluorescent dye, biotin) may need optimization. A typical starting point is in the low micromolar range.

  • Copper Catalyst Protection: The active catalyst is Cu(I), which can be unstable. The use of a copper-chelating ligand like TBTA can protect the catalyst and enhance reaction efficiency.[11]

  • Reaction Time: While click reactions are generally fast, extending the incubation time to 30-60 minutes at room temperature may improve the yield.[11]

  • Accessibility of the Alkyne Group: In cellular lysates, the alkyne group on the cross-linked this compound might be buried within protein complexes. Adding a mild detergent like SDS (e.g., a final concentration of 0.1-1%) can help denature proteins and improve the accessibility of the alkyne group to the click reagents.[4]

Q5: I am observing high background fluorescence in my imaging experiments. What can be the cause?

A5: High background can be caused by:

  • Incomplete Removal of Reagents: Ensure thorough washing after both the metabolic labeling with this compound and after the click reaction to remove any unincorporated probe and excess click reagents.[11]

  • Non-specific Binding of the Azide Probe: If you are working with fixed and permeabilized cells, non-specific binding of the fluorescent azide probe can be an issue. Including a blocking step with a protein like BSA after permeabilization can help reduce background signal.[11]

Q6: Can the click reaction be performed in live cells?

A6: While the click reaction can be performed in living systems, the copper catalyst can be toxic to cells.[11] For live-cell imaging applications, it is often preferable to use copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC). However, these methods are generally slower than the copper-catalyzed reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound click reaction based on published protocols. Note that optimal conditions may vary depending on the specific experimental setup and cell type.

Table 1: this compound Properties and Labeling Conditions

ParameterValueReference
Chemical Formula C₁₉H₃₃N₃O₂[2]
Molecular Weight 335.5 g/mol [2]
Absorbance Maximum (λmax) 349 nm[2]
Storage Temperature -20°C (protect from light)[2]
Typical Concentration for Cell Labeling 0.5 µM[5]
Typical Incubation Time for Cell Labeling 30 minutes[5]

Table 2: Recommended Conditions for Photo-Cross-Linking

ParameterRecommended ConditionReference
UV Wavelength 330 - 370 nm[1]
UV Irradiation Time 1 - 15 minutes (lamp dependent)[3][4]
Lamp Distance from Sample 1 - 5 cm (lamp dependent)[3]

Table 3: Recommended Reagent Concentrations for Click Reaction (CuAAC)

ReagentTypical Final ConcentrationReference
Copper (II) Sulfate (CuSO₄) 1 mM
Sodium Ascorbate 5 mM (use freshly prepared)
TBTA (ligand) 100 µM
Azide-Probe (e.g., fluorescent azide) 10 - 50 µM[11]
Reaction Time 30 - 60 minutes[11]
Reaction Temperature Room Temperature[11]

Experimental Protocols

Protocol 1: Metabolic Labeling and Photo-Cross-Linking in Cultured Cells
  • Cell Culture: Plate cells on an appropriate vessel for your downstream application (e.g., glass-bottom dishes for microscopy). Allow cells to reach the desired confluency.

  • Preparation of this compound Working Solution: Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 0.5 µM.[5]

  • Metabolic Labeling: Remove the existing culture medium and replace it with the this compound-containing medium. Incubate the cells for a specified period (e.g., 30 minutes) at 37°C in a CO₂ incubator.[5]

  • Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated this compound.

  • Photo-Cross-Linking: Place the cells on ice and irradiate with a UV lamp emitting at 350-365 nm for 1-15 minutes. The optimal time will depend on your UV source.

  • Cell Lysis: After irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors. The cell lysate is now ready for the click reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysate
  • Prepare Click Reaction Master Mix: Prepare a master mix of the click reaction reagents. For a final reaction volume of 100 µL, you can combine:

    • 1 µL of 100 mM Copper (II) Sulfate

    • 1 µL of 500 mM Sodium Ascorbate (freshly prepared)

    • 1 µL of 10 mM TBTA in DMSO

    • 1 µL of 1 mM Azide-Probe (e.g., fluorescent azide)

    • Adjust the volume with PBS or your lysis buffer.

  • Initiate Click Reaction: Add the click reaction master mix to your cell lysate containing the cross-linked this compound.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Sample Preparation for Analysis: After the incubation, the sample is ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. For SDS-PAGE, add the appropriate sample loading buffer and heat the sample before loading onto the gel.

Visualizations

Signaling Pathway of Sphingosine Metabolism

Sphingolipid_Metabolism Simplified Sphingosine Metabolism Pathway sphingosine Sphingosine s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p phosphorylation ceramide Ceramide sphingosine->ceramide acylation s1p->sphingosine dephosphorylation pacSph This compound (pacSph) (metabolic incorporation) pacSph->sphingosine analog of sphk Sphingosine Kinase (SphK) sphk->s1p cers Ceramide Synthase (CerS) cers->ceramide

Caption: Simplified pathway of sphingosine metabolism.

Experimental Workflow for this compound Labeling

Photoclick_Workflow Experimental Workflow cluster_cell_culture In-Cell Steps cluster_click_reaction In-Vitro Steps step1 1. Metabolic Labeling (Incubate cells with pacSph) step2 2. UV Cross-Linking (Irradiate with 350-365 nm light) step1->step2 step3 3. Cell Lysis step2->step3 step4 4. Click Reaction (CuAAC) (Add Cu(I), ligand, azide probe) step3->step4 Lysate with cross-linked pacSph step5 5. Analysis (SDS-PAGE, MS, etc.) step4->step5

Caption: Workflow for this compound labeling.

Troubleshooting Logic for Low Signal

Troubleshooting_Logic Troubleshooting Low Signal cluster_crosslinking Photo-Cross-Linking Issues cluster_click Click Reaction Issues start Low or No Signal uv_check Check UV Source: - Wavelength (350-365 nm) - Intensity & Duration start->uv_check pacSph_check Check pacSph: - Concentration - Storage & Integrity start->pacSph_check reagent_check Check Reagents: - Fresh Sodium Ascorbate - Reagent Concentrations start->reagent_check accessibility_check Alkyne Accessibility: - Consider adding detergent (SDS) start->accessibility_check resolution Improved Signal uv_check->resolution Optimize pacSph_check->resolution Optimize reagent_check->resolution Optimize accessibility_check->resolution Optimize

Caption: Troubleshooting logic for low signal.

References

Photoclick sphingosine cell toxicity and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Photoclick Sphingosine (B13886). The information is designed to help address specific issues related to cell toxicity and its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is Photoclick Sphingosine and what are its applications?

This compound (pacSph) is a synthetically modified analog of sphingosine.[1][2][3] It is a powerful research tool used to study sphingolipid metabolism, trafficking, and protein-lipid interactions within living cells.[1][2] It incorporates two key features: a photoactivatable diazirine group and a clickable alkyne moiety.[1][2] The photoactivatable group allows for UV-light-induced cross-linking to nearby interacting biomolecules, while the clickable group enables the attachment of fluorescent tags or other reporters for visualization and analysis.[1][2]

Q2: What are the potential causes of cell toxicity when using this compound?

Cell toxicity associated with this compound experiments can arise from three primary sources:

  • Inherent Sphingosine Toxicity: Sphingosine and its analogs can disrupt the natural balance of sphingolipid metabolites, which are crucial regulators of cell fate. An excess of sphingosine or its conversion to ceramide can trigger apoptosis (programmed cell death).[4]

  • Phototoxicity from UV Light: The UV light source (commonly UVA) used to activate the diazirine group can itself be damaging to cells. UV radiation can induce DNA damage, generate reactive oxygen species (ROS), and trigger apoptotic pathways.

  • Concentration-Dependent Toxicity: High concentrations of this compound can lead to increased background signals and cellular stress, potentially causing toxicity.[5]

Q3: Why are Sphingosine-1-Phosphate Lyase (SGPL1) deficient cells often recommended for these experiments?

In wild-type cells, sphingosine and its analogs can be degraded by the enzyme Sphingosine-1-Phosphate Lyase (SGPL1).[6][7] This degradation can lead to the incorporation of the clickable and photoactivatable components into other lipid species, reducing the specificity of the labeling for sphingolipids. By using SGPL1 knockout (deficient) cells, the degradation pathway is blocked, ensuring that the this compound remains within the sphingolipid metabolic pathway, thus improving the accuracy of the experiment.[6][7]

Q4: What are the typical signs of cytotoxicity in my cell cultures after a this compound experiment?

Signs of cytotoxicity can include:

  • Poor cell adhesion and detachment from the culture plate.

  • Changes in cell morphology, such as rounding and shrinking.

  • Reduced cell proliferation or a decrease in cell density.

  • Increased staining with viability dyes like propidium (B1200493) iodide (PI) or 7-AAD.

  • Positive staining for apoptosis markers like Annexin V.

  • Activation of caspases, which are key enzymes in the apoptotic pathway.

Troubleshooting Guide

This guide addresses common problems encountered during this compound experiments and provides potential solutions.

Problem Potential Cause Recommended Solution
High Cell Death/Low Viability This compound concentration is too high. Too much of the analog can induce apoptosis.[5]Titrate the concentration of this compound. Start with a low concentration (e.g., 0.5 µM) and increase incrementally to find the optimal balance between signal and viability for your specific cell type.[5]
Excessive UV light exposure. High doses or prolonged exposure to UVA light can cause significant DNA damage and apoptosis.Optimize the UV light dose. Use the minimum energy required for efficient photo-activation. A dose of 2.52 J/cm² has been shown to induce apoptosis in 50% of HeLa cells with a BlakRay lamp, while no significant response was seen below 1.6 J/cm².[8]
Inherent sensitivity of the cell line to sphingosine analogs. Consider using a less sensitive cell line if possible. Perform a pilot experiment to assess the baseline toxicity of non-photoactivatable sphingosine on your cells.
High Background Signal Non-specific binding of the click-chemistry fluorophore. Ensure thorough washing steps after the click reaction to remove any unbound fluorescent probe.
High concentration of this compound. [5]Reduce the concentration of this compound used for labeling.[5]
Low or No Signal Insufficient this compound concentration. Increase the concentration of this compound, being mindful of the potential for toxicity.
Inefficient photo-activation. Check the specifications of your UV lamp and ensure it emits at the correct wavelength for the diazirine group (typically around 365 nm). Verify the UV dose delivered to your cells.
Inefficient click reaction. Use fresh click-chemistry reagents. Ensure the catalyst (if using a copper-catalyzed reaction) is active. For live-cell imaging, copper-free click chemistry is recommended to avoid catalyst-induced toxicity.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a general guideline for assessing cell viability based on metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include appropriate controls (untreated cells, vehicle-only control).

  • Photo-activation: Expose the cells to the desired dose of UVA light. Include a control group that is treated with this compound but not exposed to UV light.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan (B1609692) crystals.[9][10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

Protocol 2: Detecting Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

  • Cell Treatment: Treat cells with this compound and expose them to UV light as described in Protocol 1.

  • Cell Harvesting: Gently harvest the cells, including any detached cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[11]

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI (or 7-AAD).[12][13]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

Protocol 3: Measuring Caspase-3 Activity

This protocol outlines a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment and Lysis: Treat cells as described previously. After treatment, lyse the cells in a suitable buffer to release the cellular contents.

  • Protein Quantification: Determine the total protein concentration of each cell lysate.

  • Caspase-3 Assay:

    • In a 96-well plate, add a standardized amount of protein from each lysate.

    • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[14]

    • Include a control with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm specificity.[14]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometric plate reader. The rate of increase in fluorescence is proportional to the caspase-3 activity.

Visualizations

Signaling Pathways and Experimental Workflow

Photoclick_Sphingosine_Toxicity_Pathway Potential Mechanisms of this compound Toxicity cluster_stimulus Experimental Stimuli cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Photoclick_Sphingosine This compound (pacSph) Sphingolipid_Imbalance Sphingolipid Rheostat Imbalance Photoclick_Sphingosine->Sphingolipid_Imbalance UVA_Light UVA Light DNA_Damage DNA Damage UVA_Light->DNA_Damage ROS_Production ROS Production UVA_Light->ROS_Production Ceramide_Accumulation Ceramide Accumulation Sphingolipid_Imbalance->Ceramide_Accumulation Mitochondrial_Stress Mitochondrial Stress (ΔΨm Loss) Ceramide_Accumulation->Mitochondrial_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3) DNA_Damage->Caspase_Activation ROS_Production->Mitochondrial_Stress Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential signaling pathways leading to cell toxicity.

Experimental_Workflow Troubleshooting Workflow for Cytotoxicity Start Start: High Cell Toxicity Observed Check_Concentration Is pacSph Concentration > 0.5 µM? Start->Check_Concentration Reduce_Concentration Reduce pacSph Concentration Check_Concentration->Reduce_Concentration Yes Check_UV_Dose Is UVA Dose Optimized? Check_Concentration->Check_UV_Dose No Reduce_Concentration->Check_UV_Dose Reduce_UV_Dose Reduce UVA Dose (Energy/Time) Check_UV_Dose->Reduce_UV_Dose No Assess_Controls Assess Controls: - pacSph only (no UV) - UV only (no pacSph) Check_UV_Dose->Assess_Controls Yes Reduce_UV_Dose->Assess_Controls Analyze_Results Analyze Results to Isolate Toxic Component Assess_Controls->Analyze_Results

Caption: A logical workflow for troubleshooting cytotoxicity.

Experimental_Setup Experimental Setup for Assessing Cytotoxicity Cell_Culture 1. Seed Cells (e.g., HeLa, Fibroblasts) Labeling 2. Label with This compound Cell_Culture->Labeling Photoactivation 3. Photo-activation (UVA Light) Labeling->Photoactivation Incubation 4. Post-incubation Photoactivation->Incubation Analysis 5. Cytotoxicity Analysis Incubation->Analysis Viability_Assay MTT/MTS Assay Analysis->Viability_Assay Apoptosis_Assay Annexin V/PI Staining Analysis->Apoptosis_Assay Caspase_Assay Caspase-3 Activity Analysis->Caspase_Assay

Caption: A typical experimental workflow for assessing cytotoxicity.

References

Photoclick Sphingosine Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Photoclick sphingosine (B13886), with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is Photoclick sphingosine?

A1: this compound (also known as pacSph) is a bifunctional analog of sphingosine, a key molecule in lipid metabolism.[1][2][3] It is a valuable research tool designed with two key features: a photoactivatable diazirine group and a terminal alkyne moiety.[1][4][5] The diazirine group allows for covalent cross-linking to interacting proteins upon UV light exposure, while the alkyne group enables the attachment of reporter tags (like fluorophores) via a "click" reaction.[1] This makes it ideal for studying sphingolipid metabolism and identifying lipid-protein interactions within cells.[1][2][3]

Q2: How should I store this compound?

A2: this compound should be stored at -20°C.[4][6] It may be shipped on dry or wet ice.[4] For long-term stability, it is recommended to adhere to the storage temperature specified on the product's data sheet.

Q3: What are the primary solvents for this compound?

A3: this compound is soluble in ethanol (B145695).[4][5] Many suppliers provide it as a solution in ethanol.[4] For related compounds like sphingosine (d17:1), other organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also effective.[7]

Q4: In which research areas is this compound typically used?

A4: It is primarily used in lipid biochemistry to study sphingolipid metabolism, trafficking, and protein interactions.[1][4] Its unique properties allow researchers to visualize sphingolipids in cultured cells and identify the proteins that bind to them.[6]

Troubleshooting Guide: Solubility and Experimental Issues

Q5: I am observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What is happening?

A5: This is a common issue arising from the amphiphilic nature of sphingosine, which can cause it to aggregate and precipitate in aqueous solutions, especially at concentrations above its critical micelle concentration (CMC).[8][9][10] The pH of the medium can also significantly influence its aggregation behavior.[8][11]

Solution:

  • Follow a specific dilution protocol: Prepare a working solution by slowly adding the ethanol stock of this compound into your cell culture medium (e.g., DMEM with delipidated FBS) while vortexing.

  • Use heat and sonication: After dilution, incubate the working solution at 37°C for 5 minutes, followed by sonication for 5 minutes, and another 5-minute incubation at 37°C. This procedure helps to ensure the lipid is homogeneously mixed in the medium.[12]

  • Optimize Concentration: The ideal concentration can vary between cell types. If you observe precipitation or cell toxicity, you may be using too much. Try titrating down the concentration to find the optimal level for your specific cells that minimizes background signal without losing the desired signal.[12]

Q6: My fluorescent signal is very weak or indistinguishable from the background. What can I do?

A6: A weak signal can result from using too little of the probe, insufficient incubation time, or issues with the downstream detection steps.

Solution:

  • Increase Concentration: The amount of this compound may be too low. You may need to test a range of concentrations to find the one that provides a clear signal without causing toxicity.[12]

  • Optimize Chase Time: For studies involving lipid trafficking, the "chase" time (the incubation period in normal medium after the initial pulse with the probe) is critical. This time needs to be determined empirically for different cell types to allow for sufficient accumulation in the organelle of interest, such as the Golgi apparatus.[12]

  • Check Cell Line Compatibility: Visualizing sphingolipids with this method often requires cells that are deficient in the enzyme sphingosine 1-phosphate lyase (SGPL1).[12] In cells with normal SGPL1 activity, the probe may be rapidly metabolized, leading to a weak signal.

  • Verify Fixation and Permeabilization: Post-labeling processing is crucial. Avoid using methanol (B129727) for fixation as it can extract lipids. Similarly, harsh detergents like Triton X-100 should be avoided. Use 4% paraformaldehyde for fixation and milder detergents like saponin (B1150181) or digitonin (B1670571) for permeabilization.[12]

Q7: I am seeing high background fluorescence in my experiment. How can I reduce it?

A7: High background can be caused by using an excessive concentration of this compound or by non-specific binding of the fluorescent detection reagent.

Solution:

  • Reduce Concentration: As mentioned, too much of the probe is a common cause of high background. Titrate to a lower, effective concentration.[12]

  • Thorough Washing: Ensure that cells are washed adequately with fresh medium after the labeling pulse to remove any unincorporated probe.[12]

  • Use Delipidated Serum: When preparing the working solution, use delipidated fetal bovine serum (FBS) in your medium to reduce the competition from endogenous lipids and ensure the probe is available to the cells.[12]

  • Blocking Steps: During the staining protocol after fixation and permeabilization, use an appropriate blocking buffer (e.g., 5% serum in PBS) to minimize non-specific binding of the fluorescent azide (B81097) or alkyne probe used for the click reaction.[12]

Quantitative Data Summary

The following tables provide key quantitative data for this compound and related compounds.

Property Value Source
Molecular Formula C₁₉H₃₃N₃O₂[4][5]
Formula Weight 335.5 g/mol [4][5]
Purity ≥95%[4][5]
Storage Temperature -20°C[4][6]
Maximum Absorbance (λmax) 349 nm[4][5]

Table 1: Physicochemical Properties of this compound.

Solvent Solubility Source
Ethanol Soluble[4][5]
DMSO Approx. 2 mg/mL[7]
Dimethylformamide (DMF) Approx. 10 mg/mL[7]

*Data for the related compound Sphingosine (d17:1), suggesting potential solubility for this compound.

Table 2: Solubility Data.

Experimental Protocols & Visualizations

Protocol: Preparation and Cellular Labeling with this compound

This protocol is adapted from established methods for labeling cultured cells.[12]

1. Preparation of Stock Solution:

  • If starting with a powder, dissolve this compound in ethanol to a stock concentration of 6 mM.[12]

  • Store the stock solution at -20°C.

2. Preparation of Working Solution:

  • Warm your cell culture medium (e.g., DMEM with delipidated FBS) to 37°C.[12]

  • Add 1 µL of the 6 mM stock solution to 12 mL of the pre-warmed medium to achieve a final concentration of 0.5 µM. Note: The optimal concentration may vary by cell type and should be determined empirically.[12]

  • To ensure the lipid is fully dispersed, incubate the working solution at 37°C for 5 minutes.[12]

  • Sonicate the solution for 5 minutes.[12]

  • Incubate for an additional 5 minutes at 37°C before use.[12]

3. Cellular Labeling (Pulse-Chase):

  • Wash cells grown on coverslips three times with fresh medium (DMEM/delipidated FBS).[12]

  • Incubate the cells with the this compound working solution for a set period (e.g., 30 minutes) at 37°C. This is the "pulse."

  • Remove the labeling medium and wash the cells.

  • Incubate the cells with normal culture medium (DMEM/FBS) for the desired "chase" period (e.g., 1-4 hours) at 37°C to allow for metabolic processing and trafficking of the probe.[12]

4. Fixation, Permeabilization, and Click Reaction:

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.[12]

  • Wash three times with PBS.[12]

  • Permeabilize and block the cells for 1 hour using a buffer containing 0.1% saponin and 5% serum in PBS.[12]

  • Proceed with the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click chemistry) protocol using your fluorescent azide probe of choice to visualize the incorporated this compound.

G cluster_prep Solution Preparation cluster_cell Cellular Experiment cluster_detect Detection A 1. Dissolve pacSph in Ethanol (Stock) B 2. Dilute Stock in Warm Medium (Working) A->B Add dropwise C 3. Incubate (37°C) + Sonicate + Incubate (37°C) B->C D 4. Wash Cells with Fresh Medium C->D Add to cells E 5. 'Pulse': Incubate Cells with Working Solution D->E F 6. 'Chase': Incubate Cells in Normal Medium E->F G 7. Fix (Paraformaldehyde) & Permeabilize (Saponin) F->G H 8. Perform Click Reaction with Fluorescent Probe G->H I 9. Visualize with Fluorescence Microscopy H->I

Caption: Experimental workflow for cellular labeling using this compound.

Sphingosine Metabolism and Signaling Pathway

This compound enters the cell and is metabolized similarly to its endogenous counterpart. A key step in sphingosine's signaling function is its phosphorylation by sphingosine kinases (SPHK1/2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.

G pacSph This compound (pacSph) metabolism Incorporation into Complex Sphingolipids (e.g., Ceramides, Sphingomyelin) pacSph->metabolism SPHK Sphingosine Kinases (SPHK1/2) pacSph->SPHK crosslink UV-Activation: Cross-linking to Binding Proteins pacSph->crosslink click Click Reaction: Attachment of Reporter Tag pacSph->click pacS1P Photoclick Sphingosine-1-Phosphate SPHK->pacS1P Phosphorylation signaling Downstream Signaling (e.g., S1P Receptors) pacS1P->signaling

Caption: Metabolic and functional pathways of this compound in the cell.

References

preventing non-specific binding with Photoclick sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding and other common issues encountered when using Photoclick sphingosine (B13886) (pacSph).

Frequently Asked Questions (FAQs)

Q1: What is Photoclick sphingosine (pacSph) and how does it work?

A1: this compound is a bifunctional analog of sphingosine designed for studying sphingolipid metabolism and identifying protein-lipid interactions.[1][2] It incorporates two key chemical moieties:

  • A photo-activatable diazirine group : When exposed to long-wave UV light (around 350 nm), this group forms a highly reactive carbene intermediate that covalently cross-links with nearby molecules, capturing transient and stable interactions.[3][4][5]

  • A clickable alkyne group : This terminal alkyne allows for the covalent attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[2]

Once introduced to cells, pacSph is metabolized and integrated into endogenous sphingolipid pathways, allowing for the labeling and identification of interacting proteins in a cellular context.[1][6][7]

Q2: What are the primary causes of high background or non-specific binding in a this compound experiment?

A2: High background and non-specific binding are common challenges. The primary causes can be categorized as follows:

  • Hydrophobic Interactions: As a lipid probe, pacSph is inherently hydrophobic and can non-specifically associate with abundant cellular proteins and lipids, particularly within membranes.[8][9][10]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on affinity resins (e.g., streptavidin beads) or membranes (for Western blotting) allows for the capture of proteins that are not true interactors.[7]

  • Suboptimal Washing: Ineffective wash steps after affinity pull-down fail to remove weakly or non-specifically bound proteins.[9][11]

  • Probe Concentration and Aggregation: Using an excessively high concentration of pacSph can lead to the formation of micelles or aggregates, which can trap proteins non-specifically.

  • Reactive Carbene Lifetime: While the carbene generated upon UV activation is short-lived, it can still react with abundant, non-interacting molecules in its immediate vicinity if not efficiently quenched by a true binding partner or the aqueous environment.[5]

Q3: What are the essential control experiments to include?

A3: A rigorous set of controls is critical to distinguish specific interactors from non-specific background. Key controls include:

  • No UV Irradiation Control: This is the most crucial control. Cells are incubated with pacSph but not exposed to UV light. Any proteins identified in this sample have bound non-specifically to the probe or the affinity matrix.[12]

  • Competition Control: Cells are co-incubated with pacSph and a large excess (e.g., 10-100 fold) of natural sphingosine. A genuine interacting protein should show significantly reduced binding to pacSph in the presence of the competitor.[3][11][13]

  • No Probe Control: Cells are subjected to the entire experimental workflow, including UV irradiation and affinity purification, but without the addition of pacSph. This control identifies proteins that bind non-specifically to the affinity resin itself.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format.

Problem 1: High background in the final protein pull-down (many non-specific bands on a gel or a long list of proteins from mass spectrometry).

Possible Cause Recommended Solution
Ineffective Blocking Increase the concentration or incubation time of the blocking agent. Bovine Serum Albumin (BSA) is a common choice, but for some systems, non-fat dry milk or specialized commercial blocking buffers may perform better. Ensure the blocking buffer is fresh and contains a mild detergent.[7][14]
Insufficient Washing Increase the number of wash steps (from 3 to 5) and the stringency of the wash buffers. Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) can help disrupt weak, non-specific interactions. Consider a high-salt wash (e.g., up to 500 mM NaCl) as one of the steps.[11][14]
Excessive Probe Concentration Perform a dose-response experiment to determine the lowest effective concentration of pacSph that provides a sufficient signal for your target of interest. Typical concentrations range from 1-10 µM.
Probe Aggregation Ensure pacSph is fully solubilized in the delivery vehicle (e.g., ethanol (B145695) or DMSO) before adding it to the cell culture medium. Complexing the probe with fatty-acid-free BSA can improve its solubility and delivery to cells.
Non-Specific Cross-linking Optimize the UV irradiation time. Over-exposure can increase the chances of random cross-linking events. The optimal exposure time depends on the UV lamp's wattage and distance from the sample.[3] A typical starting point is 5-15 minutes with a 365 nm lamp.[15]

Problem 2: The known or expected interacting protein is not identified.

Possible Cause Recommended Solution
Inefficient Cross-linking Verify the UV light source is emitting at the correct wavelength (~350 nm) for diazirine activation.[4][15] Check the age and power of the UV bulbs. Ensure the sample is placed at an optimal distance from the lamp for sufficient energy delivery.
Probe Not Metabolized Correctly Ensure cells are healthy and metabolically active. Serum starvation prior to probe addition can sometimes synchronize cells but may also alter sphingolipid metabolism.[16] Consider using cell lines deficient in sphingosine-1-phosphate lyase (SGPL1), which can increase the intracellular pool of pacSph and its metabolites.[1][6][7]
Interaction Site Blocked The diazirine or alkyne modifications on pacSph, although small, could sterically hinder the binding of some proteins. This is an inherent limitation of the technique.
Protein Lost During Pull-down The interaction may be too weak to survive the wash steps. Try reducing the stringency of the washes (e.g., lower detergent or salt concentration). However, this may increase background.
Inefficient Click Reaction Ensure all click chemistry reagents are fresh and active, particularly the copper (I) catalyst, which is prone to oxidation. Use a copper-chelating ligand like TBTA to protect the catalyst.

Data Presentation: Optimizing Experimental Conditions

The following tables summarize key parameters that can be optimized to reduce non-specific binding.

Table 1: Comparison of Blocking Agents for Affinity Purification

Blocking Agent Typical Concentration Advantages Disadvantages & Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available, effective for many applications.[7]Can be a source of contaminating proteins. Fatty-acid-free BSA is recommended for lipid probe experiments. May contain endogenous biotin.
Non-fat Dry Milk 3-5% (w/v)Very inexpensive, effective at blocking.Contains phosphoproteins, which can interfere with the analysis of phosphorylation-dependent interactions.[7] Also contains endogenous biotin.
Fish Gelatin 0.5-2% (w/v)Does not cross-react with mammalian antibodies, reducing background in subsequent Western blots.[7]Can contain endogenous biotin, making it unsuitable for biotin-streptavidin detection systems.
Commercial Blocking Buffers VariesOften protein-free, optimized for low background and high signal-to-noise ratio.More expensive than homemade solutions.

Table 2: Wash Buffer Additives to Reduce Non-Specific Binding

Additive Typical Concentration Mechanism of Action Considerations
Non-ionic Detergents (Tween-20, Triton X-100) 0.05 - 0.2%Disrupt weak hydrophobic and non-specific interactions.[14]Higher concentrations may disrupt specific, weaker protein-lipid interactions.
Salt (NaCl, KCl) 150 - 500 mMDisrupts non-specific electrostatic interactions.High salt concentrations can denature some proteins or disrupt specific electrostatic interactions.
Glycerol 5 - 10%Acts as a stabilizing agent and can reduce non-specific hydrophobic interactions.Can increase the viscosity of the buffer, making washes less efficient if not performed thoroughly.

Experimental Protocols

Protocol 1: General Workflow for this compound Pull-Down

This protocol is a generalized procedure and should be optimized for specific cell types and targets.

  • Cell Culture and Probe Labeling:

    • Plate cells to achieve ~80% confluency on the day of the experiment.

    • (Optional) If desired, serum-starve cells for 2-4 hours to reduce background from serum components.

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Dilute the pacSph stock in serum-free medium to a final concentration of 5-10 µM. It is recommended to complex the probe with fatty-acid-free BSA for efficient delivery.

    • Incubate cells with the pacSph-containing medium for 1-4 hours at 37°C.

  • UV Photo-Cross-linking:

    • Wash the cells twice with cold PBS to remove excess probe.

    • Place the culture dish on ice and irradiate with a long-wave UV lamp (350-365 nm) for 5-15 minutes.[4][15] The optimal time and distance from the lamp should be empirically determined.

  • Cell Lysis:

    • Harvest the cells by scraping into a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Lyse the cells on ice for 30 minutes, followed by sonication to shear DNA and solubilize proteins.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Chemistry:

    • To the clarified lysate, add the click chemistry reagents: Biotin-Azide, a copper (I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a pre-made copper catalyst), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification:

    • Add pre-washed streptavidin-coated magnetic or agarose (B213101) beads to the lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated protein-lipid complexes.

    • Wash the beads 3-5 times with lysis buffer containing 0.1% Tween-20 to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting for specific candidates or by mass spectrometry for proteome-wide identification.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol CerS Ceramide Synthases (CerS1-6) Sph Sphingosine Ceramide Ceramide CerS->Ceramide DES1 Dihydroceramide Desaturase 1 SphK1 Sphingosine Kinase 1 (SphK1) S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P pacSph Photoclick Sphingosine (pacSph) pacSph->Sph Cellular Uptake & Metabolic Conversion Sph->Ceramide Acylation Sph->S1P Ceramide->Sph Hydrolysis S1P->Sph Dephosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Extracellular Binding Signaling Downstream Signaling (Growth, Survival, Migration) S1PR->Signaling Photoclick_Workflow Start 1. Incubate Cells with pacSph UV 2. UV Cross-linking (~365 nm) Start->UV Lysis 3. Cell Lysis UV->Lysis Click 4. Click Reaction (add Biotin-Azide) Lysis->Click PullDown 5. Affinity Purification (Streptavidin Beads) Click->PullDown Wash 6. Wash Steps PullDown->Wash Elute 7. Elution Wash->Elute Analysis 8. Analysis (Western Blot / Mass Spec) Elute->Analysis Troubleshooting_Logic Start High Background Signal? NoUV_Control Check 'No UV' Control: Is it also high? Start->NoUV_Control Yes Competitor_Control Check 'Competitor' Control: Is signal reduced? Start->Competitor_Control No NoUV_Control->Competitor_Control No NonSpecific_Binding Non-specific binding to probe/beads is high NoUV_Control->NonSpecific_Binding Yes Reduce_Probe Reduce pacSph Concentration Competitor_Control->Reduce_Probe No Specific_Interactors Signal likely represents Specific Interactors Competitor_Control->Specific_Interactors Yes Optimize_Wash Optimize Wash Buffers (Detergent, Salt) Optimize_Blocking Optimize Blocking (Agent, Time) Optimize_Blocking->Optimize_Wash NonSpecific_Binding->Optimize_Blocking

References

Technical Support Center: Optimizing UV Exposure for Photoclick Sphingosine Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photoclick sphingosine (B13886) (pacSph) crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is photoclick sphingosine (pacSph) and how does it work?

A1: this compound (pacSph) is a bifunctional analog of sphingosine designed for studying sphingolipid interactions and metabolism.[1][2] It incorporates two key chemical moieties:

  • A photoactivatable diazirine group : Upon exposure to UV light, this group forms a highly reactive carbene intermediate that covalently crosslinks with nearby interacting molecules, such as proteins.[2][3]

  • A terminal alkyne group : This "clickable" handle allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][4]

This dual functionality allows you to "capture" sphingolipid-protein interactions in living cells and then "label" them for visualization or purification.

Q2: What is the optimal UV wavelength for activating the diazirine group on this compound?

A2: The optimal UV wavelength for activating the diazirine group is in the range of 330-370 nm.[3] this compound has a maximum absorbance (λmax) at approximately 349 nm.[4] Therefore, a UV lamp that emits light at or near 365 nm is highly recommended and commonly used for this purpose.[5][6][7] It is crucial to avoid short-wavelength UV light (e.g., 254 nm) as it can cause significant damage to proteins and nucleic acids.[8]

Q3: How long should I expose my cells to UV light for efficient crosslinking?

A3: The optimal UV exposure time is a critical parameter that needs to be empirically determined for your specific experimental setup. It depends on several factors, including the intensity of your UV lamp, the distance of the lamp from your sample, and your cell type. As a general guideline, for live cells, the total irradiation time should be less than 15 minutes to maintain cell viability.[8] For high-wattage lamps (e.g., >100W), exposure times can be as short as 1-5 minutes, while lower-wattage lamps may require longer exposures of 5-30 minutes.[5][6] It is always recommended to perform a time-course experiment to determine the optimal balance between crosslinking efficiency and potential photodamage.

Q4: I am observing low or no crosslinking. What are the possible causes and solutions?

A4: Low crosslinking efficiency is a common issue. Please refer to the detailed Troubleshooting Guide for Low Crosslinking Efficiency below for a systematic approach to resolving this problem. Key factors to consider include UV dosage (intensity and time), reagent quality, and the experimental setup.

Q5: I am seeing a lot of non-specific bands or background. How can I reduce non-specific crosslinking?

A5: Non-specific labeling can obscure your results. Our Troubleshooting Guide for High Background and Non-Specific Crosslinking provides strategies to address this, such as optimizing probe concentration and washing steps. It's also important to note that some non-specific reactions can occur between the alkyne group and certain amino acid residues, like cysteine, although this is generally a slower reaction than the specific click chemistry ligation.[9]

Experimental Protocols

Protocol 1: General Workflow for this compound Crosslinking and Analysis

This protocol outlines the key steps for identifying protein-sphingolipid interactions using pacSph.

  • Cell Culture and Probe Labeling:

    • Plate cells to the desired confluency.

    • Incubate cells with this compound at a predetermined concentration (e.g., 1-10 µM) for a specified duration (e.g., 1-4 hours) to allow for metabolic incorporation.

  • UV Crosslinking:

    • Wash the cells with cold PBS to remove excess probe.

    • Place the cell culture plate on ice.

    • Expose the cells to UV light (365 nm) for the optimized duration. Ensure the UV source is positioned at a consistent and optimal distance from the cells.

  • Cell Lysis:

    • After irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry Reaction:

    • To the cell lysate, add the azide-functionalized reporter tag (e.g., biotin-azide for affinity purification or a fluorescent azide (B81097) for in-gel visualization).

    • Add the click chemistry reaction cocktail (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA).

    • Incubate to allow the click reaction to proceed.

  • Analysis:

    • For biotin-tagged proteins: Perform a streptavidin pulldown to enrich for crosslinked proteins. The enriched proteins can then be identified by mass spectrometry.

    • For fluorescently-tagged proteins: Separate the proteins by SDS-PAGE and visualize the crosslinked proteins using a gel scanner.

Troubleshooting Guides

Troubleshooting Guide for Low Crosslinking Efficiency
Potential Cause Recommended Action
Insufficient UV Exposure Perform a UV dose-response experiment. Systematically vary the exposure time (e.g., 1, 5, 10, 15 minutes) and/or the distance from the UV lamp to find the optimal conditions. For low-power lamps, decrease the distance to the sample.[8]
Suboptimal UV Wavelength Ensure your UV lamp emits at or near 365 nm. Verify the lamp's specifications and performance. Avoid using lamps that emit at 254 nm.[8]
Degraded this compound Use freshly prepared this compound solutions. Store the stock solution as recommended by the manufacturer, typically at -20°C and protected from light.[4]
Low Probe Concentration Titrate the concentration of this compound to ensure sufficient incorporation into cellular membranes.
Inefficient Click Reaction Ensure all click chemistry reagents are fresh and active. Optimize the concentrations of copper, reducing agent, and ligand.
Short Protein-Lipid Interaction Half-life If the interaction is very transient, crosslinking may be inefficient. Ensure the UV irradiation is performed immediately after probe incubation and washing.
Troubleshooting Guide for High Background and Non-Specific Crosslinking
Potential Cause Recommended Action
Excessive UV Exposure Over-crosslinking can lead to non-specific adducts. Reduce the UV exposure time or intensity based on your optimization experiments.
High Probe Concentration A high concentration of unincorporated this compound can lead to non-specific crosslinking. Optimize the probe concentration and ensure thorough washing before UV exposure.
Insufficient Washing Inadequate washing after probe incubation can leave residual, unincorporated probe that can crosslink non-specifically. Increase the number and stringency of wash steps.
Non-specific Binding to Affinity Beads If using biotin-streptavidin purification, pre-clear the lysate with beads before adding streptavidin beads. Include detergents in your wash buffers to reduce non-specific protein binding.
Thiol-yne Side Reactions While less common, the alkyne group can react with thiols.[9] Ensure that subsequent analysis can distinguish between specifically crosslinked and non-specifically labeled proteins, for example, by using appropriate controls (e.g., no UV irradiation).

Visualizations

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine is the metabolic precursor to sphingosine-1-phosphate (S1P), a critical signaling lipid. S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5), which in turn activate various downstream signaling cascades that regulate cell proliferation, survival, migration, and immune cell trafficking.[5][10]

S1P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_receptors S1P Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 Gi Gi S1PR1->Gi S1PR2->Gi Gq Gq S1PR2->Gq G1213 G12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 S1PR4->Gi S1PR4->G1213 S1PR5->Gi S1PR5->G1213 PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Gi->Ras_MAPK PLC PLC Gq->PLC Rho Rho G1213->Rho Proliferation Proliferation/ Survival PI3K_Akt->Proliferation Immune_Trafficking Immune Cell Trafficking PI3K_Akt->Immune_Trafficking Ras_MAPK->Proliferation Migration Migration PLC->Migration Rho->Migration

Caption: S1P receptor coupling to G proteins and downstream signaling pathways.

Experimental Workflow for this compound Proteomics

The following diagram illustrates the step-by-step process for identifying protein interactors of sphingolipids using this compound.

Experimental_Workflow start Start: Living Cells step1 Incubate with This compound start->step1 step2 UV Crosslinking (365 nm) step1->step2 step3 Cell Lysis step2->step3 step4 Click Chemistry with Biotin-Azide step3->step4 step5 Streptavidin Affinity Purification step4->step5 step6 On-Bead Digestion (Trypsin) step5->step6 step7 LC-MS/MS Analysis step6->step7 end End: Identification of Crosslinked Proteins step7->end

Caption: Workflow for identifying protein interactors using this compound.

Troubleshooting Logic for Low Crosslinking Efficiency

This decision tree provides a logical flow for troubleshooting experiments with low or no detectable crosslinking.

Troubleshooting_Logic start Low/No Crosslinking q1 Is your UV source correct (365 nm)? start->q1 a1_no No q1->a1_no No q2 Have you performed a UV dose-response? q1->q2 Yes a1_yes Yes a1_no->q1 Use a 365 nm lamp a2_no No q2->a2_no No q3 Is the pacSph reagent freshly prepared? q2->q3 Yes a2_yes Yes a2_no->q2 Optimize UV exposure time and lamp distance a3_no No q3->a3_no No q4 Is the click chemistry reaction efficient? q3->q4 Yes a3_yes Yes a3_no->q3 Prepare fresh reagent from stock a4_no No q4->a4_no No end Consider protein-specific issues (e.g., transient interaction) q4->end Yes a4_yes Yes a4_no->q4 Troubleshoot click chemistry reagents

Caption: Decision tree for troubleshooting low photoclick crosslinking efficiency.

References

Technical Support Center: Choosing the Right Fluorescent Dye for Photoclick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate fluorescent dye for experiments involving Photoclick Sphingosine (B13886). It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Photoclick Sphingosine and how does it work?

This compound is a synthetically modified analog of sphingosine, a key molecule in lipid signaling pathways.[1][2] It is engineered with two crucial modifications: a photoactivatable diazirine group and a terminal alkyne group.[1][3]

  • Photoactivation: The diazirine group, upon exposure to UV light (typically around 350-365 nm), forms a highly reactive carbene intermediate.[3][4] This allows for covalent cross-linking to nearby interacting molecules, such as proteins, providing a snapshot of sphingolipid interactions at a specific time and place within the cell.[1][3]

  • Click Chemistry: The terminal alkyne group enables the attachment of a fluorescent reporter molecule (a dye with a complementary azide (B81097) group) through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1] This reaction is typically catalyzed by copper(I) (CuAAC) and allows for the visualization of the sphingolipid and its metabolites.[5][6]

This dual functionality makes this compound a powerful tool for studying sphingolipid metabolism, trafficking, and protein-lipid interactions in living cells.[1][2]

Q2: What are the key considerations when choosing a fluorescent dye for this compound?

Selecting the right fluorescent dye is critical for the success of your experiment. Here are the primary factors to consider:

  • Click-Reactivity: The dye must possess a reactive group that is complementary to the alkyne on the this compound. The most common pairing is an azide-modified dye for a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

  • Spectral Properties: The excitation and emission wavelengths of the dye must be compatible with your fluorescence microscope's lasers and filter sets. Aim for dyes with high extinction coefficients and quantum yields for a brighter signal.

  • Photostability: Choose a dye that is resistant to photobleaching, especially for time-lapse imaging experiments that require prolonged exposure to excitation light.

  • Size and Steric Hindrance: The fluorescent dye should be small enough to not interfere with the biological processes you are studying. Large dyes can potentially alter the localization and trafficking of the labeled sphingolipid.

  • Solubility: The dye should be soluble in the reaction buffer to ensure efficient labeling.

  • Cell Permeability: For live-cell imaging applications where the click reaction is performed in living cells, the dye and the catalyst system must be cell-permeable.

Q3: Can I use any fluorescent dye with an azide group?

While in principle any azide-modified dye can be used, their performance can vary significantly in a biological context. It is crucial to select dyes that are validated for bioorthogonal chemistry in cellular environments. Factors such as the length and composition of the linker arm between the fluorophore and the azide group can influence reaction efficiency and background fluorescence. Always consult the manufacturer's recommendations and relevant literature.

Fluorescent Dye Selection Guide

To simplify the selection process, the following table summarizes the properties of several commercially available azide-modified fluorescent dyes that are compatible with this compound.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)ColorBrightness (Ext. Coeff. x QY / 1000)Photostability
AF 488 Azide 495519Green68High
AF 555 Azide 555565Orange105High
AF 594 Azide 590617Red73High
AF 647 Azide 650668Far-Red175Very High
Sulfo-Cyanine3 Azide 555570Orange112Moderate
Sulfo-Cyanine5 Azide 649664Far-Red150High

Note: Brightness is a relative measure to facilitate comparison. Values can vary depending on the experimental conditions. Data is compiled from various supplier datasheets.

Experimental Protocols

Protocol 1: Labeling of Sphingolipids in Cultured Cells using this compound

This protocol provides a general workflow for the metabolic labeling of sphingolipids in cultured cells using this compound, followed by fixation and fluorescent tagging via click chemistry.[5]

  • Cell Seeding: Plate cells on a suitable imaging dish or coverslip to achieve a confluence of 50-80% on the day of the experiment.

  • Metabolic Labeling:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 0.5 µM is a good starting point, but this may need to be optimized for your cell type.[5]

    • Incubate the cells with the this compound-containing medium for 30 minutes to 1 hour at 37°C.

  • Chase Period (Optional): To track the metabolism of sphingosine into more complex sphingolipids, you can replace the labeling medium with fresh, pre-warmed culture medium and incubate for a desired period (e.g., 1-4 hours).

  • Fixation:

    • Wash the cells three times with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with a permeabilization buffer (e.g., 0.1% Saponin or 0.2% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions for your chosen fluorescent azide. A typical cocktail includes the fluorescent azide, a copper(I) source (e.g., copper(II) sulfate), and a reducing agent (e.g., sodium ascorbate).

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells thoroughly (at least five times) with PBS to remove unreacted click components.

    • Mount the coverslip or add fresh PBS to the imaging dish.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen dye.

Troubleshooting Guide

Issue 1: Weak or No Fluorescent Signal

A faint or absent signal is a common issue that can often be resolved by systematically evaluating each step of the protocol.

Potential Cause Troubleshooting Step
Insufficient Labeling Optimize the concentration of this compound (try a range of 0.1 to 2 µM) and the incubation time (30 minutes to 4 hours).[5]
Inefficient Click Reaction Use freshly prepared click reaction components, especially the reducing agent (sodium ascorbate). Ensure the correct concentrations are used as recommended by the dye manufacturer.
Incorrect Filter Set Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of your chosen fluorescent dye.[7]
Photobleaching Minimize the exposure of your sample to the excitation light. Use a lower laser power or a shorter exposure time. Consider using an anti-fade mounting medium for fixed cells.[7]
Low Abundance of Target The sphingolipid you are targeting may be present at low levels in your cells. Try to enrich for your target if possible or use a brighter fluorescent dye.

Issue 2: High Background Fluorescence

Excessive background can obscure the specific signal from your labeled sphingolipids, making data interpretation difficult.

Potential Cause Troubleshooting Step
Excessive Probe Concentration Using too high a concentration of the fluorescent azide can lead to non-specific binding. Titrate the dye concentration to find the optimal balance between signal and background.[7]
Inadequate Washing Thoroughly wash the cells after the click reaction to remove any unbound dye. Increase the number and duration of the washing steps.[7]
Non-specific Binding of Dye Include a blocking step (e.g., with 3% BSA in PBS) before the click reaction to reduce non-specific binding of the dye to cellular components.
Autofluorescence Some cell types exhibit high levels of endogenous fluorescence. Image an unlabeled control sample to assess the level of autofluorescence and, if necessary, use spectral unmixing or a dye in a different spectral range.

Issue 3: Off-Target Labeling or Cellular Toxicity

Observing fluorescence in unexpected locations or signs of cellular stress can indicate problems with the labeling process.

Potential Cause Troubleshooting Step
Toxicity of this compound High concentrations of sphingosine analogs can be toxic to cells.[5] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.
Toxicity of Copper Catalyst Copper(I) can be toxic to cells, especially in live-cell imaging. Use a copper-chelating ligand (e.g., TBTA) to protect the cells and improve the efficiency of the click reaction. For live-cell applications, consider using copper-free click chemistry with a compatible dye.
Metabolism of the Probe This compound is metabolized by the cell, so its fluorescent signal will appear in various organelles over time.[2] This is expected, but if you are interested in a specific pool of sphingolipids, you may need to adjust the labeling and chase times.

Visual Guides

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_detection Detection seed_cells Seed Cells on Imaging Dish add_photoclick Incubate with This compound seed_cells->add_photoclick chase Chase Period (Optional) add_photoclick->chase fix Fix Cells (e.g., 4% PFA) chase->fix permeabilize Permeabilize Cells fix->permeabilize click_reaction Perform Click Reaction with Azide-Dye permeabilize->click_reaction wash Wash Thoroughly click_reaction->wash image Fluorescence Microscopy wash->image dye_selection_logic Fluorescent Dye Selection Logic start Start Dye Selection instrument Microscope Capabilities? (Lasers/Filters) start->instrument multicolor Multicolor Experiment? instrument->multicolor Compatible photostability Live Imaging or Time-Lapse? multicolor->photostability Yes/No brightness Low Abundance Target? photostability->brightness Yes/No select_dye Select Candidate Dye(s) brightness->select_dye Yes/No validate Validate in Experiment select_dye->validate sphingolipid_pathway Simplified Sphingolipid Metabolism Pathway photoclick_sph This compound (Enters Cell) ceramide Photoclick Ceramide photoclick_sph->ceramide Ceramide Synthase s1p Photoclick Sphingosine-1-Phosphate (S1P) photoclick_sph->s1p Sphingosine Kinase sm Photoclick Sphingomyelin (SM) ceramide->sm SM Synthase gsl Photoclick Glycosphingolipids (GSL) ceramide->gsl Glucosylceramide Synthase

References

Technical Support Center: Photoclick Sphingosine Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Photoclick sphingosine (B13886) (pacSph).

Frequently Asked Questions (FAQs)

Q1: What is Photoclick sphingosine (pacSph) and what are its primary applications?

This compound (pacSph) is a bifunctional analog of sphingosine. It is designed with two key modifications: a photoactivatable diazirine group and a clickable alkyne group.[1][2] This dual functionality allows for two main applications:

  • Photo-affinity Labeling (PAL): Upon activation with UV light, the diazirine group forms a reactive carbene that covalently crosslinks to nearby interacting biomolecules, primarily proteins. This allows for the identification of sphingolipid-binding proteins.[2]

  • Metabolic Labeling and Visualization: The alkyne group enables the attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3][4] This allows for the visualization and tracking of sphingolipid metabolism and trafficking within cells, as well as for the enrichment and identification of crosslinked proteins.[3][5]

Q2: Why is a sphingosine-1-phosphate lyase (SGPL1) deficient cell line recommended for some pacSph experiments?

The use of SGPL1-deficient cells is recommended to prevent the degradation of pacSph and its metabolites. SGPL1 is an enzyme that breaks down sphingosine-1-phosphate. By using cells lacking this enzyme, the pacSph probe and its downstream metabolic products accumulate, leading to a stronger signal and more robust data for studying sphingolipid metabolism and interactions.[1]

Q3: Can the fluorescent tag on my reporter molecule affect my results?

Yes, bulky fluorescent tags can potentially alter the biological activity and trafficking of the labeled sphingolipid.[6] The "fix and click" method is a strategy to mitigate this issue. In this approach, cells are first labeled with pacSph, and the metabolic processes are allowed to occur. The cells are then fixed to halt all enzymatic activity, and the click chemistry reaction to attach the fluorophore is performed afterward.[6] This ensures that the trafficking and metabolism of the sphingolipid are not influenced by a large reporter molecule.[5]

Q4: What are the key advantages of using click chemistry in sphingolipid research?

Click chemistry offers several advantages for studying sphingolipids:

  • Biocompatibility: The reaction can be performed in complex biological samples with minimal side reactions.

  • High Specificity and Efficiency: The azide-alkyne cycloaddition is highly specific and proceeds with high efficiency, leading to reliable labeling.[7]

  • Versatility: A wide range of reporter molecules (fluorophores, biotin, etc.) with azide (B81097) handles can be "clicked" onto the alkyne-modified sphingolipid, allowing for various downstream applications.[4]

Troubleshooting Guides

Low or No Signal in Fluorescence Microscopy
Potential Cause Troubleshooting Steps
Inefficient Labeling Optimize the concentration of this compound. A typical starting concentration is 0.5 µM, but this may need to be adjusted depending on the cell type.[5] Ensure the probe is fully dissolved and mixed in the media.
Cell Toxicity High concentrations of pacSph can be toxic to cells.[5] Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Inefficient Click Reaction Prepare fresh solutions of copper(II) sulfate (B86663) and the reducing agent (e.g., sodium ascorbate).[8] Ensure the correct concentrations and ratios of all click chemistry reagents are used. Consider using a copper-stabilizing ligand like TBTA or THPTA, especially in complex biological mixtures.[8][9]
Degradation of the Probe If not using an SGPL1-deficient cell line, the probe may be rapidly degraded. Consider using an appropriate knockout or knockdown cell line if studying metabolic pathways where this is a concern.[1]
Incorrect Imaging Settings Ensure the correct excitation and emission filters for the chosen fluorophore are being used. Optimize laser power and detector gain to enhance signal detection.
High Background in Fluorescence Microscopy
Potential Cause Troubleshooting Steps
Excess Unreacted Fluorophore Increase the number and duration of wash steps after the click chemistry reaction to thoroughly remove any unbound azide-fluorophore.[10]
Non-specific Binding of the Secondary Antibody (if applicable) Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[11] Use a blocking solution (e.g., BSA or serum from the host species of the secondary antibody) to reduce non-specific binding.[12]
Autofluorescence Some cell types or tissues exhibit natural fluorescence. Image an unlabeled control sample to assess the level of autofluorescence.[13] If autofluorescence is high, consider using a fluorophore with a different excitation/emission spectrum.
High Concentration of Labeling Reagents Titrate down the concentration of the azide-fluorophore to the lowest effective concentration.
Low Yield or No Product in Mass Spectrometry Analysis of Crosslinked Peptides
Potential Cause Troubleshooting Steps
Inefficient Crosslinking Optimize the duration and intensity of UV irradiation for photo-crosslinking. Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength (around 350-360 nm).
Inefficient Click Reaction for Biotinylation Follow the troubleshooting steps for the click reaction outlined in the fluorescence microscopy section. Ensure the biotin-azide is of high quality and has not degraded.
Poor Enrichment of Biotinylated Peptides Use a sufficient amount of streptavidin beads for the enrichment step. Ensure proper washing of the beads to remove non-specifically bound peptides. Optimize the elution conditions to efficiently release the biotinylated peptides from the beads.
Low Abundance of Crosslinked Peptides Crosslinked peptides are often present in low abundance.[14] Consider using enrichment strategies such as strong cation exchange (SCX) or size exclusion chromatography (SEC) to enrich for crosslinked peptides before mass spectrometry analysis.[15][16]
Suboptimal Mass Spectrometry Parameters Optimize the mass spectrometer settings for the detection of crosslinked peptides. This may include adjusting the collision energy and using appropriate fragmentation methods (e.g., CID, ETD).[17]

Experimental Protocols

General Workflow for this compound Labeling and Analysis

G cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Photo-Crosslinking cluster_click_reaction Click Chemistry cluster_analysis Downstream Analysis A Plate cells B Label with this compound A->B C UV Irradiation B->C D Cell Lysis C->D E Add Click Reagents (Azide-Reporter, CuSO4, Reductant) D->E F Fluorescence Microscopy E->F G Protein Enrichment (for MS) E->G H Mass Spectrometry G->H I Data Analysis H->I

General experimental workflow for this compound.
Detailed Methodology for Cell Labeling and Click Chemistry

  • Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Preparation of this compound Working Solution: Prepare a stock solution of this compound in ethanol. For a working solution, dilute the stock in pre-warmed culture medium. A final concentration of 0.5 µM is a good starting point, but should be optimized for your cell type.[5]

  • Cell Labeling: Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 30 minutes to several hours) at 37°C.

  • Photo-crosslinking (for protein interaction studies): Wash the cells with cold PBS. Place the cells on ice and irradiate with UV light (e.g., 365 nm) for a specified duration.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.

  • Click Reaction: To the cell lysate, add the click chemistry reagents in the following order:

    • Azide-reporter (e.g., azide-fluorophore or azide-biotin)

    • Copper(II) sulfate (CuSO₄)

    • A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the active Cu(I) state.

    • A copper-chelating ligand (e.g., TBTA or THPTA) is recommended to stabilize the Cu(I) and improve reaction efficiency.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Downstream Processing:

    • For fluorescence microscopy , wash the cells or labeled lysate to remove excess reagents before imaging.

    • For mass spectrometry , proceed with the enrichment of biotinylated proteins using streptavidin affinity chromatography, followed by on-bead digestion or elution, and subsequent LC-MS/MS analysis.

Recommended Reagent Concentrations for Click Chemistry
ReagentRecommended Final ConcentrationNotes
Azide-Reporter10-100 µM
Copper(II) Sulfate50-250 µM
Sodium Ascorbate1-5 mMShould be prepared fresh.
Copper Ligand (e.g., THPTA)250 µM - 1.25 mMRecommended ligand to copper ratio is 5:1.[18]

Signaling Pathway

Simplified Sphingolipid Metabolic Pathway

G pacSph This compound (pacSph) pacCer pac-Ceramide pacSph->pacCer Ceramide Synthase pacS1P pac-Sphingosine-1-Phosphate pacSph->pacS1P Sphingosine Kinase pacSM pac-Sphingomyelin pacCer->pacSM Sphingomyelin Synthase pacGlcCer pac-Glucosylceramide pacCer->pacGlcCer Glucosylceramide Synthase

Metabolic fate of this compound in the cell.

This diagram illustrates the key metabolic conversions that this compound undergoes within the cell, allowing for the study of various enzymes and pathways involved in sphingolipid metabolism. The "pac-" prefix indicates the presence of the photoactivatable and clickable moieties on the sphingolipid backbone.

References

Validation & Comparative

Validating Photoclick Sphingosine Results with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the study of sphingolipid metabolism and signaling, researchers require tools that can not only identify and quantify these lipids but also elucidate their interactions with other biomolecules. Photoclick sphingosine (B13886) has emerged as a powerful chemical probe for visualizing sphingolipid metabolism and capturing lipid-protein interactions within a cellular context.[1][2] However, like any probe-based method, it is crucial to validate the findings using orthogonal, label-free techniques. Mass spectrometry (MS) stands as the gold standard for the precise identification and quantification of endogenous lipids, making it an indispensable tool for validating results obtained with Photoclick sphingosine.[3][4]

This guide provides a comparative overview of these two methodologies, offering experimental protocols and data presentation formats to assist researchers in designing robust validation experiments.

Comparison of Methodological Approaches

This compound and mass spectrometry offer complementary information. This compound is a bifunctional molecule designed for cell-based analysis. It contains a photoactivatable diazirine group to covalently crosslink with interacting proteins upon UV irradiation and a "clickable" alkyne group for the attachment of reporter tags (e.g., fluorophores or biotin) for visualization or enrichment.[1][5] This approach excels at identifying potential interactions and determining the subcellular localization of the probe.

In contrast, mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the sensitive and specific quantification of lipids from complex biological samples.[3] It can identify and quantify a wide range of endogenous sphingolipid species without the need for metabolic labeling, providing a direct measure of the cellular sphingolipidome.[4]

FeatureThis compoundMass Spectrometry (LC-MS/MS)
Principle Metabolic labeling with a photoactivatable and clickable analog.[1]Separation by chromatography, followed by ionization and mass-to-charge ratio detection.[3]
Primary Output Identification of interacting proteins; visualization of subcellular localization.Absolute or relative quantification of individual lipid species.[4]
Detection Fluorescence microscopy, Western blot (after pulldown).Mass analyzer (e.g., Triple Quadrupole, Orbitrap).[6]
"Label" Covalent alkyne and diazirine modifications.[2]Typically label-free; can use stable isotope-labeled internal standards for quantification.[5]
Sample Type Live cells for metabolic incorporation.[7]Cell lysates, tissues, plasma, or other biological fluids.[3]

Performance Characteristics

The choice of technique depends on the specific research question, as each has distinct advantages and limitations in terms of sensitivity, specificity, and the type of information generated.

CharacteristicThis compoundMass Spectrometry (LC-MS/MS)
Sensitivity Dependent on labeling efficiency, pulldown/enrichment efficiency, and detection method.High sensitivity, with detection limits in the subpicomole to femtomole range.[3][8]
Specificity Potential for non-specific cross-linking or altered metabolism of the analog.[9]High specificity based on precursor/product ion transitions (MRM) and chromatographic retention time.[7]
Quantification Primarily qualitative or semi-quantitative (e.g., band intensity on a Western blot).Gold standard for accurate relative and absolute quantification using internal standards.[5]
Throughput Lower throughput, involves multiple steps (labeling, cross-linking, lysis, click reaction, enrichment).Higher throughput, amenable to automation for large sample sets.
Coverage Limited to the metabolic fate of the sphingosine analog.Comprehensive profiling of numerous endogenous sphingolipid classes simultaneously.[4]

Experimental Protocols

Robust validation requires meticulous experimental design. Below are summarized protocols for both techniques.

Protocol 1: Labeling, Pulldown, and Identification with this compound

This protocol is adapted from methods described for the use of bifunctional sphingosine probes.[1]

  • Cell Culture and Labeling:

    • Culture cells to desired confluency.

    • Incubate cells with this compound (typically 0.5-10 µM) in serum-free media for a specified time (e.g., 30 minutes to 4 hours) to allow for metabolic incorporation.

  • Photo-Cross-linking:

    • Wash cells with cold PBS to remove excess probe.

    • Irradiate cells with UV light (e.g., 365 nm) to induce cross-linking of the diazirine group to interacting proteins.

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Click Chemistry:

    • To the lysate, add the click chemistry reaction cocktail, including a biotin-azide reporter molecule, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate to allow the "clicking" of biotin (B1667282) onto the alkyne group of the cross-linked this compound.

  • Enrichment of Cross-linked Proteins:

    • Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Identification of Interacting Proteins:

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE and identify specific candidates by Western blotting or identify the entire cohort of interacting proteins by in-gel digestion followed by LC-MS/MS-based proteomics.

Protocol 2: Sphingolipid Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the analysis of sphingolipids from cell lysates.[3][4]

  • Sample Preparation and Internal Standards:

    • Harvest and homogenize cells.

    • Fortify the sample with a cocktail of internal standards (e.g., C17-sphingosine, C17-sphingosine-1-phosphate, and various C12-ceramides) to correct for extraction efficiency and matrix effects.[4]

  • Lipid Extraction:

    • Perform a one-phase organic solvent extraction. A common method involves adding a mixture of chloroform (B151607) and methanol (B129727) to the sample, followed by vortexing and centrifugation.[9]

    • For a broader range of sphingolipids, a butanolic extraction can be used.[6]

    • Collect the organic phase containing the lipids.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

    • Separate the lipids using a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.[9]

    • Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3] For each lipid, a specific precursor ion (the intact molecule) and product ion (a characteristic fragment) pair is monitored.

  • Data Analysis:

    • Integrate the peak areas for each lipid species and its corresponding internal standard.

    • Generate a calibration curve using known concentrations of standards to determine the absolute quantity of each endogenous sphingolipid.[3]

Mandatory Visualizations

Diagrams of the relevant biological pathway and the experimental workflow help to clarify the complex processes involved.

G Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Sphingosine->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P S1PR S1P Receptors (S1PR1-5) G-protein coupled receptors S1P->S1PR Extracellular Signaling Downstream Downstream Signaling (Cell Survival, Migration, Proliferation) S1PR->Downstream SMase Sphingomyelinase SMase->Ceramide hydrolyzes Ceramidase Ceramidase Ceramidase->Sphingosine hydrolyzes to CerS Ceramide Synthase CerS->Ceramide acylates to SphK Sphingosine Kinase (SphK1/2) SphK->S1P phosphorylates to

Caption: Simplified sphingolipid metabolic and signaling pathway.

G cluster_PCS This compound Workflow cluster_MS Mass Spectrometry Validation Workflow PCS_Label 1. Cell Labeling with This compound PCS_UV 2. UV Cross-linking PCS_Label->PCS_UV PCS_Lysis 3. Cell Lysis PCS_UV->PCS_Lysis PCS_Click 4. Click Reaction with Biotin-Azide PCS_Lysis->PCS_Click PCS_Pulldown 5. Streptavidin Pulldown PCS_Click->PCS_Pulldown PCS_Analysis 6. Protein Identification (Western Blot / Proteomics) PCS_Pulldown->PCS_Analysis Validation Validation Point: Compare protein hits with changes in endogenous sphingolipid profile PCS_Analysis->Validation MS_Lysis A. Cell Lysis & Homogenization MS_IS B. Add Internal Standards MS_Lysis->MS_IS MS_Extract C. Lipid Extraction MS_IS->MS_Extract MS_Analyze D. LC-MS/MS Analysis MS_Extract->MS_Analyze MS_Quant E. Data Analysis & Quantification MS_Analyze->MS_Quant MS_Quant->Validation Start Cultured Cells Start->PCS_Label Start->MS_Lysis

References

A Head-to-Head Comparison: Photoclick Sphingosine Versus Traditional Metabolic Labeling of Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipids in cellular processes, the ability to accurately track and identify these molecules is paramount. Metabolic labeling, a technique that introduces a traceable tag into biomolecules as they are synthesized by the cell, has been a cornerstone of sphingolipid research. This guide provides an objective comparison of a modern bioorthogonal approach, Photoclick sphingosine (B13886), with traditional metabolic labeling methods, namely radioactive and fluorescent labeling. By presenting supporting data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the information needed to select the most suitable method for their experimental goals.

Introduction to Sphingolipid Labeling

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a vast array of cellular functions, including cell growth, differentiation, apoptosis, and intracellular trafficking. To unravel the complexities of sphingolipid metabolism and function, researchers have long relied on methods to label and trace these lipids within the cellular environment.

Traditional metabolic labeling techniques involve introducing precursors that are tagged with either radioactive isotopes or fluorescent dyes. These precursors are taken up by cells and incorporated into newly synthesized sphingolipids, allowing for their detection and analysis.

Photoclick sphingosine represents a newer generation of metabolic probes. It is a bifunctional molecule that combines the principles of bioorthogonal chemistry with photoaffinity labeling. This innovative tool contains both a "clickable" alkyne group for subsequent chemical modification and a photo-activatable diazirine group to covalently crosslink to interacting proteins.[1][2]

Quantitative Performance Comparison

The choice of a labeling method often depends on a balance of sensitivity, specificity, and potential impact on the biological system under investigation. The following tables summarize the key quantitative and qualitative differences between this compound and traditional metabolic labeling techniques.

FeatureThis compoundRadioactive Labeling ([³H] or [¹⁴C])Fluorescent Labeling (e.g., BODIPY, NBD)
Detection Method Fluorescence microscopy, mass spectrometry, Western blotAutoradiography, scintillation countingFluorescence microscopy, flow cytometry
Sensitivity HighVery HighHigh
Specificity High (bioorthogonal reaction)High (isotopic identity)Moderate (potential for fluorophore to alter localization)[3]
Spatiotemporal Resolution High (light-activated crosslinking)LowHigh
Multiplexing Capability Yes (with different fluorophores)LimitedYes (with spectrally distinct fluorophores)
Safety Requires handling of UV light and copper catalyst (for CuAAC)Requires handling of radioactive materials and specialized disposalRequires standard laboratory safety procedures
Cost Moderate to HighHigh (isotopes, disposal)Moderate

Experimental Considerations and Potential Artifacts

ConsiderationThis compoundRadioactive LabelingFluorescent Labeling
Cellular Perturbation Minimal; alkyne group is small and bio-inert.[4]Minimal; isotopes are chemically identical to natural atoms.Can be significant; bulky fluorophores may alter lipid metabolism, trafficking, and protein interactions.[3][5]
Toxicity Low at typical working concentrations. Copper catalyst in CuAAC can be toxic, but concentrations are generally low and exposure is brief.[6]Potential for radiotoxicity at high concentrations or with long-term exposure.[7]Can induce phototoxicity upon excitation. Some dyes may affect cell viability.
Signal-to-Noise Ratio Generally high due to the specificity of the click reaction.High, with low background.Can be variable; dependent on fluorophore brightness, photostability, and cellular autofluorescence.[8]
Artifacts Potential for incomplete click reaction or non-specific binding of the photo-activated probe.Potential for isotope effects, though generally minor for ³H and ¹⁴C.Fluorophore may drive localization to specific organelles or alter metabolic fate of the lipid.[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol / Lysosome Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDASE Sphingomyelin->Ceramide SMase Glucosylceramide->Ceramide GBA Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK Fatty Aldehyde + \nPhosphoethanolamine Fatty Aldehyde + Phosphoethanolamine Sphingosine-1-Phosphate->Fatty Aldehyde + \nPhosphoethanolamine SGPL1

Caption: Overview of the de novo sphingolipid biosynthesis pathway.[9][10]

Photoclick_Workflow Start Start Metabolic Labeling Incubate cells with This compound Start->Metabolic Labeling UV Crosslinking UV Irradiation (365 nm) (Optional, for protein interactions) Metabolic Labeling->UV Crosslinking Fixation & Permeabilization Fix and permeabilize cells UV Crosslinking->Fixation & Permeabilization Click Reaction Incubate with Azide-Fluorophore, CuSO4, and Sodium Ascorbate (B8700270) Fixation & Permeabilization->Click Reaction Wash Wash cells to remove excess reagents Click Reaction->Wash Imaging/Analysis Fluorescence Microscopy or Mass Spectrometry Wash->Imaging/Analysis End End Imaging/Analysis->End

Caption: Experimental workflow for this compound labeling.

Traditional_Workflow cluster_radioactive Radioactive Labeling cluster_fluorescent Fluorescent Labeling Start_R Start Metabolic Labeling_R Incubate cells with [³H]Sphingosine Start_R->Metabolic Labeling_R Lysis & Lipid Extraction_R Cell lysis and lipid extraction Metabolic Labeling_R->Lysis & Lipid Extraction_R TLC Separation_R Separate lipids by Thin Layer Chromatography Lysis & Lipid Extraction_R->TLC Separation_R Autoradiography_R Expose to film or phosphorimager screen TLC Separation_R->Autoradiography_R Quantification_R Densitometry or scintillation counting Autoradiography_R->Quantification_R End_R End Quantification_R->End_R Start_F Start Metabolic Labeling_F Incubate cells with BODIPY-Ceramide Start_F->Metabolic Labeling_F Wash & Chase_F Wash and incubate in label-free medium (chase) Metabolic Labeling_F->Wash & Chase_F Fixation_F Fix cells Wash & Chase_F->Fixation_F Imaging_F Fluorescence Microscopy Fixation_F->Imaging_F End_F End Imaging_F->End_F

Caption: Comparative workflows of traditional metabolic labeling methods.

Experimental Protocols

Protocol 1: this compound Labeling and Visualization

This protocol is adapted from Haberkant et al., 2016.[11]

Materials:

  • This compound (pacSph)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Azide-fluorophore (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, to protect cells from copper toxicity)[12]

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a working solution of pacSph in complete culture medium (e.g., 1-5 µM).

    • Remove the old medium and add the pacSph-containing medium to the cells.

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Photo-crosslinking (Optional):

    • To identify protein-lipid interactions, wash the cells with cold PBS.

    • Irradiate the cells with UV light (e.g., 365 nm) on ice for 10-15 minutes.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. In a typical reaction, combine the azide-fluorophore, CuSO₄, and sodium ascorbate in PBS. If using THPTA, pre-mix it with CuSO₄.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells extensively with PBS (at least three times, 5 minutes each).

  • Imaging:

    • Mount the coverslips on slides with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Traditional Radioactive Metabolic Labeling with [³H]Sphingosine

Materials:

  • [³H]Sphingosine

  • Complete cell culture medium

  • PBS

  • Cell scraper

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Thin Layer Chromatography (TLC) plate (silica gel)[13]

  • TLC developing chamber and solvent system (e.g., chloroform:methanol:water)

  • Autoradiography film or phosphorimager screen

  • Scintillation vials and scintillation fluid (for quantification)

Procedure:

  • Metabolic Labeling:

    • Culture cells to near confluency.

    • Add [³H]Sphingosine to the culture medium at a suitable concentration (e.g., 1-5 µCi/mL).

    • Incubate for the desired period (e.g., 4-24 hours) at 37°C and 5% CO₂.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and pellet them by centrifugation.

    • Extract the lipids from the cell pellet using a suitable solvent system (e.g., Folch extraction with chloroform:methanol).

    • Dry the lipid extract under a stream of nitrogen.

  • Thin Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol.

    • Spot the lipid extract onto the origin of a silica (B1680970) TLC plate.

    • Place the TLC plate in a developing chamber containing the appropriate solvent system.

    • Allow the solvent to migrate up the plate until it is near the top.

    • Remove the plate and allow it to air dry.

  • Detection and Quantification:

    • Expose the dried TLC plate to autoradiography film or a phosphorimager screen to visualize the radiolabeled lipid species.

    • For quantification, scrape the silica from the areas of interest into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Protocol 3: Traditional Fluorescent Metabolic Labeling with BODIPY-Ceramide

Materials:

  • BODIPY FL C₅-Ceramide

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • 4% PFA in PBS

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling (Pulse):

    • Culture cells on glass coverslips to the desired confluency.

    • Prepare a working solution of BODIPY FL C₅-Ceramide complexed to BSA in HBSS/HEPES (e.g., 5 µM).

    • Wash the cells with HBSS/HEPES.

    • Incubate the cells with the BODIPY-ceramide solution for 30 minutes at 4°C to label the plasma membrane.

  • Chase:

    • Wash the cells with ice-cold medium to remove excess probe.

    • Add fresh, pre-warmed complete culture medium and incubate at 37°C for a desired chase period (e.g., 30-60 minutes) to allow for internalization and trafficking to the Golgi apparatus.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips on slides with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with a filter set appropriate for BODIPY FL (e.g., excitation ~488 nm, emission ~520 nm).[14]

Conclusion

The choice between this compound and traditional metabolic labeling methods depends heavily on the specific research question.

This compound offers unparalleled versatility for modern cell biology. Its minimally perturbative nature, combined with the power of bioorthogonal chemistry and photo-crosslinking, makes it the superior choice for studying the subcellular localization of newly synthesized sphingolipids and for identifying their protein interaction partners in a dynamic cellular context.

Radioactive labeling remains the gold standard for quantitative metabolic flux analysis due to the direct incorporation of an isotopic tracer that is chemically identical to the natural molecule. It is highly sensitive and provides unambiguous quantitative data, though it lacks spatial resolution and involves significant safety and disposal considerations.

Fluorescent labeling provides a more accessible and safer alternative to radioactive methods for visualizing sphingolipid trafficking in living cells. However, the bulky fluorescent tags can introduce artifacts that may alter the natural behavior of the lipids.

For researchers aiming to dissect the intricate molecular interactions and dynamic spatial organization of sphingolipids, this compound provides a powerful and sophisticated tool. For those focused on precise quantification of metabolic pathways, radioactive labeling remains a robust, albeit more hazardous, option. Fluorescent labeling offers a valuable compromise for qualitative and semi-quantitative visualization of lipid transport. As with any technique, a thorough understanding of the advantages and limitations of each method is crucial for designing rigorous experiments and interpreting the results with confidence.

References

A Head-to-Head Comparison: Photoclick Sphingosine vs. Fluorescent Sphingosine Analogs in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid signaling, the choice of chemical tools is paramount. This guide provides an objective comparison of two powerful classes of sphingosine (B13886) analogs: Photoclick sphingosine and traditional fluorescently labeled sphingosines. By delving into their mechanisms, applications, and performance based on experimental data, this guide aims to equip scientists with the knowledge to select the optimal probe for their research needs.

Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including cell growth, proliferation, apoptosis, and migration. Sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), form a key signaling axis. The ability to accurately track and identify the interactions of these lipids is crucial for understanding their roles in health and disease and for the development of novel therapeutics. This guide will compare and contrast two distinct approaches for visualizing and studying sphingosine: the innovative this compound and the more established fluorescent sphingosine analogs.

Probing Sphingolipid Dynamics: Two Distinct Strategies

Fluorescent sphingosine analogs are sphingosine molecules that have been chemically modified to include a fluorescent tag, such as fluorescein, NBD (7-nitro-2-1,3-benzoxadiazol-4-yl), or BODIPY.[1][2][3][4] These probes are directly added to cells and their movement and localization can be tracked in real-time using fluorescence microscopy.[5][6][7]

This compound , on the other hand, is a bifunctional molecule. It incorporates both a photoactivatable diazirine group and a "clickable" alkyne group.[8][9] The diazirine group allows for covalent cross-linking to nearby interacting proteins upon UV irradiation.[8][9] The alkyne handle enables the subsequent attachment of a fluorescent reporter molecule via a highly specific bioorthogonal "click" reaction, typically after cell fixation and permeabilization.[10] This two-step approach separates the biological activity from the fluorescence detection.

Quantitative Performance: A Comparative Analysis

The choice between these two types of probes often comes down to a trade-off between the potential for artifacts and the experimental question being addressed. The bulky fluorophores on traditional analogs can sometimes alter the metabolism and trafficking of the lipid, whereas the smaller modification on this compound is generally considered more subtle.

FeatureThis compoundFluorescent Sphingosine Analogs
Fluorophore Attachment Post-fixation via click chemistry[10]Pre-attached to the sphingosine backbone[1][2]
Primary Applications - Identifying lipid-protein interactions (photo-crosslinking)[8][9]- Metabolic labeling with reduced artifacts[10]- Live-cell imaging of lipid trafficking and localization[5][6][7]- High-throughput screening assays[11][12]
Potential for Artifacts Lower; the small alkyne and diazirine groups are less likely to alter lipid behavior during the experiment.[10]Higher; the bulky fluorophore can affect enzymatic activity and subcellular distribution.[7][13]
Enzyme Kinetics The alkyne modification is designed to closely mimic the natural substrate.[10]Can be significantly altered. For example, the KM of Sphingosine Kinase 1 for sphingosine-fluorescein (38 µM) is more than double that for unlabeled sphingosine (16 µM).[10]
Experimental Considerations Often requires cells deficient in S1P lyase (SGPL1) for optimal metabolic labeling.[10]A wide variety of probes are commercially available for different applications and imaging setups.
Signal Detection Two-step process: photoactivation followed by click reaction with a fluorescent azide (B81097).[8][9]Direct fluorescence detection.[5][6]

Experimental Protocols and Methodologies

General Workflow for Using this compound

This protocol is a generalized workflow for labeling and visualizing sphingolipids and their interacting partners using this compound.

  • Cell Culture and Labeling:

    • Culture cells (e.g., SGPL1 knockout HeLa cells) to the desired confluency.

    • Prepare a working solution of this compound (e.g., 0.5 µM in serum-free media).

    • Incubate cells with the this compound solution for a specified period (e.g., 30 minutes to 4 hours) to allow for metabolic incorporation.[14]

  • Photo-crosslinking (for protein interaction studies):

    • Wash the cells to remove excess probe.

    • Irradiate the cells with UV light (e.g., 365 nm) to activate the diazirine group and crosslink to interacting proteins.

  • Cell Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow entry of the click chemistry reagents.

  • Click Chemistry Reaction:

    • Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper(I) catalyst, and a ligand.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail to attach the fluorophore to the alkyne handle on the sphingosine analog.

  • Imaging:

    • Wash the cells to remove excess click reagents.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

General Workflow for Using Fluorescent Sphingosine Analogs

This protocol provides a general outline for visualizing sphingolipid trafficking using a fluorescent sphingosine analog.

  • Cell Culture and Labeling:

    • Plate cells on coverslips or in imaging dishes.

    • Prepare a working solution of the fluorescent sphingosine analog (e.g., NBD-sphingosine) complexed with a carrier protein like BSA to improve solubility and delivery.

    • Incubate the cells with the fluorescent analog for a defined period (e.g., 15-60 minutes) at 37°C.

  • Wash and Chase (Optional):

    • Wash the cells with fresh media to remove the unincorporated probe.

    • A "chase" period in probe-free media can be used to follow the metabolic fate and transport of the analog.

  • Live-Cell Imaging:

    • Mount the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

    • Acquire images using the appropriate excitation and emission wavelengths for the specific fluorophore.

  • Fixed-Cell Imaging (Optional):

    • Cells can be fixed with paraformaldehyde after the labeling and chase steps for high-resolution imaging or co-localization studies with immunolabeled proteins.

Visualizing the Cellular Fate of Sphingosine Analogs

To better understand the experimental approaches and the biological pathways involved, the following diagrams illustrate the key concepts.

experimental_workflow cluster_photoclick This compound Workflow cluster_fluorescent Fluorescent Analog Workflow pc_start 1. Incubate cells with This compound pc_uv 2. UV Activation (Crosslinking) pc_start->pc_uv pc_fix 3. Fix & Permeabilize pc_uv->pc_fix pc_click 4. Click Chemistry (Attach Fluorophore) pc_fix->pc_click pc_image 5. Fluorescence Imaging pc_click->pc_image fa_start 1. Incubate cells with Fluorescent Sphingosine fa_wash 2. Wash & Chase fa_start->fa_wash fa_image 3. Live or Fixed Cell Fluorescence Imaging fa_wash->fa_image

Comparative experimental workflows for this compound and fluorescent sphingosine analogs.

The metabolism of sphingosine is a critical signaling hub in the cell. Both this compound and fluorescent analogs are processed by the same enzymatic machinery as endogenous sphingosine, although the efficiency can vary.

sphingolipid_pathway sphingosine Sphingosine (or Analog) ceramide Ceramide sphingosine->ceramide Ceramide Synthase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase (SphK1/2) s1p_receptors S1P Receptors (S1PR1-5) s1p->s1p_receptors Extracellular Action cellular_effects Cellular Effects (Proliferation, Survival, Migration) s1p_receptors->cellular_effects

Simplified sphingolipid metabolic and signaling pathway.

Conclusion: Making an Informed Choice

Both this compound and fluorescent sphingosine analogs are invaluable tools for sphingolipid research. The choice between them hinges on the specific biological question being addressed.

  • For studying lipid-protein interactions and for metabolic labeling studies where minimizing artifacts is critical, this compound is the superior choice. Its ability to covalently trap interacting partners and to introduce the fluorophore after the biological processes have occurred provides a more faithful representation of the lipid's behavior.

  • For dynamic, real-time visualization of sphingolipid trafficking in living cells and for high-throughput screening applications, fluorescent sphingosine analogs remain a powerful and convenient option. Their direct fluorescence allows for straightforward experimental setups and immediate visualization of lipid movement.

Researchers should carefully consider the potential for the fluorescent tag to influence the biological process of interest and choose the probe that best balances the need for a robust signal with the desire for biological accuracy. As our understanding of sphingolipid biology deepens, the continued development and application of these sophisticated chemical probes will undoubtedly be at the forefront of new discoveries.

References

Photoclick Sphingosine vs. Biotinylated Probes: A Comparative Guide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating sphingolipid signaling and protein interactions, the choice of chemical probe is critical for generating reliable and insightful data. This guide provides an objective comparison of Photoclick sphingosine (B13886) and traditional biotinylated probes, highlighting the key advantages of the photoclick chemistry approach and providing supporting experimental context.

Sphingolipids are a class of lipids that play crucial roles in cell membrane structure and as signaling molecules in a myriad of cellular processes. To dissect their complex functions, researchers often employ chemical probes to identify and characterize their interacting protein partners. For years, biotinylated lipid analogues have been the workhorse for such studies. However, the emergence of photoclick chemistry, exemplified by Photoclick sphingosine, offers a powerful alternative with distinct advantages in specificity and temporal control.

Probing Protein-Lipid Interactions: A Tale of Two Chemistries

Biotinylated probes rely on the exceptionally strong non-covalent interaction between biotin (B1667282) and streptavidin (or avidin) for the enrichment of lipid-binding proteins.[1] A lipid of interest is chemically modified to include a biotin tag. When introduced into a cellular system, this probe interacts with its binding partners. Subsequent cell lysis and incubation with streptavidin-coated beads allow for the pull-down and identification of these interacting proteins.

This compound (pacSph) is a more sophisticated tool that combines two powerful chemical functionalities: photo-affinity labeling and click chemistry.[2][3][4][5] This bifunctional molecule contains:

  • A photoactivatable diazirine group : Upon exposure to UV light, this group forms a highly reactive carbene that covalently crosslinks the probe to any interacting biomolecules in its immediate vicinity.[2][3]

  • A terminal alkyne moiety : This "click" handle allows for the subsequent bioorthogonal ligation of a reporter tag, such as a fluorophore for imaging or a biotin tag for enrichment, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3]

Key Advantages of this compound

The unique design of this compound overcomes several limitations inherent to traditional biotinylated probes, leading to more precise and reliable identification of protein-sphingolipid interactions.

  • Covalent and Irreversible Binding: The photo-activated crosslinking creates a stable, covalent bond between the probe and its interacting protein.[2] This is a significant advantage over the non-covalent, albeit strong, biotin-streptavidin interaction, which can be prone to dissociation and may not withstand stringent wash conditions designed to reduce non-specific binding.

  • Temporal Control: The interaction is "frozen" in time by the application of UV light.[2] This allows researchers to control precisely when the crosslinking occurs, enabling the capture of transient or dynamic interactions that might be missed with equilibrium-based methods like biotin-streptavidin affinity purification.

  • Reduced Non-Specific Binding: A major challenge with biotin-based affinity purification is the high background resulting from the "stickiness" of streptavidin beads and the presence of endogenously biotinylated proteins in cells.[6] this compound allows for stringent washing conditions after the covalent crosslinking and before the introduction of the biotin tag for enrichment, significantly reducing the pull-down of non-specific binders.

  • In Situ Labeling: The photo-crosslinking happens within the native cellular environment, capturing interactions as they occur in living cells.[3] This provides a more physiologically relevant snapshot of protein-lipid interactions compared to methods that rely on capturing these interactions from cell lysates.

Quantitative Data Comparison

While direct head-to-head quantitative comparisons in a single study are limited, the advantages of photoclick chemistry translate to improved performance metrics in proteomic experiments. The covalent capture and reduced background associated with this compound generally lead to a higher signal-to-noise ratio and greater confidence in the identified protein hits.

FeatureThis compoundBiotinylated Probes
Binding to Target Covalent, irreversibleNon-covalent, reversible (high affinity)
Temporal Control High (UV-activated)Low (equilibrium-based)
Specificity High (proximity-based covalent capture)Moderate (prone to non-specific binding)
Signal-to-Noise Ratio Generally HigherCan be lower due to background
Identification of Transient Interactions More effectiveLess effective
Endogenous Interference MinimalInterference from endogenous biotin
Elution from Affinity Matrix Requires harsh conditions if biotin is used for enrichment post-crosslinkingRequires harsh, denaturing conditions[7]

Experimental Workflows

The experimental design for each probe type reflects their fundamental mechanistic differences.

This compound Workflow

G cluster_cell In Living Cells A Incubate cells with This compound B UV Irradiation (365 nm) A->B C Covalent Crosslinking of interacting proteins B->C D Cell Lysis C->D E Click Chemistry: Add Azide-Biotin D->E F Affinity Purification (Streptavidin Beads) E->F G Elution F->G H Protein Identification (e.g., Mass Spectrometry) G->H

Caption: Workflow for identifying protein interactions using this compound.

Biotinylated Probe Workflow

G cluster_cell In Living Cells A Incubate cells with Biotinylated Probe B Cell Lysis A->B C Incubate lysate with Streptavidin Beads B->C D Affinity Purification C->D E Washing D->E F Elution E->F G Protein Identification (e.g., Mass Spectrometry) F->G

Caption: Workflow for identifying protein interactions using biotinylated probes.

Sphingolipid Signaling Pathway

This compound is a powerful tool for elucidating the roles of sphingolipids in complex signaling networks, such as the sphingosine-1-phosphate (S1P) pathway. S1P is a critical signaling molecule that regulates numerous cellular processes by binding to a family of G protein-coupled receptors (GPCRs).

G cluster_membrane Cell Membrane S1PR S1P Receptors (S1PR1-5) G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein S1P Sphingosine-1-Phosphate (S1P) S1P->S1PR Downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC, Rho) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Protocols

Protocol 1: Identification of Sphingolipid-Binding Proteins using this compound

This protocol is adapted from Haberkant, P., et al. (2016). ACS Chemical Biology, 11(1), 222-230.[3]

  • Cell Culture and Labeling:

    • Culture sphingosine-1-phosphate lyase deficient mouse embryonic fibroblasts (S1PL-/- MEFs) or another suitable cell line.

    • Incubate cells with 6 µM this compound (pacSph) for 10 minutes.

    • Chase in medium without pacSph for the desired time points (e.g., 0, 30, 60 minutes) to monitor the metabolic fate of the probe.

  • Photo-Crosslinking:

    • Wash cells with ice-cold PBS.

    • Place cells on ice and irradiate with UV light (365 nm) for 2 minutes to induce crosslinking.

  • Cell Lysis and Lipid Extraction:

    • Lyse the cells in a suitable buffer.

    • Extract non-protein-bound lipids to reduce background.

  • Click Chemistry:

    • To the protein-lipid complexes, add a reaction mixture containing an azide-functionalized reporter tag (e.g., Alexa 488 azide (B81097) for imaging or biotin-azide for enrichment).

    • Include copper(I) catalyst (e.g., from a CuSO4 and sodium ascorbate (B8700270) stock) and a copper chelator (e.g., TBTA) to facilitate the click reaction.

    • Incubate for 1 hour at room temperature.

  • Analysis:

    • For Imaging: Wash the cells and perform immunofluorescence staining for organelle markers if desired. Analyze by confocal microscopy.

    • For Proteomics: Quench the click reaction, and proceed with affinity purification of biotin-tagged complexes using streptavidin beads. Elute the captured proteins and identify them by mass spectrometry.

Protocol 2: Sphingosine Kinase Activity Assay using Biotinylated Sphingosine

This protocol is based on the principles described in Taha, T. A., et al. (2004). Analytical Biochemistry, 331(1), 146-152.[8]

  • Reaction Setup:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and other necessary components for sphingosine kinase activity.

    • Add the enzyme source (e.g., purified recombinant sphingosine kinase or cell lysate).

    • Initiate the reaction by adding biotinylated sphingosine as the substrate.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Capture of Phosphorylated Product:

    • Stop the reaction.

    • Transfer the reaction mixture to a streptavidin-coated membrane or plate.

    • Incubate to allow the biotinylated phosphorylated product to bind to the streptavidin.

  • Washing:

    • Wash the membrane or plate extensively to remove unreacted biotinylated sphingosine and other reaction components.

  • Detection:

    • The amount of captured biotinylated sphingosine-1-phosphate can be quantified. If radiolabeled ATP ([γ-³²P]ATP) was used, the radioactivity on the membrane can be measured using a scintillation counter. Alternatively, antibody-based detection methods for sphingosine-1-phosphate can be employed.

Conclusion

This compound represents a significant advancement in the study of protein-sphingolipid interactions. Its ability to covalently capture interacting partners with high spatial and temporal resolution provides a more accurate and reliable method for identifying bona fide binders compared to traditional biotinylated probes. While biotin-based methods remain useful for certain applications, researchers aiming for high-confidence identification of sphingolipid-interacting proteins in a physiological context will find this compound to be a superior tool. The detailed experimental protocols provided herein offer a starting point for integrating these powerful probes into your research workflows.

References

Navigating Sphingolipid Research: A Comparative Guide to Photoclick Sphingosine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of sphingolipid signaling, the choice of molecular tools is paramount. This guide provides an objective comparison of Photoclick sphingosine (B13886) with other common alternatives, offering insights into their respective strengths and limitations, supported by experimental data and detailed protocols.

Photoclick sphingosine has emerged as a powerful tool for investigating sphingolipid metabolism and interactions. Its unique bifunctional design, incorporating a photo-activatable diazirine group and a clickable alkyne moiety, allows for covalent cross-linking to interacting proteins upon UV activation and subsequent visualization or enrichment via click chemistry. However, like any tool, it has inherent limitations that researchers must consider. This guide will explore these limitations in the context of alternative methods, empowering you to select the most appropriate probe for your experimental needs.

Performance Comparison: this compound vs. Alternatives

The selection of a sphingosine analog can significantly impact experimental outcomes. Below is a comparative overview of this compound and its common alternatives: alkyne- and azide-labeled sphingosine (which lack the photo-activatable group), and fluorescently-labeled sphingosine.

FeatureThis compoundAlkyne/Azide-Labeled SphingosineFluorescently-Labeled Sphingosine
Primary Application Identifying protein-lipid interactions and metabolic labelingMetabolic labeling and trackingLive-cell imaging and flow cytometry
Mechanism of Action Photo-activated cross-linking and click chemistryClick chemistryDirect fluorescence detection
Potential for Artifacts UV-induced cell stress, non-specific cross-linking, potential for diazo-isomerizationCopper toxicity from CuAAC click chemistryBulky fluorescent tag may alter lipid metabolism and localization
Metabolic Fidelity Alkyne tag is small, but the diazirine group adds bulk and may influence metabolism.The small alkyne or azide (B81097) tag generally has a minimal impact on metabolism, closely mimicking the native lipid.[1]The large fluorescent tag can significantly alter enzyme kinetics and metabolic pathways.[1]
Protein Interaction Studies Enables covalent capture of transient interactions.Does not directly capture protein interactions.Can indicate co-localization but not direct interaction.
Cell Viability Can be affected by UV irradiation and probe concentration.Generally high, but copper catalysts in click chemistry can be toxic.Can be affected by the specific fluorophore and its concentration.

Experimental Data: Metabolic Fate of Sphingosine Analogs

A key consideration when using sphingolipid analogs is how faithfully they recapitulate the metabolism of endogenous sphingosine. A study comparing an alkyne-terminated sphingosine (2A) with a fluorescently-labeled sphingosine (2F) in Caco-2 cells revealed significant differences in their metabolic processing.

Sphingosine AnalogMetabolite DetectedPercentage of Total Labeled Lipid Pool
Sphingosine Alkyne (2A) Ceramide31.6 ± 3.3%
Sphingosine-1-phosphateNot detected
Sphingosine Fluorescein (B123965) (2F) CeramideNot detected
Sphingosine-1-phosphate & downstream products32.8 ± 5.7%

Data adapted from Gallion et al., 2022.[1]

This data indicates that the bulky fluorescein tag on 2F may inhibit its recognition by ceramide synthase, shunting it towards phosphorylation by sphingosine kinase. In contrast, the minimally disruptive alkyne tag on 2A allows it to be processed into ceramide, more closely mimicking the natural metabolic pathway.[1] This highlights a significant limitation of fluorescently-labeled sphingolipids for studying ceramide metabolism. While this compound also contains an alkyne, the presence of the diazirine group could potentially influence its metabolic fate, a factor that requires careful consideration and appropriate controls in experimental design.

Limitations of this compound in Detail

While offering unique advantages for capturing protein interactions, the use of this compound is not without its challenges.

1. Limitations of the Diazirine Photo-Cross-linker:

  • Cross-linking Efficiency: The efficiency of diazirine-mediated photo-cross-linking can be variable and is often lower than that of other photo-activatable groups like benzophenones.[2][3] This can necessitate higher probe concentrations or longer UV exposure times, which can in turn increase cellular stress.

  • Specificity and Off-Target Effects: Upon photoactivation, the diazirine forms a highly reactive carbene intermediate that can insert into C-H and X-H bonds in close proximity.[4][5] While this allows for the capture of interacting partners, it also carries the risk of non-specific cross-linking to abundant, non-interacting proteins that are nearby simply by chance. Competition experiments with a non-photoreactive analog are crucial to distinguish specific from non-specific binding.[4]

  • Formation of Diazo Isomers: UV irradiation can lead to the isomerization of the diazirine to a less reactive, linear diazo compound.[6][7] This diazo intermediate has different reactivity and can lead to undesired side reactions, potentially complicating data interpretation.[8]

  • Quenching by Water: The carbene intermediate is susceptible to quenching by water molecules, which can reduce the efficiency of protein labeling, particularly for targets in aqueous environments.[9]

2. UV-Induced Cellular Stress:

  • The use of UV light to activate the diazirine group can induce cellular stress responses, including the production of heat shock proteins and, in more severe cases, apoptosis.[10][11] This is a critical consideration, as it can alter the cellular processes being investigated. It is essential to use the longest possible wavelength (typically ~350-365 nm for diazirines) and the lowest effective UV dose to minimize this effect.[4][5]

3. Potential for Metabolic Alterations:

  • While the alkyne tag is small, the entire photoclick moiety (diazirine and alkyne) adds bulk to the sphingosine backbone. This modification could potentially alter its recognition and processing by metabolic enzymes, leading to a metabolic fate that deviates from that of endogenous sphingosine. To mitigate this, using cell lines deficient in certain metabolic enzymes, such as S1P lyase (SGPL1), can help confine the probe to specific sphingolipid pathways.[4]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Sphingolipid_Metabolism Metabolic fate of sphingosine analogs. PCS Photoclick Sphingosine Cer Ceramide PCS->Cer CerS S1P Sphingosine-1-Phosphate PCS->S1P SphK AS Alkyne-Labeled Sphingosine AS->Cer CerS FS Fluorescently-Labeled Sphingosine FS->S1P SphK

Caption: Metabolic fate of sphingosine analogs.

Experimental_Workflow Workflow for identifying protein interactions. cluster_cell_culture Cell Culture cluster_crosslinking Photo-Cross-linking cluster_lysis_click Lysis and Click Reaction cluster_analysis Analysis A 1. Incubate cells with This compound B 2. Irradiate with UV light (~365 nm) A->B C 3. Cell Lysis B->C D 4. Click chemistry with azide-reporter (e.g., biotin-azide) C->D E 5. Affinity purification of biotinylated proteins D->E F 6. Proteomic analysis (e.g., mass spectrometry) E->F

Caption: Workflow for identifying protein interactions.

Limitations_Comparison Limitations and comparison with alternatives. cluster_alternatives Alternative Probes Limitations Limitations of this compound UV_Stress UV-induced Cell Stress Limitations->UV_Stress Xlink_Efficiency Low Cross-linking Efficiency Limitations->Xlink_Efficiency Non_Specific Non-specific Cross-linking Limitations->Non_Specific Metabolic_Alteration Potential Metabolic Alteration Limitations->Metabolic_Alteration Alkyne_Azide Alkyne/Azide-Labeled Metabolic_Alteration->Alkyne_Azide Less alteration Fluorescent Fluorescently-Labeled Metabolic_Alteration->Fluorescent More alteration

Caption: Limitations and comparison with alternatives.

Experimental Protocols

For researchers planning to use this compound or its alternatives, the following are generalized protocols for key experiments. It is crucial to optimize these protocols for your specific cell type and experimental goals.

Protocol 1: Metabolic Labeling of Sphingolipids using Alkyne-Labeled Sphingosine

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Alkyne-labeled sphingosine (e.g., sphingosine alkyne)

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Click chemistry reagents (e.g., azide-fluorophore, copper(II) sulfate, sodium ascorbate, TBTA ligand)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of alkyne-labeled sphingosine in DMSO.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the existing culture medium and replace it with the labeling medium.

    • Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvest and Lipid Extraction:

    • After the labeling period, place the culture dishes on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and perform lipid extraction using a standard method such as the Bligh-Dyer extraction.

  • Click Chemistry Reaction:

    • To the extracted lipids, add the click chemistry reaction cocktail containing the azide-fluorophore, copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand like TBTA.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Analysis:

    • Analyze the labeled lipids by thin-layer chromatography (TLC) followed by fluorescence scanning, or by liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Identification of Protein Interactions using this compound

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS

  • UV cross-linking device (365 nm)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (biotin-azide, copper(II) sulfate, sodium ascorbate, TBTA)

  • Streptavidin-conjugated beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

  • Cell Labeling:

    • Incubate cells with this compound as described in Protocol 1.

  • Photo-Cross-linking:

    • After incubation, wash the cells with ice-cold PBS.

    • Place the cells on ice and irradiate with UV light (365 nm) for 15-30 minutes. The optimal irradiation time should be determined empirically.[12]

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Chemistry:

    • To the cleared lysate, add the click chemistry reaction cocktail with biotin-azide.

    • Incubate for 1-2 hours at room temperature.

  • Affinity Purification:

    • Add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-lipid complexes.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate proteins, or by mass spectrometry for unbiased identification of interacting partners.[13][14]

Note on Controls: For all experiments, it is essential to include appropriate controls, such as cells not treated with the probe, cells treated with the probe but not subjected to UV irradiation (for this compound), and competition experiments with an excess of a non-photoreactive analog to demonstrate the specificity of the interactions.

References

A Comparative Guide to SILAC Proteomics for Photoclick Sphingosine Target Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) proteomics approach, coupled with photoclick chemistry, for the definitive identification of sphingosine-binding proteins. We will delve into the experimental intricacies of this powerful technique and objectively evaluate its performance against alternative methodologies, supported by experimental data and detailed protocols.

Introduction to Photoclick Sphingosine (B13886) and SILAC

Sphingosine is a critical lipid signaling molecule involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of sphingosine signaling is implicated in numerous diseases, making its protein interactors attractive therapeutic targets. To identify these interacting proteins, researchers are increasingly turning to a powerful combination of photoclick chemistry and quantitative proteomics.

Photoclick Sphingosine (pacSph) is a synthetic analog of sphingosine engineered with two key functionalities: a photo-activatable diazirine group and a "clickable" alkyne handle.[1] The diazirine group, upon exposure to UV light, forms a highly reactive carbene that covalently crosslinks to nearby interacting proteins. The alkyne handle allows for the subsequent attachment of a reporter tag (e.g., biotin) via a bioorthogonal click reaction, enabling the enrichment and identification of crosslinked proteins.

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is a metabolic labeling strategy that enables robust quantitative proteomics. In a typical SILAC experiment, two cell populations are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine). This results in the incorporation of these amino acids into all newly synthesized proteins. By combining lysates from "light" and "heavy" labeled cells that have been differentially treated, researchers can accurately quantify differences in protein abundance or interaction partners using mass spectrometry.[2][3]

This guide will focus on the synergistic application of these two technologies to identify and validate the targets of sphingosine.

Data Presentation: Quantitative Analysis of this compound Targets

A key advantage of the SILAC-based approach is the ability to quantitatively distinguish bona fide interactors from non-specific background proteins. In a typical experiment, "heavy" labeled cells are treated with this compound and subjected to UV irradiation to induce crosslinking, while "light" labeled cells serve as a negative control (e.g., no UV irradiation or competition with an excess of natural sphingosine). After cell lysis, equal amounts of protein from both populations are mixed, and the photoclicked proteins are enriched and analyzed by mass spectrometry.

True interaction partners will exhibit a high heavy/light (H/L) SILAC ratio, indicating their specific enrichment in the photoclick-activated sample. The following table presents a representative dataset, modeled after the findings of Haberkant et al. (2016), showcasing the quantitative identification of sphingosine-binding proteins in human cells.

Protein ID (UniProt)Gene NameProtein NameH/L RatioFunction
P04040SCP2Non-specific lipid-binding protein>10Lipid transport
P11142HSP90AA1Heat shock protein HSP 90-alpha8.5Chaperone, signaling
Q9Y259OSBPL1AOxysterol-binding protein 17.9Lipid transport, signaling
P63104VCPTransitional endoplasmic reticulum ATPase6.7Protein homeostasis
P35579EZREzrin5.4Cytoskeletal organization
Q02817NPC1NPC intracellular cholesterol transporter 14.8Lipid transport
P08238HSPA578 kDa glucose-regulated protein4.2Chaperone, ER stress response

Comparison with Alternative Methods

While the combination of photoclick chemistry and SILAC proteomics is a powerful tool, several other techniques can be employed to identify and characterize lipid-protein interactions. Each method has its own set of advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
SILAC Proteomics with this compound In vivo covalent crosslinking of a photoactivatable sphingosine analog to interacting proteins, followed by enrichment and quantitative mass spectrometry.- In vivo identification of direct and proximal interactors. - High specificity due to covalent capture. - Quantitative nature of SILAC reduces false positives. - Applicable to a wide range of cellular contexts.- Requires synthesis of a specialized chemical probe. - Potential for UV-induced cellular stress. - May miss transient or low-affinity interactions. - Mass spectrometry expertise and instrumentation required.
Proximity Labeling (e.g., APEX, BioID) A promiscuous labeling enzyme (e.g., ascorbate (B8700270) peroxidase or biotin (B1667282) ligase) is fused to a protein of interest or targeted to a specific subcellular location. Upon activation, it biotinylates nearby proteins, which are then identified by mass spectrometry.[4][5][6][7]- Does not require direct binding to the enzyme. - Can map protein interaction networks in specific cellular compartments. - Can be adapted to study lipid-protein interactions by targeting the enzyme to lipid-rich domains.- Labels proximal proteins, not necessarily direct interactors. - Labeling radius can be large and difficult to control. - Requires genetic manipulation of cells to express the fusion protein. - Potential for enzyme-related artifacts.
Kinetic Exclusion Assay (KinExA) Measures the binding affinity between a protein and a lipid in solution by quantifying the amount of free protein after incubation with the lipid.[8][9]- Provides quantitative binding affinity (Kd) data. - Performed in solution, mimicking a more native environment. - Does not require modification of the interacting partners.- An in vitro technique, may not fully recapitulate cellular conditions. - Requires purified protein and lipid. - Not suitable for proteome-wide discovery of novel interactors. - Can be technically demanding.
Surface Plasmon Resonance (SPR) Immobilizes one interacting partner (e.g., a lipid on a sensor chip) and measures the binding of the other partner (e.g., a protein) in real-time by detecting changes in the refractive index.[10][11][12]- Provides real-time kinetic data (on- and off-rates) and binding affinity. - Label-free detection. - High sensitivity.- An in vitro technique. - Immobilization of lipids in a native-like conformation can be challenging. - Requires specialized and expensive instrumentation. - Not suitable for global screening of interactors.

Experimental Protocols

SILAC Proteomics with this compound: A Detailed Protocol

This protocol is a synthesized methodology based on the work of Haberkant et al. (2016) and standard SILAC and click chemistry procedures.

1. SILAC Labeling of Cells: a. Culture two populations of a human cell line (e.g., HeLa or HEK293T) for at least five passages in SILAC-compatible DMEM. b. For the "heavy" population, supplement the medium with 13C6,15N4-L-arginine and 13C6,15N2-L-lysine. c. For the "light" population, supplement the medium with normal L-arginine and L-lysine. d. Confirm >97% incorporation of the heavy amino acids by mass spectrometry analysis of a small cell sample.

2. This compound Labeling and Crosslinking: a. Plate the "heavy" and "light" SILAC-labeled cells. b. For the "heavy" cells, add this compound (pacSph) to the culture medium at a final concentration of 1-5 µM and incubate for 1-4 hours. c. For the "light" cells (negative control), either add vehicle (e.g., ethanol) or perform a competition experiment by co-incubating with a 10-fold excess of natural sphingosine along with pacSph. d. Wash the cells with PBS to remove excess probe. e. Irradiate the "heavy" cells with UV light (365 nm) for 15-30 minutes on ice to induce photocrosslinking. Keep the "light" cells in the dark.

3. Cell Lysis and Protein Extraction: a. Harvest and wash both "heavy" and "light" cell pellets. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Determine the protein concentration of each lysate using a BCA assay.

4. Click Chemistry and Protein Enrichment: a. Combine equal amounts of protein from the "heavy" and "light" lysates. b. To the combined lysate, add the click chemistry reaction components: biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate). c. Incubate the reaction for 1-2 hours at room temperature. d. Enrich the biotinylated proteins using streptavidin-coated magnetic beads. e. Wash the beads extensively to remove non-specifically bound proteins.

5. Mass Spectrometry and Data Analysis: a. Elute the bound proteins from the beads. b. Reduce, alkylate, and digest the proteins with trypsin. c. Analyze the resulting peptides by LC-MS/MS on a high-resolution mass spectrometer. d. Process the raw data using a software package capable of SILAC quantification (e.g., MaxQuant). e. Identify proteins with a high H/L ratio as potential sphingosine interactors.

6. Validation of Putative Targets: a. Validate the identified protein targets using orthogonal methods such as Western blotting, co-immunoprecipitation, or by performing the photoclick experiment followed by targeted immunoblotting for the protein of interest.

Alternative Method Protocol: Proximity Labeling (APEX2)

1. Generation of APEX2-Expressing Cell Lines: a. Clone the APEX2 gene in-frame with a targeting sequence for the cellular compartment of interest (e.g., the plasma membrane or endoplasmic reticulum). b. Stably transfect the desired cell line with the APEX2 construct. c. Select and validate clones for the correct expression and localization of the APEX2 fusion protein.

2. Biotinylation and Cell Lysis: a. Incubate the APEX2-expressing cells with biotin-phenol for 30 minutes. b. Initiate the labeling reaction by adding hydrogen peroxide (H2O2) for 1 minute. c. Quench the reaction with a quenching solution (e.g., sodium azide (B81097) and sodium ascorbate). d. Lyse the cells and extract the proteins.

3. Enrichment and Analysis: a. Enrich the biotinylated proteins using streptavidin beads. b. Perform on-bead digestion with trypsin. c. Analyze the peptides by LC-MS/MS and identify the enriched proteins.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for SILAC-Photoclick Sphingosine Proteomics cluster_0 Cell Culture and Labeling cluster_1 Crosslinking and Lysis cluster_2 Sample Preparation cluster_3 Analysis Heavy Cells Heavy Cells Add pacSph Add pacSph Heavy Cells->Add pacSph Incubate Light Cells Light Cells Control Control Light Cells->Control e.g., no pacSph UV Irradiation UV Irradiation Add pacSph->UV Irradiation No UV No UV Control->No UV Lysis H Lysis H UV Irradiation->Lysis H Lysis L Lysis L No UV->Lysis L Mix Lysates Mix Lysates Lysis H->Mix Lysates Lysis L->Mix Lysates Click Chemistry Click Chemistry Mix Lysates->Click Chemistry Biotin-azide Enrichment Enrichment Click Chemistry->Enrichment Streptavidin beads LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantify H/L Ratios Target Identification Target Identification Data Analysis->Target Identification

Caption: Workflow for identifying sphingosine targets using SILAC and photoclick chemistry.

Sphingosine-1-Phosphate Signaling Pathway

G Simplified Sphingosine-1-Phosphate (S1P) Signaling Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptor (S1PR) S1P->S1PR extracellular G_protein G-protein S1PR->G_protein Downstream Downstream Effectors G_protein->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration Downstream->Migration Inflammation Inflammation Downstream->Inflammation

References

A Comparative Guide to Interpreting Mass Spectrometry Data from Photoclick Sphingosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Photoclick sphingosine (B13886) with alternative methods for studying sphingolipid metabolism, supported by experimental data and detailed protocols. We aim to equip researchers with the necessary information to select the most appropriate tools for their studies in sphingolipid biology and drug development.

Introduction to Photoclick Sphingosine

This compound (pacSph) is a powerful chemical probe designed for the investigation of sphingolipid metabolism and interactions.[1][2][3] This sphingosine analog is unique in that it incorporates two key chemical moieties: a photoactivatable diazirine group and a clickable alkyne group.[1][2] The diazirine group allows for UV-light-induced crosslinking to nearby interacting molecules, such as proteins, effectively "trapping" these interactions for later analysis.[1][2] The alkyne handle enables the use of bioorthogonal "click chemistry" to attach reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based identification.[4][5][6][7][8]

Once introduced to cells, this compound is processed by the cell's natural metabolic machinery, incorporating it into more complex sphingolipids.[3][9] This allows for the tracing of its metabolic fate and the identification of enzymes and binding partners involved in sphingolipid signaling pathways.

Comparison of Analytical Methods for Sphingolipid Analysis

The study of sphingolipid metabolism has traditionally relied on methods such as radiolabeling and, more recently, stable isotope labeling. This compound, in conjunction with mass spectrometry, offers a versatile and powerful alternative. Below is a comparative overview of these techniques.

FeatureThis compound with Mass SpectrometryStable Isotope Labeling with Mass SpectrometryRadiolabeling (e.g., ³H-sphingosine)
Principle Metabolic labeling with a bifunctional probe (photo-crosslinking and click chemistry) followed by MS analysis.[1][2]Metabolic labeling with non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) followed by MS analysis to differentiate labeled from unlabeled lipids.[10][11][12]Metabolic labeling with radioactive isotopes, followed by detection using scintillation counting or autoradiography.[13]
Detection Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]Scintillation Counting, Autoradiography.
Data Output Structural information (mass-to-charge ratio, fragmentation pattern), relative or absolute quantification.[18][19][20]Precise quantification based on the ratio of heavy to light isotopes, structural information.[10]Quantitative data (counts per minute), spatial distribution (autoradiography).
Advantages - Enables identification of direct protein-lipid interactions through photo-crosslinking.[1][2] - Allows for visualization of lipid trafficking via fluorescent tagging.[4] - High specificity and sensitivity of MS detection.[15][17] - Avoids the use of radioactivity.- High accuracy and precision for quantification.[10] - Labeled molecules are chemically identical to their endogenous counterparts, minimizing metabolic perturbation.[10] - Can be used for flux analysis.[11][12]- High sensitivity. - Well-established methodology.
Disadvantages - The bulky tag may potentially alter the metabolism and localization of the lipid compared to its native counterpart.[4] - Requires specialized equipment (UV lamp for crosslinking, mass spectrometer).- Does not directly identify protein-lipid interactions. - Synthesis of stable isotope-labeled standards can be expensive.[10]- Safety concerns and regulations associated with handling radioactive materials. - Does not provide structural information on the labeled lipids. - "Global" readout, difficult to distinguish between different metabolic products without chromatographic separation.
Typical Applications - Identifying protein-sphingolipid interactions.[1] - Visualizing subcellular localization of sphingolipids. - Profiling changes in sphingolipid metabolism.- Quantitative lipidomics.[10][15][16][17] - Metabolic flux analysis.[11][12]- General metabolic labeling studies.

Experimental Protocols

General Workflow for this compound Mass Spectrometry Experiments

cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Interaction Capture cluster_lysis_click Sample Preparation cluster_ms Mass Spectrometry Analysis A Seed cells and grow to desired confluency B Incubate cells with this compound A->B C Irradiate cells with UV light to induce photo-crosslinking B->C D Lyse cells C->D E Perform click chemistry reaction to attach biotin tag D->E F Protein precipitation and/or affinity purification of biotin-tagged complexes E->F G Lipid extraction F->G H LC-MS/MS analysis G->H I Data analysis and interpretation H->I

Caption: General experimental workflow for this compound experiments.
Detailed Methodologies

1. Cell Culture and Labeling with this compound

  • Cell Seeding: Plate cells (e.g., HeLa or specific cell lines relevant to the study) in appropriate culture dishes and grow to 70-80% confluency.

  • Labeling: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in serum-free culture medium to a final concentration of 1-5 µM. Remove the growth medium from the cells, wash once with PBS, and add the labeling medium. Incubate for 1-4 hours at 37°C and 5% CO₂. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.

2. UV Photo-crosslinking

  • After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.

  • Place the culture dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes. The distance from the UV source to the cells and the irradiation time should be optimized to maximize crosslinking efficiency while minimizing cell damage.

3. Cell Lysis and Click Chemistry

  • Lysis: After irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Click Reaction: To the cell lysate, add the click chemistry reaction cocktail. A typical cocktail includes a biotin-azide reporter tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and reduce cytotoxicity.[6][8] Incubate the reaction for 1-2 hours at room temperature.

4. Lipid Extraction and Sample Preparation for Mass Spectrometry

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer or Folch method.[14] Briefly, add a mixture of chloroform (B151607) and methanol (B129727) to the sample, vortex, and centrifuge to separate the organic and aqueous phases. The lipid-containing lower organic phase is collected.

  • Internal Standards: For quantitative analysis, a suite of internal standards of known concentrations should be added to the sample before extraction.[15][18] These are typically stable isotope-labeled lipids that are chemically similar to the analytes of interest but have a different mass.[10]

  • Sample Preparation: Evaporate the solvent from the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a solvent compatible with the LC-MS/MS system (e.g., methanol/chloroform).

5. LC-MS/MS Analysis

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.[21][22]

  • Chromatography: Separate the lipid species using a C18 reversed-phase column with a gradient of mobile phases, such as water/methanol/formic acid and methanol/acetonitrile/formic acid.[14][23]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.[18] Acquire data in a data-dependent manner, where the instrument performs a full scan to detect precursor ions and then fragments the most intense ions to generate tandem mass spectra (MS/MS).[18][19]

  • Key Parameters:

    • Collision Energy: Optimize the collision energy to achieve characteristic fragmentation of the sphingolipids.[24]

    • Scan Range: Set an appropriate m/z scan range to detect the expected masses of this compound and its metabolites.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, MRM can be used to monitor specific precursor-to-product ion transitions, which increases sensitivity and specificity.[14][25]

Interpreting Mass Spectrometry Data

Sphingolipid Signaling Pathway

cluster_pathway Simplified Sphingolipid Metabolism Sph Sphingosine CerS Ceramide Synthase Sph->CerS SphK Sphingosine Kinase Sph->SphK Cer Ceramide SMS Sphingomyelin Synthase Cer->SMS GCS Glucosylceramide Synthase Cer->GCS S1P Sphingosine-1-phosphate SM Sphingomyelin GlcCer Glucosylceramide CerS->Cer SphK->S1P SMS->SM GCS->GlcCer

Caption: Key enzymes and metabolites in the sphingolipid signaling pathway.
Identifying this compound Metabolites

The mass of this compound (C₁₉H₃₃N₃O₂) is approximately 335.5 g/mol .[1] When analyzing mass spectrometry data, you will look for this precursor ion and the masses of its expected metabolic products.

Expected Mass Shifts for Common Modifications:

MetaboliteModificationApproximate Mass Shift (Da)
pac-Ceramide N-acylation (e.g., with palmitic acid, C16:0)+239.4
pac-Sphingomyelin Addition of phosphocholine+165.1
pac-Glucosylceramide Addition of glucose+162.1
pac-Sphingosine-1-phosphate Phosphorylation+80.0

Note: These are approximate mass shifts. The exact mass will depend on the specific fatty acid chain attached and the isotopic distribution.

Interpreting Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and detecting the resulting fragment ions. For sphingolipids, characteristic fragmentation patterns are observed.[18][19][20][26]

  • Sphingoid Base Fragmentation: In positive ion mode, sphingolipids typically show characteristic fragments corresponding to the loss of water and cleavage of the headgroup, revealing the structure of the long-chain base.[18][27] For sphingosine, a characteristic fragment is often observed at m/z 264.5.[18]

  • Fatty Acyl Chain Identification: The fragmentation pattern can also provide information about the N-acyl chain attached to ceramide and its derivatives.

  • Effect of the Photoclick Moiety: The diazirine and alkyne groups of this compound will influence the fragmentation pattern. It is important to compare the spectra of labeled lipids to those of their unlabeled counterparts to identify unique fragments associated with the probe.

Example Fragmentation:

A protonated molecule of a this compound-containing lipid will be selected in the first mass analyzer (Q1). In the collision cell (q2), it will be fragmented, and the resulting fragments will be analyzed in the third quadrupole (Q3). The resulting spectrum will show the relative abundance of each fragment ion. By analyzing these fragments, the identity of the lipid can be confirmed.

Conclusion

This compound offers a multifaceted approach to studying sphingolipid biology, enabling not only the tracing of metabolic pathways but also the identification of direct molecular interactions. While it is important to consider the potential for the chemical modifications to influence the behavior of the lipid, the ability to perform in situ crosslinking and subsequent "click" functionalization provides unique advantages over traditional methods. By combining careful experimental design with robust mass spectrometry analysis, researchers can gain valuable insights into the complex roles of sphingolipids in health and disease.

References

A Researcher's Guide to Control Experiments for Photoclick Sphingosine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals investigating the complex roles of sphingolipids in cellular signaling, Photoclick sphingosine (B13886) (pacSph) has emerged as a powerful tool.[1][2][3] This bifunctional analog, featuring a photoactivatable diazirine group and a clickable alkyne moiety, allows for the in-situ labeling and identification of sphingolipid-protein interactions and the visualization of sphingolipid metabolism.[1][3][4] However, the reliability and interpretation of data derived from this technique are critically dependent on the implementation of rigorous control experiments.

This guide provides a comprehensive overview of essential control experiments for Photoclick sphingosine studies, detailed experimental protocols, and a comparative analysis with alternative methods to ensure the generation of robust and publishable data.

The Imperative of Controls in Photoclick Chemistry

The multi-step nature of this compound experiments—involving metabolic incorporation, UV-induced crosslinking, and a click chemistry reaction—introduces several potential sources of artifacts. Controls are essential to validate that the observed signals are specific to the intended biological processes and not due to non-specific binding, spontaneous reactions, or reagent-induced artifacts.

Key Negative Controls: Ruling Out the False Positives

Negative controls are designed to identify and account for non-specific signals.

  • No-Probe Control: This is the most fundamental control. Cells are subjected to the entire experimental workflow, including UV irradiation and the click chemistry reaction, but without the initial incubation with this compound. This control is crucial for identifying background fluorescence from cellular autofluorescence or non-specific binding of the fluorescent reporter (e.g., azide-fluorophore) to cellular components.

  • No-Click-Reagent Control: Cells are incubated with this compound and UV-irradiated, but one or more components of the click chemistry cocktail (e.g., copper catalyst, reducing agent, or the azide-fluorophore) are omitted. This helps to ensure that the fluorescent signal is a direct result of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Non-Clickable Analog Control: A sphingosine analog that is structurally similar to this compound but lacks the terminal alkyne group is used. This control verifies that the signal observed is dependent on the "clickable" moiety and not just the sphingosine backbone or the diazirine group.

  • No-UV Irradiation Control: Cells are incubated with this compound and undergo the click reaction, but the UV photo-crosslinking step is omitted. This is a critical control to distinguish between proteins that are covalently cross-linked to the probe and those that might non-specifically interact with the probe or the click reagents.

  • Competition Control (for Photo-Crosslinking): To confirm the specificity of the photo-crosslinking to a particular protein binding pocket, cells are co-incubated with this compound and a large excess of a non-photoactivatable, unlabeled competitor compound (e.g., natural sphingosine).[5] A specific interaction will show a dose-dependent decrease in labeling of the target protein in the presence of the competitor.[5]

Essential Positive Controls: Ensuring the System Works

Positive controls are necessary to confirm that each step of the experimental procedure is functioning as expected.

  • Metabolic Incorporation Control: The successful incorporation of this compound into the cellular sphingolipidome is the foundation of the experiment. This can be validated by treating cells with the probe, followed by lipid extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The detection of pacSph-containing ceramides, sphingomyelins, or other complex sphingolipids confirms that the probe is processed by the cell's metabolic machinery.[6]

  • Click Reaction Efficacy Control: A simple in-vitro test can confirm the activity of the click chemistry reagents. This can be done by reacting a known alkyne-containing molecule with an azide-fluorophore using the same batch of reagents prepared for the main experiment. Successful conjugation, often verified by TLC or mass spectrometry, ensures the click reaction itself is not a point of failure.

Quantitative Comparison of Sphingolipid Probing Methods

This compound offers distinct advantages over traditional methods. However, the choice of probe depends on the specific experimental question.

FeatureThis compoundRadiolabeled Sphingosine ([³H] or [¹⁴C])NBD-Sphingosine
Detection Method Fluorescence Microscopy, Mass Spectrometry, Western BlotAutoradiography, Scintillation CountingFluorescence Microscopy
Specificity High; bioorthogonal click reaction minimizes off-target labeling.[7]High; probe is a close structural analog of the natural lipid.[8]Moderate; bulky NBD group can alter lipid metabolism and trafficking.[2][9]
Spatial Resolution High; allows for subcellular localization imaging.Low; not suitable for microscopic imaging.High; enables live-cell imaging of lipid trafficking.[2]
Temporal Control High; photo-crosslinking allows for capturing interactions at specific time points.Low; labeling reflects cumulative metabolic activity over time.High; suitable for real-time tracking in live cells.
Applications Identifying protein-lipid interactions, visualizing metabolism.[1][3]Metabolic flux analysis, quantifying enzyme activity.[8]Real-time tracking of lipid transport and localization.[2][9]
Safety Requires UV light source; chemical hazard handling.Requires handling of radioactive materials and specialized disposal.Standard chemical and biosafety procedures.
Sensitivity High, especially with sensitive fluorophores.Very high, but requires longer exposure times.Moderate to high, but prone to photobleaching.[2]

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling and Control Incubations
  • Cell Culture: Plate cells on appropriate cultureware (e.g., glass-bottom dishes for microscopy) to achieve 50-70% confluency.[5]

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in ethanol (B145695) or DMSO. Dilute the stock in pre-warmed cell culture medium to a final working concentration (typically 0.5-5 µM). Sonicate or vortex to ensure the lipid is well-dispersated.[10]

  • Labeling:

    • Test Condition: Replace the culture medium with the this compound-containing medium.

    • No-Probe Control: Replace the medium with fresh medium containing the same concentration of the vehicle (e.g., ethanol).

    • Non-Clickable Analog Control: Incubate with a non-alkyne sphingosine analog at the same concentration.

  • Incubation: Incubate cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂. The optimal time depends on the metabolic pathway of interest and should be determined empirically.[5]

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated probe.[5][10]

Protocol 2: Photo-Crosslinking and Fixation
  • Irradiation: Place the cells on ice and irradiate with UV light (typically 350-365 nm) for 1-15 minutes.[5][11] The optimal distance and duration should be empirically determined to maximize crosslinking while minimizing cell damage.

    • No-UV Control: Keep a set of labeled plates protected from the UV light source.[5]

  • Cell Lysis or Fixation:

    • For Proteomics: Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

    • For Microscopy: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for fixed cells for microscopy.

  • Permeabilization: After fixation, wash the cells twice with PBS. Permeabilize by incubating with 0.1% Triton X-100 in PBS for 10 minutes.[5]

  • Prepare Click Reaction Cocktail: Prepare the cocktail fresh. For a typical reaction, mix:

    • Azide-fluorophore (e.g., Alexa Fluor 488 Azide) to a final concentration of 1-10 µM.

    • Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.

    • A copper ligand/protectant like TBTA or BTTAA (optional but recommended) to a final concentration of 1 mM.

    • A reducing agent, such as sodium ascorbate, to a final concentration of 10-15 mM (add this last to initiate the reaction).[12]

  • Click Reaction: Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[5]

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.

  • Imaging: Mount the coverslips or image the dishes using an appropriate fluorescence microscope.

Protocol 4: Positive Control Validation by LC-MS/MS
  • Sample Preparation: Following incubation with this compound (Protocol 1), wash cells and prepare cell lysates.

  • Lipid Extraction: Perform a lipid extraction using a standard method like a Bligh-Dyer or butanol extraction.[7][13] Add an appropriate internal standard (e.g., C17-sphingosine) before extraction for quantification.[13]

  • LC-MS/MS Analysis: Reconstitute the dried lipid extract in a suitable solvent.[7] Analyze the sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[6][13] Use a hydrophilic interaction liquid chromatography (HILIC) method for separation.[6][13]

  • Data Analysis: Monitor for the specific mass transitions (Multiple Reaction Monitoring - MRM) corresponding to the pacSph-modified sphingolipids. The detection of these specific masses confirms successful metabolic incorporation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation & Labeling cluster_controls Negative Controls cluster_crosslink Crosslinking & Downstream Processing cluster_crosslink_controls Crosslinking Controls start Plate Cells (50-70% Confluency) labeling Incubate with pacSph (0.5-5µM) 30 min - 4 hr start->labeling c1 No-Probe Control (Vehicle Only) start->c1 c2 Non-Clickable Analog Control start->c2 wash1 Wash 3x with PBS labeling->wash1 c4 Competition Control (Excess Sphingosine) labeling->c4 uv UV Irradiation (365 nm) on ice wash1->uv c3 No-UV Control wash1->c3 c1->wash1 c2->wash1 process Fix (4% PFA) or Lyse uv->process click Perform Click Reaction (CuSO4, Na-Ascorbate, Azide-Dye) process->click wash2 Wash & Prepare for Analysis click->wash2 analysis Analysis: - Fluorescence Microscopy - Western Blot - Mass Spectrometry wash2->analysis c3->process c4->wash1

Caption: Experimental workflow for this compound studies, including key negative controls.

S1P_Signaling cluster_receptors S1P Receptors (GPCRs) cluster_gproteins Heterotrimeric G-Proteins cluster_effectors Downstream Effectors & Cellular Response sphingosine Sphingosine sphk SphK1/2 sphingosine->sphk Phosphorylation s1p_intra Intracellular S1P sphk->s1p_intra s1p_extra Extracellular S1P s1p_intra->s1p_extra Export s1pr1 S1PR1 s1p_extra->s1pr1 s1pr2 S1PR2 s1p_extra->s1pr2 s1pr3 S1PR3 s1p_extra->s1pr3 gi Gαi s1pr1->gi s1pr2->gi gq Gαq s1pr2->gq g1213 Gα12/13 s1pr2->g1213 s1pr3->gi s1pr3->gq s1pr3->g1213 rac Rac Activation gi->rac activates pi3k PI3K/Akt gi->pi3k activates erk ERK Activation gi->erk activates plc PLC → Ca²⁺ Mobilization gq->plc activates rho Rho Activation g1213->rho activates response Cell Survival Cell Migration Cytoskeletal Rearrangement rac->response pi3k->response erk->response rho->response plc->response

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

References

A Researcher's Guide to Photoactivatable Sphingolipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling and membrane biology, sphingolipids have emerged as critical players, regulating processes from cell growth and differentiation to apoptosis.[1][2] Understanding their precise roles requires tools that can manipulate their presence and activity with high spatiotemporal resolution. Photoactivatable sphingolipid probes offer an elegant solution, enabling researchers to control lipid activity and interactions using light. This guide provides a comparative overview of the different classes of these powerful tools, supported by experimental data and protocols to aid in experimental design.

Classes of Photoactivatable Sphingolipid Probes

Photoactivatable sphingolipid probes can be broadly categorized into three main types based on their mechanism of action:

  • Caged Probes: These probes consist of a bioactive sphingolipid that is chemically "caged" by a photolabile protecting group.[1][3] Irradiation with light of a specific wavelength cleaves this group, releasing the active lipid in a controlled manner. This allows for rapid and localized increases in the concentration of a specific sphingolipid.

  • Photoaffinity Probes: These are bifunctional molecules designed to identify lipid-protein interactions.[4][5] They incorporate a photoactivatable group (such as a diazirine or benzophenone) that, upon illumination, forms a covalent bond with nearby molecules, primarily interacting proteins. Many of these probes also include a "clickable" chemical handle (like an alkyne), enabling the subsequent attachment of reporter tags for visualization or purification.[6]

  • Photoswitchable Probes: These probes feature a photoswitchable moiety, typically an azobenzene (B91143) group, integrated into their structure.[7][8] This allows for reversible control over the lipid's conformation—and thus its biological activity—by switching between two different wavelengths of light. This offers the unique advantage of turning signaling pathways on and off in real-time.[7]

G cluster_main Photoactivatable Sphingolipid Probes cluster_caged Caged Probes cluster_photoaffinity Photoaffinity Probes cluster_photoswitchable Photoswitchable Probes Probes Probe Types Caged Mechanism: Uncaging/Release Probes->Caged Affinity Mechanism: Covalent Cross-linking Probes->Affinity Switch Mechanism: Reversible Isomerization Probes->Switch Caged_App Application: Localized Metabolism Studies Caged->Caged_App leads to Affinity_App Application: Identify Protein Interactions Affinity->Affinity_App leads to Switch_App Application: Real-time Pathway Control Switch->Switch_App leads to G start Start: Prepare Cell Lysate & pacCer Liposomes incubate 1. Incubate Lysate with pacCer Liposomes start->incubate uv 2. UV Irradiation (e.g., 365 nm) (Covalent Cross-linking) incubate->uv click 3. Click Chemistry (Add Biotin/Fluorophore Tag) uv->click analysis 4. Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) click->analysis end Result: Identified Ceramide- Binding Proteins analysis->end G cluster_0 S1P Receptor Signaling Pathway PhotoS1P_trans PhotoS1P (trans) S1PR S1P Receptor (e.g., S1P1) PhotoS1P_trans->S1PR Binds & Activates PhotoS1P_cis PhotoS1P (cis) PhotoS1P_cis->S1PR Weakly Binds G_protein G-protein Activation S1PR->G_protein PLC PLC Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release light_450 450 nm light light_450->PhotoS1P_trans Switches to 'ON' light_365 365 nm light light_365->PhotoS1P_cis Switches to 'OFF'

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Photoclick Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal procedures for photoclick sphingosine (B13886), a photoreactive and clickable analog of sphingosine used by researchers to study sphingolipid metabolism and interactions. Adherence to these protocols is vital for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

Photoclick sphingosine is classified as a flammable solid that can cause skin and serious eye irritation.[1] Therefore, strict safety measures are required during handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use chemical-resistant protective gloves.[1]

  • Body Protection: Wear an impervious laboratory coat.[1]

  • Respiratory Protection: Use a suitable respirator, especially when handling the powder form to avoid dust formation.[1]

Handling Protocols:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[1]

  • Avoid all direct contact with skin and eyes.[1]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]

  • Wash hands thoroughly after handling.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

Chemical and Safety Data

The following table summarizes key quantitative and safety information for this compound.

PropertyValueSource(s)
CAS Number 1823021-14-2[1][2][3]
Molecular Formula C₁₉H₃₃N₃O₂[1][2]
Molecular Weight 335.48 g/mol [1]
Appearance Solid / Powder
GHS Hazard Statements H228: Flammable solidH315: Causes skin irritationH319: Causes serious eye irritation[1]
Storage Temperature -20°C[3]
Solubility Soluble in Ethanol[2][4]

Step-by-Step Disposal Procedures

This compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular municipal trash.[5]

Waste Collection

Segregate waste into liquid and solid streams immediately at the point of generation.

  • Liquid Waste (e.g., unused solutions, contaminated solvents):

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. Since it is often dissolved in ethanol, ensure the container is suitable for flammable organic waste.[5]

    • Keep the container securely closed when not in use.

  • Solid Waste (e.g., contaminated pipette tips, vials, gloves, absorbent materials):

    • Place all contaminated solid materials into a designated, sealable hazardous waste bag or container.[5]

    • Do not mix with non-hazardous lab trash.

Labeling

Proper labeling is critical for safety and compliance.

  • Clearly label all waste containers with the words "Hazardous Waste ".[5]

  • Identify the contents fully. For example: "This compound Waste in Ethanol " for liquids or "Solid Waste contaminated with this compound " for solids.[5]

  • Include the approximate concentration and volume of the chemical.[5]

  • Add the date of waste accumulation and the name of the principal investigator or laboratory.[5]

Storage
  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.

  • Store containers away from incompatible materials, heat, and ignition sources.[1][5]

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

  • Follow all institutional guidelines for waste accumulation time limits and pickup procedures.

Emergency Plan: Accidental Spills

In the event of a spill, prioritize personal and environmental safety.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.

  • Wear Full PPE: Before cleaning, don all required PPE, including a respirator, safety goggles, lab coat, and chemical-resistant gloves.[1]

  • Contain Spill: Prevent the spill from spreading further.[1]

  • Absorb Liquid: For solutions, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1][5]

  • Collect Waste: Carefully collect the absorbed material and any contaminated solids (e.g., broken glass) and place them into a sealable, labeled hazardous waste container.[5]

  • Decontaminate Area: Clean the spill area and any affected equipment by scrubbing with alcohol.[1] All cleaning materials (wipes, gloves) must be disposed of as hazardous solid waste.[5]

Disposal Workflow

The following diagram illustrates the procedural flow for the safe management and disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Preparation for Disposal cluster_3 Final Disposal cluster_4 Emergency Spill Response Waste This compound Waste Generated LiquidWaste Collect Liquid Waste in compatible container Waste->LiquidWaste SolidWaste Collect Solid Waste in sealed bag/container Waste->SolidWaste Labeling Label as 'Hazardous Waste' with full contents & date LiquidWaste->Labeling SolidWaste->Labeling Storage Store in designated, secure area Labeling->Storage EHS Arrange Pickup with Institutional EHS Storage->EHS Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb CollectSpill Collect as Hazardous Waste Absorb->CollectSpill CollectSpill->Labeling Follow Standard Labeling Protocol

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Photoclick sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational plans, and disposal procedures for the handling of Photoclick sphingosine (B13886). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining a secure research environment. Photoclick sphingosine is a valuable tool for studying sphingolipid metabolism and interactions, but its chemical properties necessitate careful handling.

Immediate Safety Information

This compound is a photoreactive and clickable analog of sphingosine.[1][2][3] Its key functional groups, a photo-activatable diazirine and a clickable alkyne, require specific safety considerations.[1][2]

Hazard Identification: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Flammable Solid (Category 1/2): Poses a fire hazard when exposed to ignition sources.[4]

  • Skin Irritant (Category 2): Can cause skin irritation upon contact.[4]

  • Serious Eye Irritant (Category 2A): Can cause serious eye irritation.[4]

The diazirine group is designed to form a highly reactive carbene intermediate upon UV irradiation.[5] While in vitro studies on some diazirine-containing compounds have suggested a favorable safety profile, showing them to be non-mutagenic and non-corrosive, all reactive chemicals should be handled with caution.[2][3][6][7]

Chemical and Physical Properties:

PropertyValue
CAS Number 1823021-14-2[1][4][8]
Synonyms pacSph, Click Tag™ Sphingosine, pacSphingosine (d18:1)[1][4]
Molecular Formula C₁₉H₃₃N₃O₂[4][8]
Molecular Weight 335.48 g/mol [4][8]
Form Typically a powder or a solution in ethanol (B145695).[1][9]
Storage Store at -20°C.[4][8][9]
Solubility Soluble in ethanol.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound in both its solid and dissolved forms.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves.Protects against skin irritation and exposure to the ethanol solvent. Nitrile and neoprene offer good resistance to alcohols.[10]
Eye Protection Safety goggles or a face shield. Prevents eye irritation from splashes of the solution or contact with the powder.[4]
Body Protection Flame-retardant laboratory coat. Protects against the flammability hazard of the solid and its ethanol solutions.[1][11]
Respiratory Protection Handle in a certified chemical fume hood. Avoids inhalation of the solid powder or aerosols from the ethanol solution.[4]
Footwear Closed-toe shoes. Standard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for preparing and using this compound in a laboratory setting.

Workflow Diagram:

G cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal start Don PPE fume_hood Work in Chemical Fume Hood start->fume_hood weigh Weigh Solid this compound fume_hood->weigh dissolve Dissolve in Ethanol weigh->dissolve store Store Stock Solution at -20°C dissolve->store prepare_working Prepare Working Solution (e.g., in cell media) store->prepare_working uv_activation UV Photoactivation (if applicable) prepare_working->uv_activation experiment Perform Experiment uv_activation->experiment collect_solid Collect Contaminated Solid Waste experiment->collect_solid collect_liquid Collect Contaminated Liquid Waste experiment->collect_liquid label_waste Label as Hazardous Chemical Waste collect_solid->label_waste collect_liquid->label_waste dispose Arrange for Professional Disposal label_waste->dispose

Caption: Workflow for safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Always don the appropriate PPE as specified in the table above before handling the compound.

    • Conduct all manipulations, including weighing and dissolution, inside a certified chemical fume hood to minimize inhalation risk.[4]

    • Since this compound is a flammable solid, keep it away from all heat sources, sparks, and open flames.[4] Use explosion-proof electrical equipment where necessary.[4]

    • Prepare a stock solution by dissolving the compound in ethanol as per your experimental protocol.[12]

  • Experimental Use:

    • When preparing working solutions in aqueous media like cell culture buffers, be aware that the compound may have limited solubility and may require sonication to ensure it is well-mixed.[12]

    • If your protocol involves UV irradiation to activate the diazirine group, ensure all personnel in the area use appropriate UV-blocking eye protection.

    • The carbene intermediate formed upon photoactivation is highly reactive.[5] While essential for the experimental goal of cross-linking, it is a non-specific reactive species. Avoid direct exposure of skin or eyes to the solution during and after activation.

  • Decontamination:

    • For minor spills, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand). Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with ethanol, and dispose of all cleaning materials as hazardous waste.

    • Thoroughly wash hands with soap and water after handling the compound.[4]

Disposal Plan

Proper disposal is critical to ensure safety and environmental protection. Treat all waste contaminated with this compound as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Solid Compound & Stock Solution * Do not attempt to neutralize or quench the chemical.[13] * Keep in its original or a compatible, tightly sealed container. * Label clearly as "Hazardous Waste: this compound". * Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[13]
Contaminated Labware (Gloves, Pipette Tips, Vials) * Collect all contaminated solid waste in a designated, sealed hazardous waste bag or container.[14] * Label the container "Hazardous Waste" and identify the contents as "Solid waste contaminated with this compound".[14]
Contaminated Liquid Waste (e.g., Cell Culture Media) * Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.[14] * While some institutional guidelines allow for the chemical disinfection (e.g., with bleach) and subsequent sewer disposal of biological media, this is not recommended for media containing reactive chemical probes due to unknown reaction possibilities.[3][10] * Label the container "Hazardous Waste" and list the contents (e.g., "Aqueous waste with this compound, ethanol").[14] * Store in a designated secondary containment area until collection by EHS.

Disposal Workflow Diagram:

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation solid_waste Unused solid, gloves, tips, vials start->solid_waste liquid_waste Stock solutions, used cell media start->liquid_waste bag_solid Place in labeled hazardous waste bag/container solid_waste->bag_solid store_waste Store waste in designated secondary containment area bag_solid->store_waste contain_liquid Collect in sealed, compatible hazardous waste container liquid_waste->contain_liquid contain_liquid->store_waste ehs_pickup Contact EHS for hazardous waste pickup store_waste->ehs_pickup end Proper Disposal by EHS ehs_pickup->end

Caption: Disposal plan for this compound waste streams.

By adhering to these safety and handling protocols, researchers can effectively utilize this compound while minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and your material-specific SDS before beginning work.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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